Product packaging for Tiglic acid(Cat. No.:CAS No. 13201-46-2)

Tiglic acid

Numéro de catalogue: B080960
Numéro CAS: 13201-46-2
Poids moléculaire: 100.12 g/mol
Clé InChI: UIERETOOQGIECD-ONEGZZNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tiglic acid, [corrosive solid] appears as a white lustrous flaked solid with a fruity or spicy odor. About the same density as water and slightly soluble in water. May burn if heated to high temperatures. May severely irritate skin, eyes, lungs or mucous membranes.
This compound is a 2-methylbut-2-enoic acid having its double bond in trans-configuration. It has a role as a plant metabolite. It is functionally related to a crotonic acid.
This compound has been reported in Ligularia pleurocaulis, Eryngium foetidum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B080960 Tiglic acid CAS No. 13201-46-2

Propriétés

IUPAC Name

(E)-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERETOOQGIECD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883257
Record name 2-Butenoic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystalline solid; sweet, warm, spicy aroma
Record name Tiglic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name trans-2-Methyl-2-butenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg
Record name TIGLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tiglic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol)
Record name TIGLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tiglic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name trans-2-Methyl-2-butenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.972, Density: 0.9641 g/cu cm at 76 °C
Record name TIGLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.33X10-1 mm Hg at 25 °C
Record name TIGLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets

CAS No.

80-59-1, 13201-46-2
Record name Tiglic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiglic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-methylcrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013201462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIGLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TIGLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenoic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYLACRYLIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5792N03HC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TIGLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tiglic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C
Record name TIGLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tiglic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid. It is a naturally occurring compound found in various plants, such as croton oil, and is also a component of the defensive secretions of certain insects.[1][2] Its unique chemical structure, featuring a trans-configured double bond, imparts specific physicochemical properties that are of significant interest in the fields of flavor and fragrance, polymer science, and pharmaceutical development.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and spectral analyses.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and developmental work.

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[5]
Molecular Weight 100.12 g/mol [5]
CAS Number 80-59-1[2]
Appearance White crystalline solid with a sweet, warm, spicy aroma[5]
Melting Point 61-64 °C[5]
Boiling Point 198.5 °C at 760 mmHg[5]
Solubility Sparingly soluble in cold water; freely soluble in hot water, ethanol, and ether.[5]
pKa 4.96 - 5.02 at 25 °C[2]
Density 0.9641 g/cm³ at 76 °C[2]
Vapor Pressure 0.152 mmHg at 25 °C (estimated)[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized yet detailed protocols applicable to the characterization of this compound.

Determination of Aqueous Solubility

A standard method for determining the solubility of a compound like this compound is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Collection and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a filtered syringe. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.

  • Calculation: The solubility is expressed in g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be accurately determined by potentiometric titration.

Protocol:

  • Sample Preparation: A known mass of this compound is dissolved in a specific volume of deionized water to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectral Analysis

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to its different proton environments.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~12.0 ppm (s, 1H): This broad singlet is characteristic of the acidic proton of the carboxylic acid group (-COOH).

    • δ ~7.02 ppm (q, 1H): This quartet corresponds to the vinyl proton (=CH-). The splitting pattern is due to coupling with the neighboring methyl group protons.

    • δ ~1.85 ppm (d, 3H): This doublet is assigned to the protons of the methyl group attached to the double bond (-C=CH-CH₃).

    • δ ~1.82 ppm (s, 3H): This singlet corresponds to the protons of the methyl group attached to the same carbon as the carboxylic acid group (-C(CH₃)-COOH).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • ¹³C NMR (CDCl₃, 25.16 MHz):

    • δ ~173 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

    • δ ~138 ppm: Quaternary carbon of the double bond attached to the methyl and carboxylic acid groups (>C=).

    • δ ~128 ppm: Methine carbon of the double bond (=CH-).

    • δ ~14 ppm: Carbon of the methyl group attached to the double bond (-C=CH-CH₃).

    • δ ~12 ppm: Carbon of the methyl group attached to the quaternary carbon (-C(CH₃)-COOH).

FT-IR Spectrum Analysis

The FT-IR spectrum reveals the presence of key functional groups.

  • Broad O-H stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O stretch: A strong, sharp absorption peak appears around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[6]

  • C=C stretch: A medium intensity peak is expected in the 1640-1680 cm⁻¹ region due to the carbon-carbon double bond.

  • C-O stretch: An absorption band for the carbon-oxygen single bond of the carboxylic acid is typically found in the 1210-1320 cm⁻¹ range.[7]

  • =C-H bend: Out-of-plane bending for the trans C-H bond on the double bond gives a characteristic absorption around 960-975 cm⁻¹.

Mass Spectrum Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 100, corresponding to the molecular weight of this compound.

  • Key Fragmentation Peaks: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z = 83) and the loss of the carboxyl group (-COOH, m/z = 55).

Biosynthetic Pathway

This compound is biosynthesized in certain organisms, such as the carabid beetle, from the amino acid L-isoleucine. The pathway involves the conversion of L-isoleucine to 2-methylbutyric acid, which is then dehydrogenated to form this compound.[1]

Biosynthesis_of_Tiglic_Acid isoleucine L-Isoleucine methylbutyric_acid 2-Methylbutyric Acid isoleucine->methylbutyric_acid tiglic_acid This compound methylbutyric_acid->tiglic_acid Dehydrogenation

Caption: Biosynthesis of this compound from L-Isoleucine.

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydration of 2-hydroxy-2-methylbutyric acid.[8][9]

Synthesis_of_Tiglic_Acid start Acetoacetic Acid or α-Ketobutyric Acid intermediate 2-Hydroxy-2-methylbutyric Acid start->intermediate grignard Ethyl Grignard Reagent (EtMgBr) grignard->intermediate tiglic_acid This compound intermediate->tiglic_acid Dehydration (conc. H₂SO₄, Heat)

Caption: Laboratory Synthesis of this compound.

Conclusion

The physicochemical properties of this compound are well-defined, making it a versatile molecule for various applications. Its crystalline nature, moderate acidity, and characteristic spectral features provide a solid foundation for its use in research and development. The provided experimental protocols and spectral interpretations serve as a valuable resource for scientists and professionals working with this compound, ensuring accurate characterization and facilitating its application in novel chemical and biological systems.

References

Natural sources and isolation of Tiglic acid from croton oil.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiglic acid, a monocarboxylic unsaturated organic acid, is a naturally occurring phytochemical with potential applications in the pharmaceutical and fragrance industries. This document provides a comprehensive overview of the natural sources of this compound and a detailed examination of its isolation from croton oil, derived from the seeds of Croton tiglium. The guide outlines the theoretical basis for isolation, presents a detailed, albeit generalized, experimental protocol, and discusses the analytical methods for characterization. Furthermore, it includes a visualization of a relevant biological pathway involving this compound to aid in understanding its potential pharmacological context.

Introduction

This compound, systematically named (2E)-2-methylbut-2-enoic acid, is a crystalline solid with a characteristic sweet, warm, and spicy odor.[1] It is found in various natural sources, including the defensive secretions of certain insects and various plants.[1] Historically and most notably, it is known to be a component of croton oil, where it exists as a glyceride.[2] The isolation of this compound from this source was first reported by Geuther and Fröhlich in 1870.[3]

The interest in this compound and its derivatives extends to their potential biological activities. For instance, this compound has been shown to agonize the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in metabolic and inflammatory signaling.[4] This suggests potential therapeutic applications for this compound derivatives in metabolic disorders and inflammatory diseases.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the natural sourcing and laboratory-scale isolation of this compound.

Natural Sources of this compound

This compound is found in a variety of natural sources, often as esters. The primary and most well-documented source is croton oil, extracted from the seeds of Croton tiglium.[2] Other reported natural occurrences include Roman chamomile oil and geranium oil.[2]

Table 1: Natural Sources of this compound and its Esters

SourcePlant/OrganismForm
Croton OilCroton tigliumGlycerides[2]
Roman Chamomile OilChamaemelum nobileButyl ester[2]
Geranium OilPelargonium graveolensGeranyl tiglate[2]
Various Plantse.g., Ligularia pleurocaulis, Eryngium foetidumNot specified
Insect Defensive SecretionsCertain beetle speciesFree acid[1]

Quantitative data on the concentration of this compound in these sources is scarce in publicly available literature. The yield from croton oil is dependent on the specific isolation method employed.

Isolation of this compound from Croton Oil

The isolation of this compound from croton oil is a multi-step process that leverages fundamental organic chemistry principles. As this compound is present as glyceride esters in the oil, the primary step is saponification to liberate the free acid.

Theoretical Basis

The isolation process involves three main stages:

  • Saponification: Croton oil is treated with a strong base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solution. This process, known as saponification, hydrolyzes the ester bonds of the triglycerides, yielding glycerol and the sodium or potassium salts of the constituent fatty acids, including this compound.

  • Acidification and Extraction: The resulting mixture of carboxylate salts is then acidified with a strong mineral acid, such as hydrochloric acid or sulfuric acid. This protonates the carboxylate ions, converting them into their free carboxylic acid forms. The free fatty acids, including this compound, which are generally insoluble in water, will precipitate or can be extracted into an organic solvent.

  • Purification: The crude mixture of fatty acids is then purified to isolate this compound. Given that this compound is a solid at room temperature and possesses a distinct boiling point, methods such as recrystallization and fractional distillation can be employed.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on standard laboratory techniques for the saponification of oils and purification of fatty acids. Specific quantities and conditions may require optimization based on the purity and composition of the starting croton oil.

Materials and Equipment:

  • Croton oil

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus (Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper)

  • Distillation apparatus (optional)

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve a known quantity of croton oil in an excess of 95% ethanol.

    • Add a stoichiometric excess of sodium hydroxide (dissolved in a minimal amount of water and then diluted with ethanol) to the flask.

    • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The completion of saponification can be monitored by the disappearance of the oily layer.

  • Solvent Removal:

    • After saponification is complete, remove the bulk of the ethanol using a rotary evaporator.

  • Acidification:

    • Dissolve the resulting soap residue in a sufficient amount of warm water.

    • Slowly and with stirring, add concentrated hydrochloric acid to the soap solution until the pH is strongly acidic (pH 1-2). This will cause the free fatty acids to precipitate.

  • Extraction:

    • Cool the acidified mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the fatty acids with several portions of diethyl ether.

    • Combine the organic extracts and wash them with a small amount of saturated sodium chloride solution to remove excess water.

  • Drying and Solvent Evaporation:

    • Dry the ethereal solution over anhydrous sodium sulfate.

    • Decant or filter the dried solution and evaporate the diethyl ether using a rotary evaporator to obtain the crude fatty acid mixture.

  • Purification by Recrystallization:

    • Select a suitable solvent for recrystallization. Water is a potential solvent as this compound is soluble in hot water and less soluble in cold water.

    • Dissolve the crude fatty acid mixture in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the purified this compound crystals.

Note: Further purification can be achieved by fractional distillation under reduced pressure, separating the fatty acids based on their different boiling points.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₈O₂
Molar Mass100.12 g/mol
AppearanceWhite crystalline solid
Melting Point61-64 °C
Boiling Point198.5 °C
SolubilitySparingly soluble in cold water; soluble in hot water, alcohol, and ether

Data sourced from publicly available chemical databases.

Visualization of Experimental Workflow and a Relevant Biological Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of this compound from croton oil.

Isolation_Workflow cluster_saponification Saponification cluster_acidification Acidification & Extraction cluster_purification Purification CrotonOil Croton Oil (Triglycerides) NaOH_EtOH NaOH / EtOH (Heat) CrotonOil->NaOH_EtOH Soap Soap Mixture (Na-Tiglate, etc.) NaOH_EtOH->Soap Acid HCl (aq) Soap->Acid CrudeAcids Crude Fatty Acids (this compound, etc.) Acid->CrudeAcids Extraction Solvent Extraction CrudeAcids->Extraction Recrystallization Recrystallization Extraction->Recrystallization PurifiedTiglicAcid Purified This compound Recrystallization->PurifiedTiglicAcid

Caption: Workflow for the isolation of this compound from croton oil.

This compound and FFA2 Signaling Pathway

This compound, as a short-chain fatty acid (SCFA), can activate G-protein coupled receptors such as the Free Fatty Acid Receptor 2 (FFA2). The following diagram illustrates a simplified signaling cascade initiated by this compound binding to FFA2.

FFA2_Signaling TiglicAcid This compound FFA2 FFA2 Receptor TiglicAcid->FFA2 G_protein Gαq/11 G-protein FFA2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: Simplified FFA2 signaling pathway activated by this compound.

Conclusion

This compound is a valuable natural product with established and potential applications. While croton oil serves as a primary natural source, its isolation requires a systematic approach involving saponification, acidification, and purification. The provided generalized protocol offers a foundational method for laboratory-scale isolation. The engagement of this compound with cellular signaling pathways, such as the FFA2 receptor, highlights its potential for further investigation in drug discovery and development. Further research is warranted to establish optimized and scalable isolation protocols and to fully elucidate the pharmacological profile of this compound and its derivatives.

References

An In-Depth Technical Guide to the Structure and Stereochemistry of Tiglic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic acid, systematically named (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid. It exists as the trans stereoisomer of 2-methyl-2-butenoic acid, with angelic acid being its corresponding cis isomer. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. It includes a detailed comparison with its stereoisomer, angelic acid, supported by quantitative data from various spectroscopic and analytical techniques. Furthermore, this document outlines detailed experimental protocols for the synthesis and analysis of this compound and presents a visualization of its biosynthetic pathway.

Introduction

This compound is a naturally occurring compound found in a variety of sources, including croton oil and the defensive secretions of certain insects.[1] Its characteristic sweet, warm, and spicy odor has led to its use in the fragrance and flavor industries.[2][3] Beyond these applications, the unique structural features of this compound and its derivatives make them interesting candidates for investigation in medicinal chemistry and materials science.

This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in this compound. A thorough understanding of its structure and stereochemistry is fundamental to harnessing its potential in various scientific and industrial applications.

Molecular Structure and Stereochemistry

This compound is a five-carbon α,β-unsaturated carboxylic acid. The presence of a carbon-carbon double bond at the C2 position gives rise to geometric isomerism. This compound is the (E)-isomer, where the carboxyl group and the ethyl group are on opposite sides of the double bond. Its stereoisomer, angelic acid, is the (Z)-isomer.[3]

The IUPAC name for this compound is (2E)-2-methylbut-2-enoic acid, and its chemical formula is C₅H₈O₂.[4]

dot graph Tiglic_Acid_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,0!"]; O11 [label="O", pos="-0.7,-0.7!"]; O12 [label="OH", pos="0.7,-0.7!"]; C2 [label="C", pos="0,1.5!"]; C2_CH3 [label="CH3", pos="-1.2,2.2!"]; C3 [label="C", pos="1.2,2.2!"]; H3 [label="H", pos="1.9,1.9!"]; C4 [label="CH3", pos="1.5,3.5!"];

// Bonds C1 -- O11 [label=""]; C1 -- O12 [label=""]; C1 -- C2 [style=double, label=""]; C2 -- C2_CH3 [label=""]; C2 -- C3 [label=""]; C3 -- H3 [label=""]; C3 -- C4 [label=""]; } caption: "Chemical structure of this compound"

The stereochemical relationship between this compound and angelic acid is crucial to their distinct physical and chemical properties. The trans configuration of this compound generally results in a more stable, lower-energy molecule compared to the cis configuration of angelic acid, which experiences greater steric hindrance.[3]

Quantitative Physicochemical and Spectroscopic Data

The structural differences between this compound and angelic acid give rise to measurable differences in their physical and spectroscopic properties.

Physical Properties
PropertyThis compound ((E)-isomer)Angelic Acid ((Z)-isomer)Reference(s)
Molecular FormulaC₅H₈O₂C₅H₈O₂[4][5]
Molecular Weight100.12 g/mol 100.12 g/mol [4][5]
Melting Point63.5-64 °C45 °C[3]
Boiling Point198.5 °C185 °C[3]
pKa4.964.30[3]
Spectroscopic Data

Spectroscopic methods are essential for the unambiguous identification and characterization of this compound and for distinguishing it from its stereoisomer.

¹H NMR (400 MHz, CDCl₃)

AssignmentThis compound (δ, ppm)Angelic Acid (δ, ppm)
CH₃ (on C2)1.842.05
CH₃ (on C3)1.831.90
CH (on C3)7.02 (q, J=7.1 Hz)6.15 (q, J=7.3 Hz)
COOH~12~12

¹³C NMR (100 MHz, CDCl₃)

AssignmentThis compound (δ, ppm)Angelic Acid (δ, ppm)
C H₃ (on C2)12.115.8
C H₃ (on C3)14.420.5
C2128.8128.0
C3138.2139.1
COOH173.8172.5

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 100, corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 2-hydroxy-2-methylbutyric acid.

Materials:

  • 2-hydroxy-2-methylbutyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (30%)

  • Ethyl acetate

  • Ethanol

  • Water

Procedure:

  • Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water.

  • Add 18.5 g of 2-hydroxy-2-methylbutyric acid to the sulfuric acid solution.

  • Heat the mixture to 140°C and reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath.

  • Neutralize the mixture to a pH of 3-4 by slowly adding a 30% sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 70 mL).

  • Combine the organic phases and concentrate to obtain the crude product.

  • Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline this compound.

Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).

  • Filter the solution to remove any undissolved solids.

  • Transfer the clear solution to an NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Standard: Tetramethylsilane (TMS)

  • A standard one-pulse sequence is typically used.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Standard: CDCl₃ (referenced to 77.16 ppm)

  • A proton-decoupled pulse sequence is typically used to obtain singlet peaks for each carbon atom.

Biosynthesis of this compound

In certain organisms, such as the carabid beetle, this compound is biosynthesized from the amino acid isoleucine.[6] This metabolic pathway provides insight into the natural production of this compound.

Biosynthesis_of_Tiglic_Acid Isoleucine Isoleucine Keto_Methylvalerate 2-Keto-3-methylvalerate Isoleucine->Keto_Methylvalerate Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_Methylvalerate->Methylbutyryl_CoA Oxidative decarboxylation Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation Tiglic_Acid This compound Tiglyl_CoA->Tiglic_Acid Hydrolysis

The pathway begins with the transamination of isoleucine to form 2-keto-3-methylvalerate. This intermediate then undergoes oxidative decarboxylation to yield 2-methylbutyryl-CoA. A subsequent dehydrogenation step introduces the double bond, forming tiglyl-CoA. Finally, hydrolysis of the thioester bond releases this compound.

Conclusion

This technical guide has provided a detailed examination of the structure, stereochemistry, and properties of this compound. The quantitative data presented highlights the key differences between this compound and its stereoisomer, angelic acid, which arise from their distinct geometric configurations. The outlined experimental protocols offer practical guidance for the synthesis and analysis of this compound. The visualization of its biosynthetic pathway provides a deeper understanding of its natural origins. This comprehensive resource is intended to support researchers and professionals in their work with this versatile molecule, facilitating further exploration of its potential in drug development, materials science, and other scientific disciplines.

References

The Biological Activity of Tiglic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic acid, a naturally occurring α,β-unsaturated short-chain fatty acid, and its derivatives have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of these molecules, with a particular focus on their anti-inflammatory, metabolic modulatory, and antiproliferative properties. Detailed experimental methodologies for key assays are provided, alongside a comprehensive summary of quantitative biological activity data. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecular mechanisms at play. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound, or (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of certain insects.[1] Its unique chemical structure, featuring a trans-configured double bond, imparts a distinct reactivity that has drawn significant interest in the fields of pharmacology and medicinal chemistry.[2] While this compound itself exhibits biological effects, its derivatives, particularly tiglate esters and hydroxylated forms, have demonstrated enhanced and more specific activities, positioning them as promising candidates for drug development.[2][3] This guide will systematically review the current understanding of the biological activities of this compound and its derivatives, with a focus on their mechanisms of action.

Anti-inflammatory Activity

One of the most well-documented biological activities of this compound derivatives is their potent anti-inflammatory effect. This activity is primarily attributed to the inhibition of nitric oxide (NO) production in macrophages.[2][3]

Mechanism of Action: Inhibition of Nitric Oxide Production

Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to a surge in NO production.[4] Excessive NO is a key mediator of inflammation and tissue damage.[4] Hydroxylated derivatives of this compound have been shown to be potent inhibitors of LPS-induced NO production in macrophage models.[2][3]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potency of hydroxylated this compound derivatives isolated from Enkianthus chinensis has been quantified by determining their half-maximal inhibitory concentration (IC50) for NO production.[2][3]

CompoundDerivative TypeCell ModelIC50 (µM) for NO InhibitionReference
Compound 3 Hydroxylated this compound DerivativeLPS-induced mouse peritoneal macrophages2.9[2][3]
Compound 12 Hydroxylated this compound DerivativeLPS-induced mouse peritoneal macrophages1.2[2][3]
Experimental Protocol: LPS-Induced Nitric Oxide Inhibition Assay

This protocol describes the methodology for evaluating the inhibitory effect of test compounds on nitric oxide production in LPS-stimulated macrophages.

2.3.1. Cell Culture

Murine macrophage cell lines, such as RAW 264.7, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.3.2. Assay Procedure

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of the test compounds (this compound derivatives) for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[4]

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent.[4] The Griess reagent consists of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid.[4]

  • Mix 100 µL of the supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.[4]

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve.

2.3.3. Cell Viability Assay

To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed in parallel.

  • After the 24-hour incubation with the test compounds and LPS, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells.

  • Incubate for 4 hours at 37°C.

  • Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Visualization: Anti-inflammatory Screening Workflow

G cluster_workflow Anti-inflammatory Activity Screening Workflow start Start: Culture Macrophages seed Seed cells in 96-well plates start->seed treat Treat with this compound Derivatives seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect mtt MTT Assay for Viability incubate->mtt griess Griess Assay for NO collect->griess analyze Analyze Data & Calculate IC50 griess->analyze mtt->analyze end_node End: Identify Active Compounds analyze->end_node

Caption: Workflow for screening the anti-inflammatory activity of this compound derivatives.

Metabolic Modulation

This compound and its metabolites play a role in several metabolic pathways, exhibiting effects on cellular energy and amino acid metabolism.

FFA2 Receptor Agonism and PYY Upregulation

This compound acts as an agonist for the free fatty acid receptor 2 (FFA2), also known as GPR43.[5] FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids. FFA2 activation can trigger downstream signaling through both Gq/11 and Gi/o pathways. The Gq/11 pathway activation leads to an increase in intracellular calcium, while the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Activation of FFA2 by this compound has been shown to upregulate the expression of Peptide YY (PYY), an important gut hormone involved in appetite regulation and glucose homeostasis.[5] One study suggests that this upregulation is predominantly attributable to the histone deacetylase (HDAC) inhibitory activity of short-chain fatty acids.[6]

Visualization: FFA2 Signaling Pathway

G cluster_ffa2 This compound-Mediated FFA2 Signaling tiglic This compound ffa2 FFA2 Receptor tiglic->ffa2 gq11 Gq/11 ffa2->gq11 gio Gi/o ffa2->gio hdac HDAC Inhibition ffa2->hdac plc PLC gq11->plc ac Adenylyl Cyclase gio->ac ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ [Ca2+]i ip3->ca2 camp ↓ cAMP ac->camp pyy ↑ PYY Expression hdac->pyy

Caption: FFA2 signaling activated by this compound leading to PYY expression.

Inhibition of Glycine-Serine Interconversion

In biological systems, this compound is converted to its coenzyme A ester, tiglyl-CoA.[2] Tiglyl-CoA is an intermediate in the metabolism of the amino acid isoleucine.[2] It has been shown that tiglyl-CoA can inhibit the glycine cleavage system, a key enzymatic complex in the interconversion of serine and glycine.[7] This inhibition can lead to an accumulation of glycine, a condition observed in certain metabolic disorders.[2]

The glycine cleavage system is a multi-enzyme complex located in the mitochondria that catalyzes the degradation of glycine.[8] It is composed of four proteins: P-protein (glycine decarboxylase), H-protein, T-protein, and L-protein.[8] Tiglyl-CoA acts as a noncompetitive inhibitor of this system.[7]

Visualization: Inhibition of the Glycine Cleavage System

G cluster_gcs Inhibition of Glycine Cleavage System by Tiglyl-CoA glycine Glycine gcs Glycine Cleavage System (P, H, T, L proteins) glycine->gcs products CO2 + NH3 + 5,10-Methylene-THF gcs->products tiglyl_coa Tiglyl-CoA tiglyl_coa->gcs Inhibition

Caption: Tiglyl-CoA inhibits the breakdown of glycine by the glycine cleavage system.

Antiproliferative Activity

Tiglate esters have demonstrated notable antiproliferative activity against various cancer cell lines.[2] The proposed mechanisms for this activity include the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on various ester derivatives of other bioactive molecules have shown that they can induce apoptosis through the activation of caspases, key executioner enzymes in the apoptotic cascade.[9] Furthermore, these compounds can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cells from progressing through the division cycle.[10] While the specific signaling pathways initiated by tiglate esters are still under investigation, it is hypothesized that they may modulate the expression of key cell cycle regulatory proteins and pro- and anti-apoptotic factors.

Quantitative Data: Antiproliferative Activity
Compound TypeCancer Cell LineActivityReference
Tiglate EstersVariousAntiproliferative[2]
Triterpenic EstersMCF7, HeLa, G-361Cytotoxic (IC50 < 10 µM for some)[11]
Experimental Protocols

4.3.1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of tiglate esters on cancer cells.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tiglate esters for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]

4.3.2. Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of tiglate esters on the cell cycle distribution.

  • Treat cancer cells with the test compounds for a specified period.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[13]

  • Incubate the fixed cells on ice for at least two hours.[13]

  • Wash the cells with PBS and resuspend in a staining buffer containing propidium iodide (PI) and RNase A.[13]

  • Incubate in the dark at 4°C overnight.[13]

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[13]

4.3.3. Apoptosis Assay (Caspase Activation)

This protocol measures the activation of caspases, key markers of apoptosis.

  • Treat cells with the test compounds.

  • Lyse the cells to release cellular contents.

  • Add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[3]

  • The active caspase-3 and -7 cleave the substrate, releasing a substrate for luciferase.

  • The resulting luminescent signal is proportional to the amount of caspase activity and is measured using a luminometer.[3]

Conclusion

This compound and its derivatives represent a promising class of bioactive molecules with significant therapeutic potential. Their anti-inflammatory effects, mediated by the inhibition of nitric oxide production, are particularly noteworthy. Furthermore, their ability to modulate metabolic pathways through FFA2 receptor agonism and inhibition of the glycine cleavage system highlights their potential in addressing metabolic disorders. The antiproliferative activity of tiglate esters suggests their utility in oncology. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on elucidating the precise signaling pathways involved in the antiproliferative effects of tiglate esters and expanding the quantitative data on a wider range of derivatives to establish clear structure-activity relationships.

References

Tiglic Acid: A Comprehensive Technical Guide on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tiglic acid, a monocarboxylic unsaturated organic acid, is a secondary metabolite found across various plant species, notably within the Apiaceae family and in croton oil.[1][2] As the more stable trans isomer of angelic acid, it plays a significant role in plant-herbivore interactions and possesses properties that are of increasing interest to the pharmaceutical and agricultural industries.[2][3] This technical guide provides an in-depth examination of the biosynthesis, physiological roles, and proposed signaling pathways related to this compound in plants. It includes a compilation of quantitative data, detailed experimental methodologies for its extraction and analysis, and visual representations of its biochemical context to serve as a resource for researchers in phytochemistry, chemical ecology, and drug discovery.

Introduction

Secondary metabolites are crucial for the survival of plants, mediating their interactions with the environment.[4] Among these, this compound ((2E)-2-Methylbut-2-enoic acid) emerges as a compound of interest. It is a volatile, crystalline substance with a characteristic sweet and spicy odor.[2] Historically isolated from croton oil (Croton tiglium), its presence is also well-documented in the essential oils of plants like Roman chamomile, where its esters can constitute a significant portion of the oil.[2][5] While its isomer, angelic acid, is also prevalent, this compound is the more stable of the two.[1][2] The biological activities associated with esters of tiglic and angelic acids, such as sedative and anti-inflammatory effects, have made them components of various herbal medicines.[1][3] This guide delves into the core scientific principles of this compound's function as a plant metabolite, focusing on its synthesis, defensive roles, and the methodologies required for its study.

Biosynthesis of this compound

The biosynthetic pathway of this compound in plants is derived from amino acid metabolism. The foundational precursor for this compound and its isomer, angelic acid, is the branched-chain amino acid L-isoleucine.[5] While the complete enzymatic cascade in plants is an active area of research, feeding experiments with radiolabeled L-isoleucine in various plants have confirmed its direct incorporation into the angelate and presumably tiglate moieties of larger secondary metabolites.[5] A similar pathway has been demonstrated in insects, where L-isoleucine is converted to 2-methylbutyric acid, which is then dehydrogenated to form this compound.[6]

This compound Biosynthesis L_Isoleucine L-Isoleucine Intermediate1 2-keto-3-methylvalerate L_Isoleucine->Intermediate1 Transamination Intermediate2 2-methylbutanoyl-CoA Intermediate1->Intermediate2 Oxidative Decarboxylation Intermediate3 Tiglyl-CoA Intermediate2->Intermediate3 Dehydrogenation Tiglic_Acid This compound Intermediate3->Tiglic_Acid Thioesterase Activity

Figure 1: Proposed biosynthetic pathway of this compound from L-Isoleucine.

Distribution and Quantification

This compound and its derivatives are found in numerous plant families, though quantitative data remains sparse in the literature. The concentration of these metabolites can vary significantly based on the plant species, tissue type, and environmental conditions such as herbivore pressure. Esters of tiglic and angelic acid are particularly abundant in the essential oils of certain plants.

Plant SpeciesFamilyPlant PartCompound TypeConcentrationReference(s)
Angelica archangelicaApiaceaeRootsAngelic acid~0.3%[5]
Anthemis nobilis (Roman Chamomile)AsteraceaeFlowersEsters of tiglic & angelic acidsUp to 85% of essential oil[5]
Croton tigliumEuphorbiaceaeSeeds (Oil)This compoundPresent[2][7]
Celery (Apium graveolens)ApiaceaeLeavesThis compoundPresent[8]

Table 1: Reported occurrences and concentrations of this compound and its isomer, angelic acid, in various plant species.

Physiological Role and Plant Defense

The primary role attributed to this compound and related short-chain unsaturated carboxylic acids in plants is defense against herbivores and pathogens.[4] These compounds often contribute to the characteristic scent and taste of a plant, which can act as a feeding deterrent.

Allelopathic Effects

Allelochemicals are secondary metabolites released by a plant that influence the growth and development of neighboring plants.[7] While direct studies on this compound's allelopathic potential are limited, other phenolic and organic acids are well-documented for their ability to inhibit seed germination and reduce the biomass of competing plant species.[3][9] It is plausible that this compound, when leached into the soil from decomposing plant material, could exert similar inhibitory effects, thereby reducing competition for resources.

Insect Deterrence and Toxicity

Many volatile organic compounds (VOCs) produced by plants, including organic acids and their esters, function as insect repellents or toxins.[10] Fatty acids and their esters have demonstrated insecticidal and biting deterrent activities against various insect species.[11][12][13] For instance, certain mid-chain fatty acids show biting deterrence comparable to DEET against Aedes aegypti.[12] The pungent odor and biting taste of this compound suggest a role as a direct deterrent, discouraging insect feeding upon contact.[1][2] Furthermore, esters of this compound may possess insecticidal properties, contributing to the overall defensive chemical arsenal of the plant.

Proposed Signaling Pathway in Plant Defense

The production of defensive secondary metabolites in plants is tightly regulated by complex signaling networks. In response to herbivore attack, plants typically activate the jasmonic acid (JA) signaling pathway.[14][15] Mechanical wounding and chemical elicitors from insect oral secretions trigger the synthesis of jasmonoyl-isoleucine (JA-Ile), the biologically active form of jasmonate.[15][16] JA-Ile then binds to its receptor, an F-box protein known as COI1, which leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[14][17] The degradation of JAZ repressors liberates transcription factors (e.g., MYC2) that activate the expression of genes involved in the biosynthesis of defense compounds.[15] Given that this compound is a defense-related secondary metabolite, its production is likely a downstream consequence of the activation of the JA signaling cascade.

JA Signaling Pathway Herbivory Herbivore Feeding (Wounding + Elicitors) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_Biosynthesis Triggers JA_Ile JA-Isoleucine (JA-Ile) (Active Signal) JA_Biosynthesis->JA_Ile Conjugation via JAR1 COI1_JAZ SCF-COI1/JAZ Complex (Receptor/Repressor) JA_Ile->COI1_JAZ Binds to JAZ_Degradation JAZ Protein Degradation COI1_JAZ->JAZ_Degradation Mediates TF_Activation Transcription Factor Activation (e.g., MYC2) JAZ_Degradation->TF_Activation De-represses Gene_Expression Defense Gene Expression TF_Activation->Gene_Expression Induces Tiglic_Acid_Synth This compound Biosynthesis Gene_Expression->Tiglic_Acid_Synth Leads to

Figure 2: Proposed role of the Jasmonate pathway in this compound induction.

Experimental Methodologies

Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of semi-polar metabolites like this compound from plant material.

  • Sample Preparation: Collect fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue to dryness and grind into a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction:

    • Weigh approximately 100 mg of dried, powdered plant material into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% ethanol. For enhanced extraction of acidic compounds, the solvent can be acidified with 0.1% formic acid.

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.[1]

  • Clarification: Centrifuge the suspension at 14,000 x g for 20 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new tube. For comprehensive extraction, the pellet can be re-extracted with a fresh aliquot of solvent, and the supernatants pooled.

  • Concentration: Evaporate the solvent to dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for chromatographic analysis (e.g., 95:5 water:acetonitrile) for subsequent analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis to improve its chromatographic properties.

  • Derivatization:

    • Take a 50 µL aliquot of the reconstituted plant extract.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 20 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and heat at 70°C for 60 minutes. This process creates a volatile trimethylsilyl (TMS) ester of this compound.[18]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[19]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan in a mass range of m/z 40-550.

  • Quantification: Identification is achieved by comparing the retention time and mass spectrum to an authentic, derivatized this compound standard. Quantification is performed by creating a standard curve of the peak area of a characteristic ion (e.g., the molecular ion of TMS-tiglate) versus concentration.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Tissue Plant Tissue Collection Freeze_Dry Freeze-Drying & Grinding Plant_Tissue->Freeze_Dry Solvent_Add Solvent Addition (e.g., 80% Ethanol) Freeze_Dry->Solvent_Add Ultrasonication Ultrasonication Solvent_Add->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (TMS) Supernatant->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing (Quantification) GCMS->Data_Processing

Figure 3: Workflow for the extraction and quantification of this compound.
Insect Deterrent Bioassay

This protocol provides a framework for assessing the insect deterrent properties of this compound using a choice-based assay.

  • Insect Rearing: Maintain a colony of a generalist herbivore, such as the cotton leafworm (Spodoptera littoralis), under controlled conditions (e.g., 25°C, 16:8 L:D cycle).

  • Diet Preparation: Prepare an artificial insect diet. Divide the diet into two batches before it solidifies.

    • Control Diet: Add the solvent used to dissolve this compound (e.g., ethanol) to one batch and mix thoroughly.

    • Treatment Diet: Add this compound dissolved in the same solvent to the second batch to achieve a desired final concentration (e.g., 0.1% w/w) and mix.

    • Allow the solvent to evaporate completely from both diets.

  • Bioassay Arena: Place equal-sized cubes of the control and treatment diet at opposite ends of a petri dish lined with filter paper.

  • Experiment: Place a single, pre-weighed third-instar larva in the center of the petri dish. Prepare at least 20 replicates.

  • Data Collection: After 24 hours, record the amount of each diet consumed by weighing the remaining diet cubes. The position of the larva (on or near which diet) can also be noted at regular intervals.

  • Analysis: Use a paired t-test or Wilcoxon signed-rank test to determine if there is a statistically significant difference in the consumption of the control versus the treatment diet. A significant reduction in the consumption of the this compound-containing diet indicates a deterrent effect.[20]

Conclusion and Future Directions

This compound is a plant secondary metabolite with a clear role in chemical defense, derived from L-isoleucine. Its presence in various medicinal and aromatic plants underscores its biological significance. While its function as a direct defense compound through deterrence and potential toxicity is evident, its precise role in the intricate signaling networks of plants requires further elucidation. Future research should focus on:

  • Quantitative Profiling: Comprehensive metabolomic studies to quantify this compound concentrations across a wider range of plant species and in response to specific biotic and abiotic stresses.

  • Enzyme Identification: Characterization of the specific enzymes (e.g., dehydrogenases, thioesterases) involved in the conversion of L-isoleucine to this compound in plants.

  • Signaling Crosstalk: Investigating the direct link between JA pathway activation and the upregulation of this compound biosynthetic genes using molecular techniques such as qRT-PCR and promoter-reporter assays.

  • Synergistic Effects: Exploring the potential synergistic or additive defensive effects of this compound when present with other plant secondary metabolites.

A deeper understanding of this compound's role and regulation will not only advance the field of chemical ecology but also provide valuable insights for the development of natural pesticides and novel therapeutic agents.

References

Biosynthesis pathway of Tiglic acid in organisms.

Author: BenchChem Technical Support Team. Date: November 2025

Biosynthesis of Tiglic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a monocarboxylic unsaturated organic acid, is a naturally occurring compound found in various plants and as a defensive secretion in certain insects.[1] Its biosynthesis is intrinsically linked to the catabolism of the essential amino acid L-isoleucine. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it outlines the experimental methodologies employed to elucidate this metabolic route, offering valuable insights for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction

This compound, systematically named (2E)-2-methylbut-2-enoic acid, and its cis-isomer, angelic acid, are alpha,beta-unsaturated carboxylic acids with diverse biological activities and applications in the flavor and fragrance industries.[1][2] The primary route for the biosynthesis of this compound in organisms is through the degradation of L-isoleucine.[3][4][5][6] This pathway involves a series of enzymatic reactions that convert L-isoleucine into acetyl-CoA and propionyl-CoA, with tiglyl-CoA emerging as a key intermediate that can be hydrolyzed to yield this compound.[5][6] Understanding this pathway is crucial for the potential biotechnological production of this compound and for elucidating its physiological roles in different organisms.

The Biosynthetic Pathway of this compound from L-Isoleucine

The conversion of L-isoleucine to this compound proceeds through the initial steps of the well-established branched-chain amino acid catabolic pathway. This process can be broadly divided into three main stages: transamination, oxidative decarboxylation, and β-oxidation-like steps.

Stage 1: Transamination

The pathway initiates with the reversible transamination of L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT).

  • Enzyme: Branched-chain amino acid aminotransferase (EC 2.6.1.42)

  • Substrates: L-isoleucine, α-ketoglutarate

  • Products: (S)-3-methyl-2-oxopentanoate, L-glutamate

Stage 2: Oxidative Decarboxylation

The α-keto acid then undergoes oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA. This irreversible reaction is carried out by the branched-chain α-keto acid dehydrogenase complex (BCKDH).

  • Enzyme: Branched-chain α-keto acid dehydrogenase complex (EC 1.2.4.4)

  • Substrate: (S)-3-methyl-2-oxopentanoate

  • Product: (S)-2-methylbutanoyl-CoA

Stage 3: Dehydrogenation and Formation of Tiglyl-CoA

(S)-2-methylbutanoyl-CoA is subsequently dehydrogenated to form tiglyl-CoA. This reaction is catalyzed by a 2-methylacyl-CoA dehydrogenase.

  • Enzyme: 2-methylacyl-CoA dehydrogenase (EC 1.3.8.5)

  • Substrate: (S)-2-methylbutanoyl-CoA

  • Product: Tiglyl-CoA ((E)-2-methylbut-2-enoyl-CoA)

Final Step: Hydrolysis to this compound

While tiglyl-CoA is a central intermediate in the continued degradation of isoleucine, it can be hydrolyzed to yield free this compound. This step is likely catalyzed by a thioesterase, although the specific enzyme responsible for this conversion in many organisms that produce this compound is not always well-characterized.

  • Enzyme: Thioesterase (e.g., Acyl-CoA hydrolase, EC 3.1.2.-)

  • Substrate: Tiglyl-CoA

  • Product: this compound

The subsequent steps in the canonical L-isoleucine degradation pathway involve the hydration of tiglyl-CoA to 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase, followed by dehydrogenation to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, and finally thiolytic cleavage to acetyl-CoA and propionyl-CoA.

Below is a DOT language diagram illustrating the biosynthetic pathway from L-isoleucine to this compound.

Tiglic_Acid_Biosynthesis cluster_isoleucine_catabolism L-Isoleucine Catabolism L_Isoleucine L-Isoleucine alpha_Keto_Acid (S)-3-Methyl-2-oxopentanoate L_Isoleucine->alpha_Keto_Acid  Branched-chain amino acid  aminotransferase (BCAT) Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA alpha_Keto_Acid->Methylbutanoyl_CoA  Branched-chain α-keto acid  dehydrogenase complex (BCKDH) Tiglyl_CoA Tiglyl-CoA Methylbutanoyl_CoA->Tiglyl_CoA  2-Methylacyl-CoA  dehydrogenase Tiglic_Acid This compound Tiglyl_CoA->Tiglic_Acid  Thioesterase  (Hydrolysis)

Caption: Biosynthetic pathway of this compound from L-Isoleucine.

Quantitative Data

Quantitative analysis of the enzymes involved in the this compound biosynthesis pathway is essential for understanding the flux and regulation of this metabolic route. The following table summarizes the available kinetic data for key enzymes in the pathway.

EnzymeOrganismSubstrateApparent Km (µM)Vmax (µmol/min/mg)Reference
2-Methyl branched-chain acyl-CoA dehydrogenaseAscaris suum2-Methylbutyryl-CoA181.62--INVALID-LINK--
2-Methyl branched-chain acyl-CoA dehydrogenaseAscaris suum2-Methylvaleryl-CoA211.58--INVALID-LINK--
Enoyl-CoA hydratasePseudomonas putidaTiglyl-CoA-61 x 10³ (moles/min/mole enzyme)--INVALID-LINK--
Enoyl-CoA hydratasePseudomonas putidaCrotonyl-CoA-1100 x 10³ (moles/min/mole enzyme)--INVALID-LINK--
Enoyl-CoA hydratasePseudomonas putida3-Methyl-crotonyl-CoA-2.3 x 10³ (moles/min/mole enzyme)--INVALID-LINK--

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of isotopic labeling studies and analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

General Protocol for Isotopic Labeling to Trace Biosynthesis

This protocol describes a general workflow for using stable isotope-labeled precursors to trace the biosynthesis of this compound.

  • Precursor Selection and Synthesis:

    • Select a stable isotope-labeled precursor, typically deuterated or ¹³C-labeled L-isoleucine.

    • Synthesize or procure the labeled precursor with a high degree of isotopic enrichment.

  • Administration to the Organism:

    • For insects like carabid beetles, the labeled precursor can be administered via microinjection.

    • For microbial cultures, the labeled precursor is added to the growth medium.

  • Incubation:

    • Allow sufficient time for the organism to metabolize the labeled precursor and incorporate the isotopes into downstream metabolites, including this compound.

  • Sample Collection and Extraction:

    • Collect the relevant biological material (e.g., defensive secretions from beetles, cell culture supernatant and cell pellets from microbial cultures).

    • Perform an organic solvent extraction to isolate the organic acids. A common method involves acidification of the sample followed by extraction with a non-polar solvent like ethyl acetate or diethyl ether.

  • Derivatization:

    • To improve volatility for GC-MS analysis, the extracted organic acids are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acids into their trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Analyze the derivatized extract using a gas chromatograph coupled to a mass spectrometer.

    • The mass spectrometer is used to detect the mass-to-charge ratio of the fragments of the derivatized this compound.

    • The incorporation of the stable isotope will result in a characteristic mass shift in the molecular ion and fragment ions, confirming the biosynthetic link between the precursor and the product.

Below is a DOT language diagram for the general experimental workflow.

Experimental_Workflow cluster_workflow General Experimental Workflow for Biosynthetic Pathway Elucidation Start Labeled Precursor (e.g., Deuterated L-Isoleucine) Administration Administration to Organism (e.g., Injection, Media Supplementation) Start->Administration Incubation Incubation and Metabolism Administration->Incubation Extraction Sample Collection and Organic Acid Extraction Incubation->Extraction Derivatization Derivatization for GC-MS (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis Mass Spectra Analysis (Mass Shift Detection) GCMS->Analysis Conclusion Confirmation of Biosynthetic Pathway Analysis->Conclusion

Caption: A generalized workflow for tracing metabolic pathways using stable isotopes.

General Protocol for GC-MS Quantification of this compound in Bacterial Culture

This protocol outlines a general method for the quantification of this compound from a bacterial culture supernatant.

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant.

    • Add a known amount of an internal standard (e.g., a structurally similar organic acid not present in the sample, or a stable isotope-labeled version of this compound) to the supernatant.

  • Extraction:

    • Acidify the supernatant to a pH of approximately 2 using a strong acid (e.g., HCl).

    • Extract the organic acids with a water-immiscible organic solvent (e.g., ethyl acetate) by vigorous mixing.

    • Separate the organic phase. Repeat the extraction process on the aqueous phase to ensure complete recovery.

    • Combine the organic phases and dry over an anhydrous salt (e.g., sodium sulfate).

  • Derivatization:

    • Evaporate the solvent from the dried organic phase under a stream of nitrogen.

    • Add a derivatization agent such as BSTFA and a catalyst (e.g., trimethylchlorosilane) and heat to convert the this compound to its TMS ester.

  • GC-MS Analysis:

    • Inject a known volume of the derivatized sample into the GC-MS.

    • Use a suitable GC column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of this compound from other organic acids.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the derivatized this compound and the internal standard to enhance sensitivity and selectivity.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of this compound and the internal standard.

    • Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The biosynthesis of this compound is a fascinating example of how the catabolism of a primary metabolite, L-isoleucine, can be diverted to produce a specialized secondary metabolite. This technical guide has provided a detailed overview of the enzymatic steps involved in this pathway, presented available quantitative data, and outlined the key experimental protocols used for its investigation. While the core pathway is well-established, further research is needed to fully characterize the specific thioesterases responsible for the final hydrolysis step in various organisms and to obtain a complete set of kinetic parameters for all the enzymes in the pathway. Such information will be invaluable for metabolic engineering efforts aimed at the sustainable production of this compound and for a deeper understanding of its ecological and physiological significance.

References

An In-depth Technical Guide to Tiglic Acid: Chemical Identifiers, Experimental Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tiglic acid, a monocarboxylic unsaturated organic acid with applications in the pharmaceutical and fragrance industries. This document details its chemical identifiers, experimental procedures for its synthesis and purification, and insights into its biological roles and relevant signaling pathways.

Chemical and Physical Properties

This compound, systematically known as (2E)-2-Methylbut-2-enoic acid, is a volatile and crystallizable substance with a characteristic sweet, warm, and spicy odor[1]. It is naturally found in croton oil and the defensive secretions of certain beetles[1].

Table 1: Chemical Identifiers and Physical Properties of this compound

IdentifierValueReference
CAS Number 80-59-1[2][3][4][5][6]
Molecular Formula C5H8O2[2][3][4][5]
Molecular Weight 100.12 g/mol [5][6][7]
IUPAC Name (2E)-2-Methylbut-2-enoic acid[2][5]
Synonyms Tiglinic acid, Cevadic acid, Sabadillic acid, trans-2-Methylcrotonic acid[2][5]
PubChem CID 125468[2][5][7]
InChI InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+[2][3][7]
InChIKey UIERETOOQGIECD-ONEGZZNKSA-N[2][3][7]
SMILES C/C=C(\C)/C(=O)O[2][8][9]
Melting Point 61 - 65 °C[9]
Boiling Point 198.5 °C[2]
Solubility Slightly soluble in water; soluble in alcohol and ether.[6][7][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

A common method for synthesizing this compound involves the reaction of a Grignard reagent with α-ketobutyric acid, followed by dehydration of the intermediate.

Experimental Procedure:

  • Preparation of the Grignard Reagent: In a 2L reaction flask under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of tetrahydrofuran. Slowly add a solution of 77.34 g of ethyl bromide in tetrahydrofuran dropwise. Maintain the temperature at 35°C to initiate and sustain the Grignard reaction. After the addition is complete, continue stirring for 30 minutes.

  • Addition Reaction: Once the ethyl Grignard reagent is prepared, add 2.5 g of Hexamethylphosphoramide (HMPA). Cool the system to 20°C and slowly add 25 g of acetoacetic acid, ensuring the internal temperature does not exceed 40°C. Allow the reaction to proceed for 2 hours after the addition is complete.

  • Work-up and Extraction: Cool the reaction mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Concentrate the combined organic phases to yield the intermediate, 2-hydroxy-2-methylbutyric acid.

  • Dehydration: Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid. Add 18.5 g of the intermediate and heat the mixture to 140°C under reflux.

  • Isolation of this compound: After cooling in an ice bath, neutralize the reaction mixture to a pH of 3-4 by the slow addition of 100 g of 30% sodium hydroxide solution. Extract the product with ethyl acetate (3 x 70 mL) and concentrate the combined organic phases to obtain the crude product.

The crude this compound can be purified by recrystallization to obtain white crystalline solids.

Experimental Procedure:

  • Solvent Selection: A mixture of ethanol and water (1:3 m/m) is a suitable solvent system for the recrystallization of this compound[7].

  • Dissolution: Dissolve the crude product in a minimum amount of the hot ethanol-water solvent mixture to form a saturated solution.

  • Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. This gradual cooling promotes the formation of pure crystals. Further cooling in an ice bath can maximize the yield.

  • Filtration and Drying: Collect the formed crystals by suction filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the purified crystals.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It allows for the separation of this compound from other components in a mixture and provides its mass spectrum for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another valuable method for the analysis of this compound, particularly for quantitative analysis. Different columns and mobile phases can be optimized for the separation of this compound and its isomers.

Biological Significance and Signaling Pathways

While the direct involvement of this compound in major signaling pathways is still an area of active research, several studies have shed light on its biosynthesis and biological activities.

In certain carabid beetles, this compound is biosynthesized from the amino acid isoleucine. This pathway involves the conversion of isoleucine to 2-methylbutyric acid, which is then dehydrogenated to form this compound[11].

Biosynthesis Isoleucine Isoleucine MethylbutyricAcid 2-Methylbutyric Acid Isoleucine->MethylbutyricAcid TiglicAcid This compound MethylbutyricAcid->TiglicAcid Dehydrogenation

Biosynthesis of this compound from Isoleucine.

Recent studies have indicated that this compound may play a role in cellular signaling. It has been shown to act as an agonist for the free fatty acid receptor 2 (FFA2) and to upregulate the expression of Peptide YY (PYY)[2]. FFA2 is a G-protein coupled receptor involved in metabolic regulation and inflammatory responses. The upregulation of PYY, a gut hormone that regulates appetite, suggests a potential role for this compound in metabolic signaling.

Signaling TiglicAcid This compound FFA2 FFA2 Receptor TiglicAcid->FFA2 Agonist PYY PYY Expression FFA2->PYY Upregulates BiologicalEffects Potential Biological Effects (e.g., Metabolic Regulation, Anti-inflammatory) PYY->BiologicalEffects

Potential Signaling Role of this compound.

The anti-inflammatory activity of this compound derivatives further suggests its potential interaction with inflammatory signaling pathways[2]. However, the precise molecular mechanisms and downstream targets of this compound are yet to be fully elucidated and represent a promising area for future research in drug development.

References

Tiglic Acid: A Comprehensive Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, also known as (E)-2-methyl-2-butenoic acid, is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of certain insects.[1] It is utilized in the manufacturing of perfumes and flavoring agents.[1] While valuable in various research and development applications, its hazardous properties necessitate strict adherence to safety and handling protocols in a laboratory setting. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required when working with this compound.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for easy reference.

PropertyValueSource(s)
Molecular Formula C5H8O2[1][2]
Molecular Weight 100.12 g/mol [1][2]
Appearance White crystalline solid with a sweet, warm, spicy odor.[1][2]
Melting Point 61 - 65 °C / 141.8 - 149 °F[3]
Boiling Point 198.4 °C / 389.1 °F[3]
Flash Point 95 °C / 203 °F[3]
Density 0.969 g/mL at 25 °C[4]
Solubility Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether.[2][5]
pKa 5.02 at 25°C[4]
UN Number 3261[3][6]
Acute Toxicity (LD50) Rat (oral): >5 mg/kg; Rabbit (skin): >5 mg/kg[5]

Hazard Identification and Classification

This compound is classified as a corrosive substance and poses significant health risks upon exposure.[7]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[6][7]

  • Eye Damage/Irritation: Causes serious eye damage.[6][7]

  • Respiratory Irritation: Inhalation of dust or vapors can cause respiratory tract irritation.[1][6]

  • Gastrointestinal Irritation: Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[6]

It is crucial to handle this compound with the appropriate personal protective equipment and within a controlled laboratory environment to mitigate these risks.

Experimental Protocols and Handling Procedures

Adherence to established protocols is paramount when working with this compound to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield (8-inch minimum) are required.[6][8]

  • Skin Protection: An impervious lab coat and appropriate protective gloves (nitrile gloves are recommended) are necessary to prevent skin contact.[6][9]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator must be used.[6][9] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Footwear: Closed-toe shoes must be worn in the laboratory.

General Handling Procedures
  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[10]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[6]

  • Minimize dust generation and accumulation when working with the solid form.[6]

  • Keep containers tightly closed when not in use.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed to prevent exposure to air and light.[10]

  • Store in a refrigerator (approximately 4°C).[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Store in a corrosive-resistant container.[9]

Disposal Considerations
  • Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[9]

  • Waste is classified as hazardous and should be handled by trained personnel.[3]

  • Do not dispose of this compound down the drain.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical to minimize harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[7]

  • Inhalation: Remove the individual from the area of exposure to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Protocol

In the case of a spill, the following steps should be taken:

  • Evacuate and Isolate: Immediately evacuate the area and prevent unnecessary personnel from entering.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[9]

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]

  • Decontaminate: Clean the spill area with a suitable agent. Some sources suggest a 10% caustic solution for decontamination.[10]

  • Dispose of Waste: All contaminated materials should be placed in a sealed, labeled container and disposed of as hazardous waste according to institutional and regulatory guidelines.[9]

Visualization of Laboratory Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate key workflows for handling this compound in the lab.

SpillResponse cluster_InitialActions Initial Actions cluster_Preparation Preparation for Cleanup cluster_Cleanup Cleanup Procedure cluster_FinalSteps Final Steps Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Nearby Personnel Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Risk Isolate->Assess PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Respirator) Assess->PPE Materials Gather Spill Cleanup Materials (Absorbent, Neutralizer, Waste Container) PPE->Materials Contain Contain the Spill with Inert Absorbent Material Materials->Contain Sweep Carefully Sweep Solid Material Contain->Sweep Collect Collect into a Labeled Hazardous Waste Container Sweep->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock Report Report the Incident Restock->Report

Caption: Workflow for responding to a this compound spill.

SOP_TiglicAcid cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling ReviewSDS Review Safety Data Sheet (SDS) PrepareWorkArea Prepare Work Area in Chemical Fume Hood ReviewSDS->PrepareWorkArea DonPPE Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) PrepareWorkArea->DonPPE Weigh Weigh Required Amount (Minimize Dust) DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer CloseContainer Immediately Close Stock Container Transfer->CloseContainer CleanWorkArea Clean Work Area CloseContainer->CleanWorkArea RemovePPE Remove PPE Correctly CleanWorkArea->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Store Store this compound Properly (Cool, Dry, Ventilated) WashHands->Store

Caption: Standard operating procedure for this compound use.

References

A Technical Guide to the Solubility of Tiglic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tiglic acid in various organic solvents. This compound, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found in croton oil and several other natural products. Its solubility is a critical parameter in various applications, including pharmaceutical formulations, fragrance manufacturing, and organic synthesis. This document consolidates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and offers a logical workflow for solvent selection.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies across different solvents, influenced by factors such as polarity, temperature, and the potential for hydrogen bonding. While this compound is known to be soluble in a range of common organic solvents, specific quantitative data in publicly accessible literature is limited for many of them.[1][2] The following table summarizes the available data.

Solvent/SystemTemperatureSolubilityNotes
Dimethyl Sulfoxide (DMSO)Room Temp.100 mg/mLRequires sonication to achieve.[3]
Dimethyl Sulfoxide (DMSO)Room Temp.20 mg/mL---
Water (H₂O)Room Temp.5 mg/mLRequires sonication.[3]
Phosphate-Buffered Saline (PBS)54°C15 mg/mLRequires sonication and heating.[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineRoom Temp.≥ 2.5 mg/mLA common vehicle for in vivo studies.
10% DMSO / 90% (20% SBE-β-CD in saline)Room Temp.≥ 2.5 mg/mLA common vehicle for in vivo studies.
10% DMSO / 90% Corn OilRoom Temp.≥ 2.5 mg/mLA common vehicle for in vivo studies.
EthanolNot SpecifiedSoluble[2][4]
EtherNot SpecifiedSoluble[2][4]
AcetoneNot SpecifiedSoluble[1]
ChloroformNot SpecifiedSoluble[1]
DichloromethaneNot SpecifiedSoluble[1]
Ethyl AcetateNot SpecifiedSoluble[1]
Hot WaterNot SpecifiedFreely Soluble[4]
Cold WaterNot SpecifiedSparingly Soluble[4]

Note: Discrepancies in reported solubility values (e.g., for DMSO) may arise from differences in experimental conditions, such as the use of hygroscopic DMSO versus newly opened containers, or kinetic versus thermodynamic measurement techniques.

Experimental Protocol: Thermodynamic Solubility Determination

For researchers needing to determine precise solubility values, the shake-flask method is the gold-standard for establishing thermodynamic equilibrium solubility. The following protocol outlines a generalized procedure for determining the solubility of this compound.

Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. After equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.

Materials and Equipment
  • This compound (solid, high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (or a constant temperature water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure
  • Preparation : Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition : Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration : Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. To ensure complete separation of the solid phase, centrifuge the vials.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved microparticles from being transferred, pass the aliquot through a syringe filter into a clean vial.

  • Dilution : Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification : Analyze the diluted samples using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC with a standard curve) to determine the concentration of this compound.

  • Calculation : Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/100mL, or mol/L).

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in research and development. The following diagram illustrates a logical workflow for choosing a solvent for this compound based on the intended application and required solubility.

G start Define Application (e.g., Crystallization, Formulation, Reaction) req Determine Required Solubility Range start->req screen Screen Solvents (High, Medium, Low Solubility Needed?) req->screen high_sol High Solubility Path (>50 mg/mL) screen->high_sol High med_sol Medium Solubility Path (5-50 mg/mL) screen->med_sol Medium low_sol Low Solubility / Anti-Solvent Path (<1 mg/mL for Crystallization) screen->low_sol Low high_sol_options Consider: - DMSO - Hot Water high_sol->high_sol_options test Perform Experimental Solubility Test (Shake-Flask) high_sol_options->test med_sol_options Consider: - PBS (with heat) - Ethanol, Acetone, Ethyl Acetate (Qualitatively 'Soluble') med_sol->med_sol_options med_sol_options->test low_sol_options Consider: - Cold Water - Non-polar solvents (e.g., Hexane) (Likely insoluble) low_sol->low_sol_options low_sol_options->test optimize Optimize Solvent System (e.g., Co-solvents, pH adjustment) test->optimize final Final Solvent System Selected optimize->final

Caption: Logical workflow for selecting a solvent for this compound.

References

Methodological & Application

Synthesis of Tiglic Acid from 3-Methyl-3-Penten-2-One: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tiglic acid, a valuable building block in organic synthesis and drug development, from the starting material 3-methyl-3-penten-2-one. The synthesis is achieved through a haloform reaction, a well-established method for the oxidation of methyl ketones to carboxylic acids. This protocol includes a comprehensive description of the reaction mechanism, a step-by-step experimental procedure, and methods for the purification and characterization of the final product. Quantitative data on reactant stoichiometry and reaction conditions are presented to ensure reproducibility.

Introduction

This compound, or (E)-2-methyl-2-butenoic acid, is an unsaturated carboxylic acid with applications in the pharmaceutical and flavor and fragrance industries. Its synthesis from readily available precursors is of significant interest. One common and efficient method for the preparation of this compound is the oxidation of 3-methyl-3-penten-2-one.[1] This conversion is effectively carried out via the haloform reaction, which selectively targets the methyl ketone functionality.[2][3][4]

The haloform reaction, in this context, involves the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate salt and a haloform (e.g., chloroform).[2][3][4][5] Subsequent acidification of the carboxylate salt produces the desired this compound.[2] A patented method for this transformation utilizes a mixture of sodium hypochlorite and sodium hydroxide.[6]

Reaction Mechanism and Workflow

The synthesis of this compound from 3-methyl-3-penten-2-one proceeds through the haloform reaction, a multi-step process initiated by the deprotonation of an α-carbon to the ketone, followed by halogenation, and culminating in the cleavage of the carbon-carbon bond.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 3-Methyl-3-penten-2-one C Haloform Reaction (40-50 °C, ≥ 110 min) A->C B Sodium Hypochlorite (NaOCl) + Sodium Hydroxide (NaOH) B->C D Sodium Tiglate + Chloroform (CHCl3) C->D E Acidification (e.g., HCl) D->E Protonation F Crude this compound E->F G Recrystallization (Ethanol/Water) F->G H Pure this compound G->H Haloform_Mechanism start 3-Methyl-3-penten-2-one enolate Enolate Intermediate start->enolate 1. NaOH (Base) trihalo Trihalomethyl Ketone enolate->trihalo 2. 3x NaOCl (Halogenation) tetrahedral Tetrahedral Intermediate trihalo->tetrahedral 3. NaOH (Nucleophile) carboxylate Sodium Tiglate + Chloroform tetrahedral->carboxylate 4. C-C Cleavage end This compound carboxylate->end 5. Acidic Work-up (H+)

References

Laboratory Scale Synthesis of Tiglic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of tiglic acid and its derivatives, specifically focusing on the preparation of esters and amides. This compound, an unsaturated monocarboxylic acid, and its derivatives are of significant interest in the fields of flavor, fragrance, and pharmaceuticals due to their diverse biological activities, including anti-inflammatory properties.

Introduction

This compound ((2E)-2-Methylbut-2-enoic acid) is a naturally occurring compound found in various plants and has been identified as a key structural motif in a range of biologically active molecules. Its derivatives, particularly esters and amides, are valuable intermediates in organic synthesis and have shown promise in drug discovery. This document outlines reliable and reproducible methods for the synthesis of this compound, followed by its conversion to representative ester and amide derivatives.

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the dehydration of 2-hydroxy-2-methylbutyric acid, which can be prepared via a Grignard reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl bromide

  • Pyruvic acid or α-ketobutyric acid

  • Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Sulfuric acid (H₂SO₄), concentrated and 15% aqueous solution

  • Sodium hydroxide (NaOH), 30% aqueous solution

  • Ethyl acetate

  • Ethanol

  • Water, deionized

  • Nitrogen gas

Procedure:

Step 1: Preparation of Ethyl Grignard Reagent

  • To a flame-dried 2L three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add magnesium turnings (17.5 g) and anhydrous THF (200 g).

  • Slowly add a solution of ethyl bromide (77.34 g) in THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, continue stirring at 35°C for 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 2-hydroxy-2-methylbutyric acid (Intermediate)

  • To the freshly prepared ethyl Grignard reagent, add HMPA (2.5 g) or DMPU.

  • Cool the reaction mixture to 20°C and slowly add pyruvic acid or α-ketobutyric acid (25 g), ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, allow the reaction to proceed for 2 hours at room temperature.

  • Cool the reaction mixture to 10-15°C and slowly quench by adding 200 g of 15% sulfuric acid to adjust the pH to 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude 2-hydroxy-2-methylbutyric acid. A typical yield is around 83.5%.[1]

Step 3: Dehydration to this compound

  • Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid.

  • Add the crude intermediate from Step 2 to the sulfuric acid solution.

  • Heat the mixture to 140°C and reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and neutralize by the dropwise addition of 30% sodium hydroxide solution to a pH of 3-4.

  • Extract the product with ethyl acetate (3 x 70 mL).

  • Concentrate the combined organic layers to obtain crude this compound.

  • Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline this compound. A typical yield is around 76.5%.[1]

Synthesis of this compound Derivatives

Synthesis of this compound Esters (Fischer-Speier Esterification)

Fischer-Speier esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Materials:

  • This compound

  • Methanol or Ethanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (methanol or ethanol, can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation to obtain the pure methyl tiglate or ethyl tiglate.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Methyl Tiglate C₆H₁₀O₂114.14137-1386.86 (q, 1H), 3.73 (s, 3H), 1.83 (d, 3H), 1.79 (s, 3H)Not explicitly found
Ethyl Tiglate C₇H₁₂O₂128.17155-1576.88 (q, 1H), 4.14 (q, 2H), 1.85 (d, 3H), 1.74 (s, 3H), 1.29 (t, 3H)168.09, 136.76, 128.96, 60.35, 14.35, 14.27, 12.01

Note: NMR data is compiled from available literature and may vary slightly based on experimental conditions.[1][2][3]

Synthesis of this compound Amides

The synthesis of amides from carboxylic acids typically requires the use of a coupling agent to activate the carboxylic acid for nucleophilic attack by an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)

  • Aniline or a substituted aniline

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Triethylamine or other non-nucleophilic base

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Method A: Using Thionyl Chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent.

  • Add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude tigloyl chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent and cool to 0°C.

  • Slowly add a solution of the desired aniline (1.0 eq) and triethylamine (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Method B: Using a Coupling Agent (e.g., EDC)

  • Dissolve this compound (1.0 eq), the desired aniline (1.0 eq), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise at 0°C.

  • Stir the reaction at room temperature overnight.

  • Filter off any solid byproducts and wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

DerivativeMolecular FormulaMolecular Weight ( g/mol )General 1H NMR Features (CDCl₃, δ ppm)General 13C NMR Features (CDCl₃, δ ppm)
N-Phenyltiglamide C₁₁H₁₃NO175.23Aromatic protons (7.0-7.6), vinyl proton (~6.5-7.0), methyl protons (~1.8)Aromatic carbons (120-140), carbonyl carbon (~165-170), vinyl carbons (~125-140), methyl carbons (~12-15)

Note: Specific NMR data for N-phenyltiglamide was not found in the provided search results and is estimated based on typical chemical shifts.

Anti-inflammatory Signaling Pathway of this compound Derivatives

Unsaturated carboxylic acid derivatives, including those of this compound, have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

Proposed Mechanism of Action

This compound derivatives can influence inflammatory responses by:

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Some unsaturated fatty acid derivatives can inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.

  • Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Electrophilic derivatives of unsaturated fatty acids can activate the Nrf2 pathway, leading to a reduction in oxidative stress, which is a key component of the inflammatory process.

Signaling Pathway Diagram

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_derivatives This compound Derivatives cluster_response Cellular Response Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Activates IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Activation & Translocation IκBα->NFκB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation Promotes Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Binding Nrf2->ARE Antioxidant Antioxidant Gene Expression (HO-1) ARE->Antioxidant Antioxidant->Inflammation Inhibits TiglicDeriv This compound Derivatives TiglicDeriv->IKK Inhibits TiglicDeriv->Keap1 Inhibits

Caption: Anti-inflammatory signaling of this compound derivatives.

Experimental Workflow for Synthesis and Characterization

experimental_workflow Start This compound Esterification Esterification (Alcohol, H+) Start->Esterification Amidation Amidation (Amine, Coupling Agent) Start->Amidation Ester This compound Ester Esterification->Ester Amide This compound Amide Amidation->Amide Purification Purification (Distillation/ Recrystallization/ Chromatography) Ester->Purification Amide->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Derivative Characterization->FinalProduct

Caption: General workflow for this compound derivative synthesis.

Conclusion

The protocols outlined in this document provide a solid foundation for the laboratory-scale synthesis of this compound and its ester and amide derivatives. These methods are adaptable and can be modified for the synthesis of a wide range of derivatives for further investigation in drug discovery and other applications. The provided information on the anti-inflammatory signaling pathways offers a starting point for mechanistic studies of these promising compounds. It is recommended to consult relevant safety data sheets (SDS) for all chemicals and to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Extraction of Tiglic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid naturally present in various plants.[1] It is found in croton oil from Croton tiglium and has been isolated from other natural sources, including the seeds of Schoenocaulon officinalis (cevadilla).[1][2] this compound and its esters are valued for their characteristic sweet, warm, and spicy odor, leading to their use as flavoring agents and in perfumes.[1][3] Beyond its aromatic properties, the compound serves as a precursor in the synthesis of pharmaceuticals and biodegradable polymers.[3]

These application notes provide a comprehensive overview and a generalized protocol for the extraction and purification of this compound from plant materials. The methodologies are based on standard phytochemical extraction principles, adapted for the physicochemical properties of a small organic acid.

Data Presentation

As specific yield data for this compound extraction from various plants is not widely published, the following table summarizes common extraction methods and solvents, providing a qualitative comparison of their suitability for isolating small organic acids like this compound.

Extraction Method Solvent(s) Principle Advantages Disadvantages Suitability for this compound
Maceration Ethanol, Methanol, Water, Ethyl AcetateSoaking the plant material in a solvent to diffuse soluble compounds.Simple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yield compared to other methods.Good: A straightforward method for initial extraction. Using a moderately polar solvent like 80% ethanol is a good starting point.[4]
Soxhlet Extraction Hexane, Dichloromethane, EthanolContinuous extraction with a cycling solvent, allowing for thorough extraction.High extraction efficiency, requires less solvent than maceration.Can degrade heat-sensitive compounds due to prolonged exposure to solvent boiling point.Moderate: Suitable if this compound is stable at the solvent's boiling point. An initial extraction with hexane can isolate croton oil from C. tiglium seeds.[5][6]
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, WaterUses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.Fast, efficient, reduced solvent consumption, operates at lower temperatures.[7]Requires specialized equipment, potential for localized heating.Excellent: Highly efficient for extracting small molecules while minimizing thermal degradation. A recommended modern approach.[8]
Microwave-Assisted Extraction (MAE) Ethanol, Methanol, WaterUses microwave energy to heat the solvent and plant material, causing cell rupture.Very fast, high yield, reduced solvent usage.Requires specialized microwave equipment, risk of overheating.Very Good: Offers rapid and efficient extraction, but requires careful temperature control to prevent degradation.[8]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with a co-solvent like ethanol)Uses a fluid above its critical temperature and pressure as the solvent, offering tunable solvating power."Green" solvent, highly selective, solvent-free final product.[5]High initial equipment cost, may require a polar co-solvent for acidic compounds.Good: Offers high purity but may require optimization with a co-solvent to efficiently extract the moderately polar this compound.

Experimental Protocols

This section details a generalized protocol for the extraction and purification of this compound from plant material, such as the seeds of Croton tiglium. This protocol is designed to be a starting point and may require optimization based on the specific plant matrix and available equipment.

Protocol Part A: Plant Material Preparation
  • Collection and Drying: Collect the desired plant material (e.g., seeds, leaves). Dry the material to a constant weight to prevent enzymatic degradation of target compounds. This can be achieved by air-drying in a well-ventilated area away from direct sunlight or by using a freeze-dryer or a ventilated oven at a low temperature (40-50°C).

  • Grinding: Homogenize the dried plant material into a fine powder using a grinder or a mortar and pestle. Increasing the surface area enhances the efficiency of the extraction process.

  • Storage: Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Protocol Part B: Crude Extraction

Option 1: Ultrasound-Assisted Extraction (Recommended)

  • Place 10 g of the dried, powdered plant material into a flask.

  • Add 100 mL of 80% ethanol (v/v in water). The 1:10 solid-to-solvent ratio is a common starting point.[9]

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, separate the extract from the solid residue by vacuum filtration.

  • Repeat the extraction on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates. This combined liquid is the crude extract.

Option 2: Maceration

  • Place 10 g of the dried, powdered plant material into a sealed container.

  • Add 100 mL of 80% ethanol and seal the container.

  • Keep the mixture at room temperature for 24-72 hours, with occasional agitation.[10]

  • Separate the extract from the solid residue by filtration.

  • Combine the filtrates to obtain the crude extract.

Protocol Part C: Solvent Partitioning and Purification

This part of the protocol is adapted from purification steps used in chemical synthesis, which are effective for isolating organic acids.[11]

  • Solvent Evaporation: Concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol. The result will be a concentrated aqueous residue.

  • Acidification: Dilute the aqueous residue with deionized water. Adjust the pH of the solution to approximately 3-4 by slowly adding a dilute acid, such as 1 M HCl or 15% sulfuric acid.[11] This step protonates the tiglate salts to the less water-soluble this compound.

  • Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[11]

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The this compound will partition into the upper ethyl acetate layer.

  • Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Combine all the ethyl acetate fractions.

  • Washing: Wash the combined organic phase with a small amount of brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate using a rotary evaporator to obtain the crude, purified this compound.

Protocol Part D: Recrystallization
  • Dissolve the crude this compound product in a minimal amount of a hot ethanol-water solution (e.g., a 1:3 mixture of ethanol to water).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of crystals.

  • Collect the white crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified this compound crystals under vacuum. The melting point of pure this compound is 63-64°C.[11]

Mandatory Visualization

Biosynthetic Pathway of this compound

This compound is derived from the catabolism of the essential amino acid L-isoleucine. The pathway involves the formation of tiglyl-CoA, which is a key intermediate.[2]

This compound Biosynthesis Ile L-Isoleucine KMVA 2-Keto-3-methylvalerate (KMVA) Ile->KMVA BCAT (Transamination) MB_CoA 2-Methylbutyryl-CoA KMVA->MB_CoA BCKDH Tiglyl_CoA Tiglyl-CoA MB_CoA->Tiglyl_CoA Acyl-CoA Dehydrogenase Tiglic_Acid This compound Tiglyl_CoA->Tiglic_Acid Hydrolase (Thioesterase)

Caption: Simplified biosynthetic pathway of this compound from L-Isoleucine in plants.

Experimental Workflow for Extraction

The following diagram outlines the general workflow for the extraction and purification of this compound from a plant source.

This compound Extraction Workflow Plant 1. Plant Material (e.g., Croton tiglium seeds) Prep 2. Preparation (Drying, Grinding) Plant->Prep Extract 3. Crude Extraction (e.g., Ultrasound with 80% Ethanol) Prep->Extract Concentrate 4. Concentration (Rotary Evaporation) Extract->Concentrate Acidify 5. Acidification (Adjust to pH 3-4) Concentrate->Acidify LLE 6. Liquid-Liquid Extraction (with Ethyl Acetate) Acidify->LLE Purify 7. Purification (Dry & Evaporate Solvent) LLE->Purify Recrystal 8. Recrystallization (Ethanol/Water) Purify->Recrystal Final 9. Pure this compound Recrystal->Final

Caption: General workflow for the extraction and purification of this compound.

References

Application Note: Quantification of Tiglic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of tiglic acid. The method is suitable for the analysis of this compound in bulk materials and has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid.[3][4] It is found in various natural sources, including croton oil and the defensive secretions of certain insects.[3][4] this compound and its esters are utilized as flavoring agents and in the manufacturing of perfumes.[4][5] Given its applications, a validated analytical method for the precise quantification of this compound is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of organic acids due to its high resolution and sensitivity.[6] This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for the quantification of this compound.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 stationary phase.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 215 nm
Run Time 10 minutes
  • Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is prepared by mixing 700 mL of the buffer with 300 mL of acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

The specificity of the method was evaluated by analyzing a blank (mobile phase) and a standard solution of this compound. The chromatograms indicated no interference from the diluent at the retention time of this compound. The peak purity was also confirmed using a photodiode array (PDA) detector.

The linearity was assessed by analyzing six concentrations of this compound ranging from 5 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 50 µg/mL
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) 0.9998

The accuracy of the method was determined by the standard addition method.[7] Known amounts of this compound were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The recovery for each level was calculated.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.8999.31
100%2020.12100.60
120%2423.8599.38
Average % Recovery 99.76

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8] Repeatability was determined by analyzing six replicate injections of a 20 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days.

Precision TypenMean Peak AreaStandard Deviation% RSD
Repeatability (Intra-day) 691854072560.79
Intermediate Precision (Inter-day) 9920110110411.20

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Protocol: Quantification of this compound in a Sample

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain 100 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Dilution: Pipette 1 mL of the filtered sample solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

  • Chromatographic Analysis: Inject 20 µL of the prepared sample solution into the HPLC system.

  • Quantification: Record the peak area from the chromatogram. Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Phosphate Buffer:ACN) E Equilibrate HPLC System A->E B Prepare Standard Stock (1000 µg/mL) C Prepare Working Standards (1-100 µg/mL) B->C F Inject Standards & Build Calibration Curve C->F D Prepare Sample Solution G Inject Sample D->G E->F F->G H Integrate Peak Areas G->H I Calculate Concentration using Calibration Curve H->I J Report Results I->J

Caption: Experimental workflow for the HPLC quantification of this compound.

Validation_Workflow Method Validated HPLC Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (r² > 0.999) Method->Linearity Accuracy Accuracy (Recovery Study) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD (Limit of Detection) Method->LOD LOQ LOQ (Limit of Quantification) Method->LOQ

Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision. It is therefore deemed suitable for routine quality control analysis of this compound in various sample matrices.

References

Application Notes and Protocols: Tiglic Acid as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, a naturally occurring α,β-unsaturated carboxylic acid, is emerging as a valuable precursor in the synthesis of diverse and potent pharmaceutical agents. Its rigid structure and reactive double bond provide a unique scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in the development of anti-cancer and anti-inflammatory drugs.

Key Applications and Mechanisms of Action

This compound derivatives have demonstrated significant therapeutic potential, primarily in the fields of oncology and inflammation. The esterification of this compound with complex polycyclic diterpenes has yielded highly potent drug candidates.

Anti-Cancer Activity: A prominent example is tigilanol tiglate , a diterpenoid ester of this compound, which is under investigation for the treatment of a broad range of cancers.[1] Tigilanol tiglate's mechanism of action involves the activation of specific isoforms of Protein Kinase C (PKC), leading to an acute inflammatory response within the tumor microenvironment, tumor cell death, and vascular disruption.[2][3]

Anti-Inflammatory Properties: Hydroxylated derivatives of this compound have shown potent anti-inflammatory effects by significantly inhibiting nitric oxide (NO) production in macrophages.[4] Furthermore, this compound itself is an agonist of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor involved in modulating inflammatory responses.[5]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of representative this compound derivatives.

Table 1: Anti-Inflammatory Activity of Hydroxylated this compound Derivatives

CompoundTargetAssayIC50 (μM)Source
Hydroxylated this compound Derivative 3Nitric Oxide ProductionLPS-induced macrophages2.9[4]
Hydroxylated this compound Derivative 12Nitric Oxide ProductionLPS-induced macrophages1.2[4]

Table 2: Anti-Cancer Activity of Tigilanol Tiglate

Cell LineAssayEndpointConcentrationEffectSource
Various Cancer Cell LinesIn vivo and in vitroTumor AblationN/ARapid tumor destruction[2]
Mast Cell Tumors (Canine)Clinical TrialCure RateN/AUp to 88%[3][6]

Experimental Protocols

Protocol 1: General Synthesis of this compound Esters via Yamaguchi Esterification

This protocol describes a general method for the esterification of this compound with a generic alcohol, a key step in the synthesis of many bioactive derivatives. The Yamaguchi esterification is particularly effective for sterically hindered alcohols.

Materials:

  • This compound

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (NEt3)

  • 4-Dimethylaminopyridine (DMAP)

  • Alcohol (substrate)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise to the reaction mixture. Stir for 1 hour at room temperature.

  • In a separate flask, dissolve the desired alcohol (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene.

  • Slowly add the alcohol/DMAP solution to the activated this compound mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final this compound ester.

Protocol 2: Synthesis of Tigilanol Tiglate from Phorbol

This protocol outlines the final esterification step in the synthesis of the anti-cancer drug candidate, tigilanol tiglate, starting from a phorbol-derived intermediate. This synthesis is complex and requires expertise in multi-step organic synthesis.[1][2]

Precursor: A suitably protected phorbol derivative with a free hydroxyl group at the C12 position.

Materials:

  • Phorbol-derived intermediate

  • This compound

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (NEt3)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (anhydrous)

  • Deprotection reagents (e.g., p-toluenesulfonic acid in acetonitrile/water)

Procedure:

  • Esterification: Follow the general procedure outlined in Protocol 1 to esterify the C12 hydroxyl group of the phorbol-derived intermediate with this compound.[1]

  • Deprotection: After purification of the tiglate ester, remove any protecting groups according to established literature procedures. For example, an acetonide protecting group at the C5 and C20 positions can be removed using p-toluenesulfonic acid in a mixture of acetonitrile and water.[1]

  • Purification: Purify the final product, tigilanol tiglate, using appropriate chromatographic techniques (e.g., HPLC) to achieve high purity.

Visualizations

Signaling Pathway of Tigilanol Tiglate

Tigilanol_Tiglate_PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKC PKC Downstream Downstream Effectors PKC->Downstream Phosphorylates Tigilanol Tigilanol Tiglate Tigilanol->PKC Activates Inflammation Acute Inflammatory Response Downstream->Inflammation Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Vascular Vascular Disruption Downstream->Vascular

Caption: Tigilanol Tiglate activates Protein Kinase C (PKC).

Experimental Workflow for this compound Derivative Synthesis

Tiglic_Acid_Synthesis_Workflow TiglicAcid This compound Activation Carboxylic Acid Activation (e.g., Yamaguchi Reagent) TiglicAcid->Activation Esterification Esterification Activation->Esterification Alcohol Alcohol Substrate Alcohol->Esterification CrudeProduct Crude Tiglic Acid Ester Esterification->CrudeProduct Purification Purification (Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Derivative Purification->FinalProduct

Caption: General workflow for synthesizing this compound derivatives.

References

Tiglic Acid: A Versatile Building Block for Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tiglic acid, a naturally occurring α,β-unsaturated carboxylic acid, has emerged as a valuable and versatile building block in the synthesis of a diverse array of novel organic compounds. Its unique structural features, including a reactive double bond and a carboxylic acid moiety, offer a gateway to a wide range of chemical transformations, leading to the generation of molecules with significant potential in medicinal chemistry, materials science, and fragrance development. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of innovative organic molecules, with a focus on its applications in drug discovery and polymer chemistry.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and receptor-modulating properties. The tiglate moiety is a key structural feature in several natural products and clinically relevant molecules.

Synthesis of Tigilanol Tiglate: A Potent Anticancer Agent

Tigilanol tiglate (EBC-46) is a phorbol ester that has gained significant attention for its potent anticancer activity, leading to its approval for the treatment of mast cell tumors in canines.[1][2] The synthesis of this complex natural product showcases the utility of this compound in the late-stage functionalization of intricate molecular scaffolds. The key step involves the esterification of the C12 hydroxyl group of a phorbol derivative with this compound.

Experimental Protocol: Esterification of Phorbol Derivative with this compound [3]

This protocol describes the esterification of a protected phorbol derivative as a key step in the total synthesis of tigilanol tiglate.

Materials:

  • Protected phorbol derivative (e.g., C5,C20-acetonide protected phorbol-13-(S)-2-methylbutanoate)

  • This compound

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (NEt₃)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene

Procedure:

  • To a solution of this compound (2.2 equivalents) in anhydrous toluene are added triethylamine (4 equivalents) and 2,4,6-trichlorobenzoyl chloride (2 equivalents) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • The mixture is stirred for 1 hour to form the mixed anhydride.

  • A solution of the protected phorbol derivative (1 equivalent) and 4-dimethylaminopyridine (2.6 equivalents) in anhydrous toluene is then added to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tiglate ester.

Synthesis of Cinchonine Tiglate: A Cytotoxic Agent

Cinchonine, a cinchona alkaloid, can be derivatized with this compound to produce cinchonine tiglate, which has shown cytotoxic activity against cancer cell lines. This highlights the potential of using this compound to modify the properties of existing bioactive molecules.

Experimental Protocol: Synthesis of Cinchonine Tiglate [4]

Materials:

  • Cinchonine

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of cinchonine (1 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane is added 4-dimethylaminopyridine (0.1 equivalents).

  • The mixture is cooled to 0 °C in an ice bath.

  • N,N'-Dicyclohexylcarbodiimide (1.2 equivalents) is added portion-wise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield cinchonine tiglate.

Reactivity of this compound Derivatives in Key Organic Transformations

The α,β-unsaturated nature of this compound and its esters makes them valuable substrates for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Addition Reactions

Tiglate esters can act as Michael acceptors, reacting with a wide range of nucleophiles in a conjugate addition fashion. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position.

General Workflow for Michael Addition to a Tiglate Ester:

Michael_Addition_Workflow start Start reactants Tiglate Ester + Nucleophile start->reactants reaction Reaction at appropriate temperature reactants->reaction base Base (e.g., NaOEt, DBU) base->reaction solvent Anhydrous Solvent (e.g., EtOH, THF) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Michael Adduct purification->product

Caption: General workflow for a Michael addition reaction using a tiglate ester as the Michael acceptor.

Diels-Alder Reactions

Tiglate esters can also serve as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, to construct six-membered rings. The electron-withdrawing nature of the ester group activates the double bond for reaction with a conjugated diene.

General Workflow for Diels-Alder Reaction with a Tiglate Ester:

Diels_Alder_Workflow start Start reactants Tiglate Ester (Dienophile) + Diene start->reactants reaction Reaction in a sealed tube or under reflux reactants->reaction solvent Solvent (e.g., Toluene, Xylene) solvent->reaction heat Heat (if necessary) heat->reaction workup Solvent Evaporation reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Cyclohexene Derivative purification->product

Caption: General workflow for a Diels-Alder reaction using a tiglate ester as the dienophile.

Applications in Polymer Chemistry

The double bond in this compound and its esters allows for their participation in polymerization reactions, leading to the formation of polymers with potentially interesting properties. For instance, methyl tiglate has been investigated in various polymerization techniques.[3]

Experimental Protocol: Attempted Polymerization of Methyl Tiglate [3]

This protocol provides a general procedure for the attempted polymerization of methyl tiglate via Group Transfer Polymerization (GTP).

Materials:

  • Methyl tiglate (MeTi)

  • Initiator (e.g., 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene)

  • Catalyst (e.g., tetrabutylammonium bibenzoate)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • All glassware is rigorously dried and the reaction is carried out under an inert atmosphere.

  • Methyl tiglate and anhydrous THF are added to the reaction flask.

  • The catalyst is added to the solution.

  • The initiator is then added to start the polymerization.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).

  • The polymerization is quenched by the addition of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane).

  • The precipitated polymer is collected by filtration, dried under vacuum, and characterized by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data on Bioactive this compound Derivatives

The modification of this compound's carboxylic acid or its double bond can lead to derivatives with significant biological activities. The following table summarizes the cytotoxic activity of a representative this compound derivative.

CompoundCell LineActivityIC₅₀ (µM)Reference
Cinchonine TiglateMCF-7 (Breast Cancer)Cytotoxic4.14[4]

Signaling Pathway Modulation by this compound Derivatives

Certain complex tiglate esters, such as tigilanol tiglate, are known to exert their biological effects by modulating intracellular signaling pathways. Tigilanol tiglate is a potent activator of Protein Kinase C (PKC).[1][2] Activation of PKC can trigger a cascade of downstream signaling events, including the activation of Protein Kinase D (PKD) and the Extracellular signal-regulated kinase (ERK) pathway, ultimately leading to various cellular responses such as apoptosis in cancer cells.[3][5][6]

PKC_Signaling Tigilanol_Tiglate Tigilanol Tiglate PKC Protein Kinase C (PKC) Tigilanol_Tiglate->PKC activates PKD Protein Kinase D (PKD) PKC->PKD phosphorylates and activates ERK_Pathway Ras/Raf/MEK/ERK Pathway PKC->ERK_Pathway activates Inflammation Inflammation PKC->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest PKD->Cell_Cycle_Arrest Apoptosis Apoptosis ERK_Pathway->Apoptosis ERK_Pathway->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of Tigilanol Tiglate-induced Protein Kinase C activation.

References

Investigating the Mechanism of Action of Tiglic Acid in Metabolic Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A hallmark of these conditions is dysregulation of glucose and lipid metabolism, often linked to impaired insulin signaling and cellular energy sensing. Tiglic acid, a naturally occurring five-carbon short-chain fatty acid, has emerged as a potential, yet understudied, modulator of metabolic pathways. While direct evidence of its therapeutic effects is nascent, its structural similarity to other bioactive organic acids suggests it may influence key metabolic regulators.

These application notes provide a comprehensive framework for investigating the hypothetical mechanism of action of this compound in metabolic diseases. We present detailed protocols for in vitro and in vivo studies designed to elucidate its effects on critical signaling pathways, including AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptors (PPARs), and insulin signaling. The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in systematically exploring the therapeutic potential of this compound.

Hypothetical Mechanism of Action of this compound

Based on the known metabolic effects of other short-chain fatty acids and organic acids, we hypothesize that this compound may improve metabolic health through a multi-pronged mechanism. This proposed pathway, which requires experimental validation, suggests that this compound may activate central energy sensors and nuclear receptors to orchestrate a favorable shift in glucose and lipid metabolism.

// Nodes Tiglic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPAR [label="PPARα/γ Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nBiogenesis & FAO", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake\n(GLUT4 Translocation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Hepatic\nGluconeogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Adipocyte\nLipogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Signaling [label="Enhanced Insulin\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Health [label="Improved\nMetabolic Health", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];

// Edges Tiglic_Acid -> AMPK [color="#5F6368"]; Tiglic_Acid -> PPAR [color="#5F6368"]; AMPK -> Mitochondria [color="#5F6368"]; AMPK -> Glucose_Uptake [color="#5F6368"]; AMPK -> Gluconeogenesis [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; PPAR -> Mitochondria [color="#5F6368"]; PPAR -> Lipogenesis [label="Regulation", color="#5F6368"]; Glucose_Uptake -> Insulin_Signaling [color="#5F6368"]; Mitochondria -> Metabolic_Health [color="#5F6368"]; Insulin_Signaling -> Metabolic_Health [color="#5F6368"]; Gluconeogenesis -> Metabolic_Health [style=dashed, arrowhead=tee, color="#EA4335"]; Lipogenesis -> Metabolic_Health [style=dashed, arrowhead=tee, color="#EA4335"]; } caption: "Hypothetical Signaling Pathway of this compound in Metabolic Regulation."

Experimental Protocols

A structured experimental workflow is crucial for systematically evaluating the metabolic effects of this compound. The following diagram outlines a proposed workflow, starting with in vitro screening and progressing to in vivo validation.

// Nodes start [label="Start: this compound Investigation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Cellular Assays", fillcolor="#FBBC05", fontcolor="#202124"]; cell_lines [label="Cell Lines:\n- 3T3-L1 Adipocytes\n- C2C12 Myotubes\n- HepG2 Hepatocytes", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; glucose_uptake [label="Glucose Uptake Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lipid_accumulation [label="Lipid Accumulation\n(Oil Red O Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gene_expression [label="Gene Expression Analysis\n(qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western_blot [label="Protein Analysis\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito_function [label="Mitochondrial Function\n(Seahorse Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Animal Models", fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_model [label="Diet-Induced Obese Mice", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; gtt [label="Glucose & Insulin\nTolerance Tests", fillcolor="#EA4335", fontcolor="#FFFFFF"]; serum_analysis [label="Serum Metabolic\nPanel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tissue_analysis [label="Tissue Histology &\nGene/Protein Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Conclusion: Mechanism of Action", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> in_vitro; in_vitro -> cell_lines [style=dotted, arrowhead=none]; in_vitro -> glucose_uptake; in_vitro -> lipid_accumulation; in_vitro -> gene_expression; in_vitro -> western_blot; in_vitro -> mito_function; glucose_uptake -> in_vivo; lipid_accumulation -> in_vivo; gene_expression -> in_vivo; western_blot -> in_vivo; mito_function -> in_vivo; in_vivo -> animal_model [style=dotted, arrowhead=none]; in_vivo -> gtt; in_vivo -> serum_analysis; in_vivo -> tissue_analysis; gtt -> end; serum_analysis -> end; tissue_analysis -> end; } caption: "Experimental Workflow for Investigating this compound's Metabolic Effects."

Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes

Objective: To determine the effect of this compound on glucose uptake in skeletal muscle cells.

Materials:

  • C2C12 myoblasts

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • For differentiation, seed cells in 24-well plates and grow to confluence.

    • Induce differentiation by switching to DMEM with 2% horse serum. Differentiated myotubes should be visible within 4-6 days.

  • Treatment:

    • Starve differentiated myotubes in serum-free DMEM for 2-4 hours.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for a predetermined time (e.g., 18 hours). Include a positive control with insulin (100 nM for 30 minutes).

  • Glucose Uptake Measurement:

    • Wash cells twice with KRH buffer.

    • Add KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and 10 µM unlabeled 2-deoxy-D-glucose.

    • Incubate for 10 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity of the lysate using a scintillation counter.

    • Normalize the counts to the total protein content of each well.

Data Presentation:

Treatment GroupThis compound (µM)2-Deoxy-D-[³H]glucose Uptake (cpm/µg protein)Fold Change vs. Vehicle
Vehicle Control0Value1.0
This compound10ValueValue
This compound50ValueValue
This compound100ValueValue
Insulin (100 nM)-ValueValue
Protocol 2: Lipid Accumulation Assay in 3T3-L1 Adipocytes

Objective: To assess the impact of this compound on adipocyte differentiation and lipid accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Bovine Calf Serum

  • Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, and IBMX (MDI) for differentiation cocktail

  • This compound

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Seed cells in 6-well plates and grow to post-confluence.

    • Induce differentiation with DMEM containing 10% FBS and MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).

    • After 48 hours, replace with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

    • Maintain in DMEM with 10% FBS, changing the medium every 2 days.

  • Treatment:

    • Treat cells with varying concentrations of this compound during the differentiation process (from day 0 to day 8).

  • Oil Red O Staining:

    • On day 8, wash differentiated adipocytes with PBS.

    • Fix cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 20 minutes.

    • Wash with water and visualize lipid droplets under a microscope.

  • Quantification:

    • Elute the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluate at 510 nm.

Data Presentation:

Treatment GroupThis compound (µM)Oil Red O Absorbance (510 nm)% Lipid Accumulation vs. Control
Undifferentiated Control-ValueValue
Differentiated Control0Value100
This compound10ValueValue
This compound50ValueValue
This compound100ValueValue
Protocol 3: Gene Expression Analysis by qPCR

Objective: To measure the effect of this compound on the expression of key metabolic genes.

Materials:

  • Treated cells (from Protocols 1 and 2) or tissues from in vivo studies

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Pparg, Ppara, Slc2a4 (GLUT4), Acaca (ACC), Fasn) and a housekeeping gene (e.g., Actb, Gapdh).

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues according to the kit manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.

Data Presentation:

GeneCell Type/TissueThis compound (µM)Relative mRNA Expression (Fold Change)
Pparg3T3-L150Value
PparaHepG250Value
Slc2a4 (GLUT4)C2C1250Value
Acaca (ACC)HepG250Value
Protocol 4: Western Blot Analysis of Protein Phosphorylation

Objective: To determine if this compound activates key signaling proteins like AMPK and Akt.

Materials:

  • Treated cell lysates

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Densitometry:

    • Quantify band intensity using image analysis software.

    • Calculate the ratio of phosphorylated protein to total protein.

Data Presentation:

ProteinThis compound (µM)Phospho-Protein / Total Protein Ratio (Arbitrary Units)
p-AMPKα/Total AMPKα50Value
p-Akt/Total Akt50Value
Protocol 5: Mitochondrial Function Analysis (Seahorse XF Assay)

Objective: To evaluate the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., C2C12 myotubes) in a Seahorse XF microplate and allow them to adhere/differentiate.

    • Treat cells with this compound for the desired duration.

  • Seahorse Assay:

    • Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

    • Perform the Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • The analyzer will measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis:

    • Calculate key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Data Presentation:

ParameterVehicle Control (pmol O₂/min)This compound (50 µM) (pmol O₂/min)
Basal RespirationValueValue
ATP ProductionValueValue
Maximal RespirationValueValue
Spare Respiratory CapacityValueValue
Protocol 6: In Vivo Study in a Diet-Induced Obesity Mouse Model

Objective: To assess the therapeutic potential of this compound on metabolic parameters in a preclinical model of metabolic disease.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • This compound (for oral gavage or supplementation in drinking water)

  • Glucose and insulin for tolerance tests

  • Equipment for blood collection and analysis

Procedure:

  • Induction of Obesity:

    • Feed mice a high-fat diet for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Treatment:

    • Randomly assign mice to a control group (vehicle) and a treatment group (this compound at a specified dose, e.g., 50 mg/kg/day) for 4-8 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.

  • Terminal Procedures:

    • At the end of the study, collect blood for analysis of glucose, insulin, triglycerides, and cholesterol.

    • Harvest tissues (liver, adipose tissue, skeletal muscle) for histology, gene expression (Protocol 3), and protein analysis (Protocol 4).

Data Presentation:

ParameterHFD + VehicleHFD + this compound
Body Weight (g)Value ± SEMValue ± SEM
Fasting Blood Glucose (mg/dL)Value ± SEMValue ± SEM
GTT Area Under the CurveValue ± SEMValue ± SEM
Serum Triglycerides (mg/dL)Value ± SEMValue ± SEM

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the systematic investigation of this compound's role in metabolic diseases. By employing these standardized methods, researchers can generate reproducible and comparable data to elucidate the underlying mechanisms of action. Should the hypothetical pathways be validated, this compound could represent a novel therapeutic agent for the management of metabolic disorders. Further research is warranted to fully uncover its potential.

Application Notes: Formulation of Tiglic Acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiglic acid, also known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found naturally in sources like croton oil and the defensive secretions of certain beetles[1][2]. It is recognized for its biological activities, including anti-inflammatory properties and its role in modulating metabolic pathways[1][3][4]. As a research chemical, its derivatives have shown potent inhibition of nitric oxide (NO) production in macrophage models, and the parent compound is known to agonize the free fatty acid receptor 2 (FFA2), leading to the upregulation of Peptide YY (PYY) expression[1][3]. These characteristics make this compound a compound of interest for studies related to inflammation, diabetes, and obesity[3].

Proper formulation is critical for obtaining reliable and reproducible results in both in vitro and in vivo settings. Due to its limited solubility in water, appropriate solvents and vehicles must be selected to ensure its bioavailability and stability[1][5][6]. These application notes provide detailed protocols for the preparation and use of this compound in experimental research.

Physicochemical and Solubility Data

A clear understanding of this compound's properties is essential for its effective formulation. It is a crystalline solid with a characteristic sweet and spicy odor[1][2][5].

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₈O₂[2][5]
Molecular Weight 100.12 g/mol [1][5][7]
Appearance White crystalline powder or chunks[5][8]
Melting Point 61-64 °C[5][8][9]
Boiling Point 198.5 °C[2][5]
pKa 5.02 (at 25°C)[2][8]
Storage Temperature 2-8°C (for powder)[8]
Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference | | :--- | :--- | :--- | | Water (Cold) | Slightly soluble / Sparingly soluble | - |[5][6][8] | | Water (Hot) | Soluble / Freely soluble | - |[2][8] | | DMSO | ≥ 20 mg/mL (199.76 mM) | Use fresh DMSO as moisture can reduce solubility. |[10] | | Ethanol | Soluble | - |[2][11] | | Chloroform | Soluble | - |[8][9] | | Dichloromethane | Soluble | - |[8][9] | | Ethyl Acetate | Soluble | - |[8][9] | | Acetone | Soluble | - |[8][9] |

In Vitro Studies: Formulation and Protocols

For in vitro experiments, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose[7][8][10].

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 100.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale and vortex mixer

Procedure:

  • Weighing: Accurately weigh 10.01 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary[7].

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months[7][10].

Table 3: Stock Solution Dilution Guide
Stock ConcentrationDesired Working ConcentrationVolume of Stock (µL)Final Volume (mL of Media)
100 mM10 µM0.11
100 mM50 µM0.51
100 mM100 µM1.01
100 mM200 µM2.01

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: General Cell-Based Assay (PYY Upregulation)

This protocol describes a general method for assessing the effect of this compound on Peptide YY (PYY) gene expression in an enteroendocrine cell line, such as NCI-H716[3].

Materials:

  • NCI-H716 cells

  • Appropriate cell culture medium and supplements

  • This compound stock solution (100 mM in DMSO)

  • Vehicle control (DMSO)

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Seeding: Seed NCI-H716 cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Treatment Preparation: Prepare working solutions of this compound by diluting the 100 mM stock solution in cell culture medium to achieve final concentrations (e.g., 100 µM)[3]. Prepare a vehicle control with an equivalent amount of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours)[3].

  • Analysis: After incubation, harvest the cells. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the PYY gene.

In_Vitro_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot & Store at -80°C vortex->store treat Prepare & Add Treatment store->treat Dilute in Media seed Seed Cells seed->treat incubate Incubate (e.g., 24h) treat->incubate analyze Harvest & Analyze (qRT-PCR) incubate->analyze

Figure 1. General experimental workflow for in vitro studies using this compound.

In Vivo Studies: Formulation and Protocols

For in vivo studies, especially via oral or parenteral routes, this compound must be formulated in a biocompatible vehicle that ensures its solubility and stability[12][13]. Water is the ideal vehicle, but due to this compound's poor aqueous solubility, a co-solvent system is often necessary[12].

Protocol 3: Preparation of an Oral Dosing Vehicle

This protocol is based on a common formulation for poorly water-soluble compounds and is suggested for this compound[3].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile conical tubes and syringes

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed based on the dose, animal weight, dosing volume, and number of animals. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, you would need 0.25 mg of this compound per mouse.

  • Solubilize this compound: In a sterile conical tube, dissolve the required amount of this compound in DMSO. The volume of DMSO should be 10% of the final total volume.

  • Add Co-solvents: To the DMSO solution, add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.

  • Add Surfactant: Add Tween-80 to a final concentration of 5% of the total volume. Mix until the solution is homogeneous.

  • Add Aqueous Component: Add saline to bring the solution to its final volume (45% of the total). Mix thoroughly. The solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution[3].

  • Administration: The formulation should be prepared fresh on the day of use[3]. Administer the formulation to the animals using an appropriate method (e.g., oral gavage).

Table 4: Example In Vivo Formulation Composition
ComponentPercentage (v/v)Volume for 1 mL Final FormulationPurpose
DMSO 10%100 µLPrimary Solvent
PEG300 40%400 µLCo-solvent
Tween-80 5%50 µLSurfactant/Emulsifier
Saline (0.9%) 45%450 µLAqueous Vehicle

Important Considerations for In Vivo Studies:

  • Vehicle Control Group: Always include a control group that receives the vehicle without the test compound[12].

  • Animal Models: The choice of animal model depends on the research question (e.g., chemically-induced diabetes models like streptozotocin-treated mice or inflammation models)[14][15].

  • Route of Administration: Oral gavage is common, but the optimal route should be determined based on the compound's properties and the study's objective[12].

  • pH and Tonicity: For parenteral routes, the pH of the formulation should be between 5 and 9, and the solution should be as close to isotonic as possible[13][16].

In_Vivo_Workflow cluster_formulation Vehicle Preparation cluster_dosing Animal Dosing step1 Dissolve this compound in 10% DMSO step2 Add 40% PEG300 & Mix step1->step2 step3 Add 5% Tween-80 & Mix step2->step3 step4 Add 45% Saline to Final Volume & Mix step3->step4 admin Administer to Animal Model step4->admin Use Freshly Prepared observe Observe & Collect Data admin->observe

Figure 2. Workflow for the preparation and administration of this compound for in vivo studies.

Signaling Pathways

This compound and its derivatives have been shown to interact with specific cellular signaling pathways. Understanding these interactions is key to elucidating their mechanism of action.

FFA2 Receptor Agonism

This compound is an agonist for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor expressed in enteroendocrine cells. Activation of this receptor is linked to the release of gut hormones like PYY, which plays a role in appetite regulation and glucose homeostasis[3].

FFA2_Pathway TA This compound FFA2 FFA2 Receptor TA->FFA2 Gq Gq Protein FFA2->Gq Activates PLC PLC Gq->PLC Activates Ca Ca²⁺ Influx PLC->Ca Stimulates PYY PYY Gene Upregulation Ca->PYY Release PYY Release PYY->Release

Figure 3. Simplified signaling pathway of this compound via FFA2 receptor agonism.

Potential Anti-inflammatory Mechanism

Hydroxylated derivatives of this compound have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages[1]. This suggests an interaction with inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression, including the inducible nitric oxide synthase (iNOS).

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO TAD This compound Derivatives TAD->IKK Inhibits?

Figure 4. Hypothesized anti-inflammatory action of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Tiglic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Tiglic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that can arise during the synthesis of this compound, leading to lower than expected yields.

Issue 1: Low Yield in the Oxidation of 3-Methyl-3-penten-2-one

Question: My yield of this compound is low when using the sodium hypochlorite oxidation of 3-methyl-3-penten-2-one. What are the potential causes and how can I improve it?

Answer:

Low yields in this common synthesis route can be attributed to several factors. Here are the primary causes and troubleshooting steps:

  • Side Reactions: The haloform reaction, which produces chloroform as a byproduct, can compete with the desired oxidation.[1] Additionally, other side reactions may occur, reducing the amount of reactant converted to this compound.

  • Reaction Conditions: Temperature control is crucial. The reaction should be maintained at a specific temperature range to favor the desired oxidation pathway.[2] Deviation from the optimal temperature can lead to increased side product formation.

  • Reagent Quality: The purity of sodium hypochlorite and the starting material, 3-methyl-3-penten-2-one, is important. Impurities can interfere with the reaction.[3]

  • pH Control: The pH of the reaction mixture needs to be carefully controlled during the acidification step to ensure complete precipitation of the this compound product.[2]

Troubleshooting Steps:

  • Optimize Temperature: Carefully monitor and control the reaction temperature throughout the addition of reagents and the subsequent reaction time.

  • Ensure Reagent Quality: Use high-purity starting materials and freshly prepared sodium hypochlorite solution.

  • Controlled Addition: Add the sodium hypochlorite solution dropwise to maintain better control over the reaction temperature and minimize side reactions.[2][3]

  • Precise pH Adjustment: During the workup, add acid slowly while monitoring the pH to ensure complete precipitation of the this compound. The target pH is typically in the range of 2-4.[1][2]

  • Efficient Product Isolation: Ensure efficient extraction and recrystallization of the final product to minimize losses during purification.

Issue 2: Poor Yield in the Grignard Reaction and Dehydration Method

Question: I am attempting to synthesize this compound via a Grignard reaction with pyruvic acid or α-ketobutyric acid followed by dehydration, but my yields are poor. What could be the problem?

Answer:

This synthetic route is sensitive to several experimental parameters. Here are the common pitfalls and how to address them:

  • Grignard Reagent Formation: The formation of the Grignard reagent is highly sensitive to moisture. The presence of water will quench the reagent and significantly reduce the yield.

  • Reaction Temperature: The temperature during the addition of the ketoacid to the Grignard reagent must be carefully controlled to prevent side reactions.[1][4]

  • Incomplete Dehydration: The final dehydration step, typically carried out with a strong acid like sulfuric acid, may be incomplete if the reaction time or temperature is insufficient.[1][4]

  • Suboptimal Acid Concentration: The concentration of the acid used for dehydration is critical. A specific concentration is often required for efficient dehydration.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Use anhydrous solvents.

  • Temperature Control: Maintain the recommended temperature during the addition of the ketoacid. This is often done using an ice bath.[1][4]

  • Optimize Dehydration: Ensure the correct concentration of sulfuric acid is used and that the reaction is heated to the specified temperature for a sufficient amount of time to drive the dehydration to completion.[1]

  • pH Adjustment and Extraction: After dehydration, carefully neutralize the reaction mixture to the specified pH range (typically 3-4) before extraction to maximize the recovery of this compound.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most frequently described methods for synthesizing this compound are:

  • The oxidation of 3-methyl-3-penten-2-one, which is itself synthesized from acetaldehyde and butanone.[1][2][3]

  • The reaction of a Grignard reagent (such as ethylmagnesium bromide or methylmagnesium bromide) with a ketoacid (like pyruvic acid or α-ketobutyric acid), followed by a dehydration step.[1][4]

Q2: What is a typical yield for this compound synthesis?

A2: The reported yields for this compound synthesis can vary depending on the method and scale.

  • The Grignard reaction followed by dehydration method has reported yields of around 76.5%.[4][5]

  • Industrial preparations utilizing the oxidation of 3-methyl-3-penten-2-one are often described as "high yield," though specific percentages can vary.[2]

Q3: What are some common impurities in synthesized this compound and how can they be removed?

A3: Common impurities can include unreacted starting materials, side products from the reaction, and isomeric forms of the acid. Purification is typically achieved through recrystallization, often using an ethanol-water mixture, to obtain white crystalline this compound.[1][4]

Q4: Can side reactions be a major cause of low yield?

A4: Yes, side reactions can significantly impact the overall yield. For instance, in the oxidation of 3-methyl-3-penten-2-one, the formation of chloroform is a known side reaction.[1] In the dehydration step of the Grignard method, over-dehydration or other rearrangements can occur if the conditions are not carefully controlled.[3]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsReported YieldAdvantagesDisadvantages
Oxidation3-Methyl-3-penten-2-oneSodium hypochlorite, Sodium hydroxideHigh (not always quantified)[2]Simple operating steps, mild reaction conditions.[2]Can produce hazardous byproducts like chloroform.[1]
Grignard Reaction & DehydrationPyruvic acid, Ethyl bromide, MagnesiumSulfuric acid~76.5%[4][5]Avoids hazardous oxidation reagents.Requires strict anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration [1][4]

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of anhydrous tetrahydrofuran (THF) to a 2L reaction flask.

  • Slowly add a solution of 77.34 g of ethyl bromide in 200 g of THF dropwise.

  • After the Grignard reaction initiates, continue the addition and stir at 35°C for 30 minutes.

Step 2: Reaction with Pyruvic Acid

  • Cool the prepared Grignard reagent to 20°C.

  • Slowly add 25 g of pyruvic acid, ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, allow the reaction to proceed for 2 hours.

Step 3: Workup and Isolation of Intermediate

  • Cool the reaction mixture to 10-15°C.

  • Slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4.

  • Extract the aqueous layer three times with 150 mL of ethyl acetate.

  • Concentrate the combined organic phases under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

Step 4: Dehydration to this compound

  • Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid.

  • Add 18.5 g of the intermediate from Step 3 to the sulfuric acid solution.

  • Heat the mixture to 140°C and reflux.

  • After cooling in an ice bath, slowly add 100 g of 30% sodium hydroxide solution to adjust the pH to 3-4.

  • Extract the solution three times with 70 mL of ethyl acetate.

  • Concentrate the combined organic phases to obtain the crude product.

Step 5: Purification

  • Recrystallize the crude product from an ethanol-water solution (e.g., 1:3 m/m) to yield white crystalline this compound.

Visualizations

Tiglic_Acid_Synthesis_Oxidation Acetaldehyde Acetaldehyde Pentenone 3-Methyl-3-penten-2-one Acetaldehyde->Pentenone Condensation Butanone Butanone Butanone->Pentenone TiglicAcid This compound Pentenone->TiglicAcid Oxidation (NaOCl, NaOH)

Caption: Oxidation pathway for this compound synthesis.

Tiglic_Acid_Synthesis_Grignard EthylBromide Ethyl Bromide Grignard Ethylmagnesium Bromide EthylBromide->Grignard Magnesium Magnesium Magnesium->Grignard Intermediate 2-Hydroxy-2-methylbutyric Acid Grignard->Intermediate Addition PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate TiglicAcid This compound Intermediate->TiglicAcid Dehydration (H2SO4)

Caption: Grignard reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield CheckMethod Identify Synthesis Method Start->CheckMethod Oxidation Oxidation of Pentenone CheckMethod->Oxidation Oxidation Grignard Grignard Reaction CheckMethod->Grignard Grignard CheckTemp Verify Temperature Control Oxidation->CheckTemp CheckAnhydrous Ensure Anhydrous Conditions Grignard->CheckAnhydrous CheckReagents Assess Reagent Quality CheckTemp->CheckReagents CheckDehydration Optimize Dehydration Step CheckTemp->CheckDehydration CheckpH Confirm pH Adjustment CheckReagents->CheckpH ImproveYield Implement Corrective Actions CheckpH->ImproveYield CheckAnhydrous->CheckTemp CheckDehydration->ImproveYield

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Crude Tiglic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Tiglic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can include its cis-isomer, Angelic acid, unreacted starting materials from synthesis, and byproducts.[1][2][3][4][5] The specific impurities will depend on the synthetic route used. For instance, if synthesized from 2-hydroxy-2-methylbutyric acid, residual starting material or incompletely dehydrated products may be present.[6][7]

Q2: Which purification technique is most suitable for crude this compound?

A2: Recrystallization from an ethanol-water mixture is a commonly cited and effective method for purifying this compound.[7][8] However, the optimal technique depends on the nature and quantity of the impurities. Fractional distillation under reduced pressure can be effective for separating this compound from less volatile impurities.[9] For challenging separations, such as removing isomeric impurities like Angelic acid, column chromatography may be necessary.[10][11]

Q3: What is the expected yield and purity after recrystallization?

A3: A successful recrystallization of this compound from an ethanol-water solution can yield a product with high purity, often exceeding 99%.[3] The yield is dependent on careful execution of the procedure to minimize loss of product in the mother liquor.[12][13][14] One documented synthesis reports a yield of 76.5% after recrystallization.[7]

Q4: How can I analyze the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[15][16][17] HPLC with a C18 column is suitable for the analysis of organic acids.[18] Melting point analysis is also a valuable indicator of purity; pure this compound has a melting point of approximately 64-66°C.[6]

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out

  • Symptom: The solid melts in the hot solvent and forms an oil instead of dissolving completely.

  • Cause: The boiling point of the solvent is higher than the melting point of the impure this compound. Impurities can also lower the melting point of the solid.

  • Solution:

    • Add a small amount of a co-solvent in which the this compound is more soluble to lower the overall boiling point of the solvent system.

    • Ensure the solvent is not superheated.

    • If impurities are the cause, consider a preliminary purification step like a simple filtration or treatment with activated carbon if colored impurities are present.

Problem 2: No Crystal Formation Upon Cooling

  • Symptom: The solution remains clear even after cooling for an extended period.

  • Cause:

    • Too much solvent was used, and the solution is not saturated.

    • The cooling process is too slow, or the final temperature is not low enough.

  • Solution:

    • Reheat the solution and evaporate some of the solvent to increase the concentration.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

    • Cool the solution in an ice bath to further decrease the solubility.

Problem 3: Low Yield

  • Symptom: The amount of recovered crystalline product is significantly lower than expected.

  • Cause:

    • Using an excessive amount of solvent.[13][14]

    • Premature crystallization during hot filtration.

    • Washing the crystals with a solvent that is not ice-cold.

    • Significant solubility of this compound in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.

    • Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize crystal recovery.

Fractional Distillation

Problem 1: Bumping or Uncontrolled Boiling

  • Symptom: The liquid in the distillation flask boils violently and unevenly.

  • Cause: Lack of boiling chips or a stir bar, or uneven heating.

  • Solution:

    • Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

    • Ensure the heating mantle is properly sized for the flask and that heat is applied evenly.

Problem 2: Poor Separation of Fractions

  • Symptom: The distillate contains a mixture of components instead of a pure fraction.

  • Cause:

    • Inefficient distillation column (not enough theoretical plates).

    • Distillation rate is too fast.

    • Fluctuations in the vacuum pressure.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material.

    • Slow down the distillation rate by reducing the heat input.

    • Ensure a stable vacuum is maintained throughout the distillation process.[19]

Column Chromatography

Problem 1: Poor Separation (Overlapping Bands)

  • Symptom: The components of the mixture elute from the column at very similar times, resulting in poor separation.

  • Cause:

    • Incorrect choice of mobile phase polarity.

    • Column is overloaded with the sample.

    • The stationary phase is not appropriate for the separation.

  • Solution:

    • Optimize the mobile phase composition. For separating organic acids, a solvent system with a small amount of a polar modifier (e.g., acetic or formic acid) can improve peak shape.

    • Reduce the amount of crude this compound loaded onto the column.

    • Consider a different stationary phase. For isomer separation, specialized columns may be required.[10][11]

Problem 2: Tailing of Peaks

  • Symptom: The chromatographic peaks are asymmetrical with a "tail."

  • Cause: Strong interactions between the analyte and the stationary phase. For acidic compounds, this can be due to interactions with the silica gel.

  • Solution: Add a small percentage of an acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.

Quantitative Data Summary

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization > 99%[3]70-85%[7]Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if not optimized, may not separate close-boiling isomers effectively.
Fractional Distillation High PurityVariableEffective for separating compounds with different boiling points.[9][20]Requires specialized equipment, not suitable for heat-sensitive compounds, may not separate isomers with similar boiling points.
Column Chromatography > 99%VariableHighly effective for separating complex mixtures and isomers.[10]Can be time-consuming, requires larger volumes of solvent, more complex setup.

Experimental Protocols

Recrystallization of Crude this compound
  • Solvent Selection: An ethanol-water mixture is a suitable solvent system.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid at room temperature.

  • Hot Solution: Gently heat the solution on a hot plate. Slowly add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few more drops of ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Fractional Distillation of Crude this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently and evenly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the boiling point of this compound under the applied pressure. Monitor the temperature at the still head closely.

  • Shutdown: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Column Chromatography of Crude this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, allowing the solvent to drain and the silica to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization (Ethanol/Water) crude->recrystallization distillation Fractional Distillation crude->distillation chromatography Column Chromatography crude->chromatography pure Pure this compound recrystallization->pure distillation->pure chromatography->pure

Caption: General experimental workflows for the purification of crude this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve oiling_out Oiling Out? dissolve->oiling_out cool Cool Solution crystals Crystals Form? cool->crystals evaporate Evaporate Some Solvent crystals->evaporate No collect Collect Crystals crystals->collect Yes oiling_out->cool No add_cosolvent Add Co-solvent oiling_out->add_cosolvent Yes add_cosolvent->dissolve evaporate->cool induce Induce Crystallization induce->collect

Caption: Troubleshooting logic for common issues in this compound recrystallization.

References

Technical Support Center: Tiglic Acid Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the degradation of tiglic acid in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound, systematically named (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic acid.[1] Its stability in aqueous solutions is a critical factor in various applications, including pharmaceutical formulations and as a flavoring agent, because degradation can lead to a loss of efficacy, altered sensory properties, and the formation of potentially undesirable byproducts.[2][3]

Q2: What are the primary factors that can cause this compound to degrade in an aqueous solution?

The primary factors influencing this compound stability in aqueous solutions include pH, exposure to light (photodegradation), elevated temperatures (thermal degradation), and the presence of oxidizing agents.[4] Understanding the impact of each of these factors is crucial for developing stable formulations and designing robust experimental protocols.

Q3: What are the expected degradation products of this compound?

Under forced degradation conditions, this compound is expected to degrade into several smaller molecules. The specific products will depend on the degradation pathway. For instance, oxidation can lead to the formation of carboxylic acids and ketones.[2] Hydrolysis, particularly under harsh pH conditions, may lead to the isomerization of the double bond or other structural changes.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in Solution

Symptoms:

  • A significant decrease in this compound concentration over a short period, as measured by a stability-indicating analytical method.

  • The appearance of unknown peaks in your chromatogram.

  • A noticeable change in the physical properties of the solution (e.g., color, odor).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Incorrect pH of the Solution Verify the pH of your aqueous solution. This compound, like many carboxylic acids, may exhibit pH-dependent stability.[5] It is generally more stable in acidic to neutral conditions. If your solution is alkaline, consider adjusting the pH with a suitable buffer.
Exposure to Light Protect your solution from light by using amber-colored glassware or by wrapping your containers in aluminum foil. Photodegradation can be a significant pathway for unsaturated compounds.[6]
Elevated Storage Temperature Store your this compound solutions at the recommended temperature, typically in a refrigerator or a cool, dark place.[7] Avoid leaving solutions at room temperature for extended periods if not necessary for the experiment.
Presence of Oxidizing Agents Ensure your solvents and reagents are free from peroxides or other oxidizing contaminants. If the presence of an oxidizing agent is suspected, consider using freshly opened solvents or sparging the solution with an inert gas (e.g., nitrogen) to remove dissolved oxygen.
Microbial Contamination If solutions are stored for an extended period, microbial growth could contribute to degradation. Consider filtering the solution through a 0.22 µm filter and storing it under sterile conditions if necessary.
Issue 2: Inconsistent Results in this compound Stability Studies

Symptoms:

  • High variability in this compound concentration between replicate samples.

  • Poor reproducibility of degradation profiles over time.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Inadequate Control of Experimental Conditions Ensure that all experimental parameters (pH, temperature, light exposure) are tightly controlled and consistent across all samples and experiments. Use calibrated equipment for all measurements.
Non-Homogeneous Samples Ensure thorough mixing of your solutions before taking aliquots for analysis.
Analytical Method Variability Validate your analytical method for precision, accuracy, and robustness according to ICH guidelines to ensure that the observed variability is not due to the measurement technique itself.[2]
Instability of Degradation Products Some degradation products may be unstable and further degrade, leading to complex and variable chromatograms. Analyze samples at appropriate time points to capture the primary degradation profile.

Data Summary: Forced Degradation of this compound

The following table summarizes the expected outcomes of forced degradation studies on this compound, based on general principles for unsaturated carboxylic acids and ICH guidelines.[4][8] The percentage of degradation is an approximate target for these studies.

Stress Condition Typical Conditions Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5 - 15%Isomerization products, hydrated derivatives
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 8h10 - 20%Salts of this compound, potential isomerization
Oxidative Degradation 3% H₂O₂ at room temperature for 24h15 - 30%Epoxides, diols, cleavage products (e.g., acetaldehyde, pyruvic acid)
Thermal Degradation 70°C for 48h5 - 10%Decarboxylation products, isomers
Photodegradation Exposure to UV light (e.g., 254 nm)VariableIsomers (e.g., angelic acid), cyclization products, photo-oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study on a this compound solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Place a sealed vial of the this compound solution in an oven at 70°C.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to a UV lamp.

3. Sampling and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a reversed-phase HPLC method suitable for the separation of this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2]

Visualizations

degradation_pathway cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) tiglic_acid This compound (2E)-2-methylbut-2-enoic acid epoxide Epoxide Intermediate tiglic_acid->epoxide angelic_acid Angelic Acid (Isomerization) tiglic_acid->angelic_acid cyclobutane Cyclobutane Dimers tiglic_acid->cyclobutane hydrated Hydrated Product tiglic_acid->hydrated diol Diol Derivative epoxide->diol cleavage Cleavage Products (e.g., Acetaldehyde, Pyruvic Acid) epoxide->cleavage

Caption: Plausible degradation pathways of this compound under different stress conditions.

troubleshooting_workflow start Start: Unexpected this compound Degradation check_ph Check pH of Solution start->check_ph check_light Check Light Exposure check_ph->check_light Neutral/Acidic adjust_ph Adjust pH to acidic/neutral range check_ph->adjust_ph Alkaline check_temp Check Storage Temperature check_light->check_temp Protected protect_light Use amber vials / protect from light check_light->protect_light Exposed check_oxidants Check for Oxidizing Agents check_temp->check_oxidants Controlled control_temp Store at recommended temperature check_temp->control_temp Elevated use_fresh_solvents Use fresh, peroxide-free solvents check_oxidants->use_fresh_solvents Suspected further_investigation Further Investigation Needed check_oxidants->further_investigation Not Suspected reanalyze Re-analyze Sample adjust_ph->reanalyze protect_light->reanalyze control_temp->reanalyze use_fresh_solvents->reanalyze end Problem Resolved reanalyze->end

Caption: A logical workflow for troubleshooting unexpected this compound degradation.

experimental_workflow prep_solution Prepare this compound Stock Solution apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_solution->apply_stress sampling Collect Samples at Time Intervals apply_stress->sampling sample_prep Sample Preparation (Neutralization, Dilution) sampling->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (% Degradation, Product Identification) hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: A standard experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Tiglic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the esterification of tiglic acid. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems encountered during the esterification of this compound, offering potential causes and solutions.

Q1: Why is my this compound esterification yield low?

Low yields in this compound esterification can stem from several factors, primarily related to the reversible nature of the reaction and suboptimal conditions.

Potential Causes and Solutions:

  • Equilibrium Limitations: Fischer esterification is a reversible process. To drive the equilibrium towards the product, consider the following:

    • Use of Excess Reactant: Employ a large excess of the alcohol, which is often also used as the solvent.[1][2] Using a 10-fold excess of alcohol can significantly increase the ester yield.[1]

    • Water Removal: Water is a byproduct of the reaction; its removal shifts the equilibrium to favor ester formation.[1][2] This can be achieved by:

      • Using a Dean-Stark apparatus during reflux to azeotropically remove water.

      • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Insufficient Catalyst Activity: The acid catalyst plays a crucial role in accelerating the reaction.

    • Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or deactivated.

    • Optimize the catalyst concentration. While a higher concentration can increase the reaction rate, excessive amounts may lead to side reactions.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • If the temperature is too low, the reaction will be slow. Increase the temperature to achieve a reasonable reaction rate, typically refluxing the alcohol.[3][4]

    • Conversely, excessively high temperatures can lead to the degradation of reactants or products and promote side reactions.[5]

  • Steric Hindrance: The structure of the alcohol can affect the reaction rate. Bulky alcohols will react more slowly than less sterically hindered ones. For sterically demanding substrates, consider alternative methods like the Steglich esterification.[6]

Q2: I am observing a significant amount of an isomeric impurity in my product. How can I prevent this?

The most common isomeric impurity in this compound esterification is the corresponding angelic acid ester, the (Z)-isomer of the desired (E)-tiglate ester.

Potential Causes and Solutions:

  • Isomerization Catalyst: The acid catalyst used for esterification can also catalyze the isomerization of this compound or its ester to the thermodynamically less stable angelic acid.

    • Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help minimize isomerization.

    • Alternative Catalysts: Consider using catalysts that are less prone to causing isomerization. Enzymatic catalysis, for instance, is highly specific and can often avoid this side reaction.[7]

    • Continuous Distillation: In some processes, continuous isomerization and distillation can be used to separate the lower-boiling angelic acid ester as it is formed, effectively removing it from the reaction mixture.[8]

Q3: My Steglich esterification of this compound is not working well, and I have difficulty purifying the product. What should I do?

The Steglich esterification is a mild method for forming esters but can present its own set of challenges, particularly concerning side reactions and purification.

Potential Causes and Solutions:

  • Formation of N-Acylurea Byproduct: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is difficult to remove and reduces the yield of the desired ester.[6]

    • Use of DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial to accelerate the reaction with the alcohol and suppress the formation of the N-acylurea byproduct.[6][9]

  • Inefficient Removal of Dicyclohexylurea (DCU): The dicyclohexylurea (DCU) byproduct formed from the dicyclohexylcarbodiimide (DCC) coupling agent is often insoluble and needs to be effectively removed.

    • Filtration: Most of the DCU can be removed by filtering the reaction mixture.[10][11]

    • Solvent Precipitation: DCU has low solubility in certain solvents. After concentrating the reaction mixture, adding a solvent like cold diethyl ether or ethyl acetate can precipitate the remaining DCU, which can then be removed by filtration.[10][11]

    • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which forms a water-soluble urea byproduct that can be easily removed during aqueous work-up.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

The most common methods for this compound esterification are the Fischer esterification and the Steglich esterification. Enzymatic esterification is also a viable and often advantageous alternative.

  • Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][13] It is typically carried out under reflux with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The use of excess alcohol or the removal of water is necessary to drive the reaction to completion.[1]

  • Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, room temperature conditions.[6][9] It is particularly useful for substrates that are sensitive to acidic conditions or are sterically hindered.[6]

  • Enzymatic Esterification: Lipases, such as Candida antarctica lipase B (CALB), can be used as biocatalysts for the esterification of this compound.[7] This method offers high selectivity, mild reaction conditions, and can prevent side reactions like isomerization.[7]

Q2: How do I choose the right solvent for my this compound esterification?

The choice of solvent depends on the esterification method and the specific reactants.

  • Fischer Esterification: Often, the excess alcohol reactant also serves as the solvent.[1] If a co-solvent is needed, it should be inert to the reaction conditions and have a boiling point suitable for reflux.

  • Steglich Esterification: Aprotic solvents are typically used. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[9][12] A solvent selection guide can be consulted to choose greener and safer alternatives.[14][15]

  • Enzymatic Esterification: Organic solvents like hexane are often used to facilitate the reaction and product recovery.[7]

Q3: How can I monitor the progress of my this compound esterification reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively follow the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture.[16] It can be used to determine the conversion of this compound and the formation of the ester product and any side products. Derivatization to form more volatile esters (e.g., methyl esters) may be necessary for the analysis of the carboxylic acid.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the ester product.

Q4: What is the best way to purify my this compound ester?

The purification method will depend on the properties of the ester and the impurities present.

  • Extraction: A standard aqueous work-up is often the first step. This typically involves washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted this compound and the acid catalyst, followed by washing with brine.[17]

  • Distillation: For volatile esters, distillation is an effective purification method to separate the product from less volatile impurities.[4][18]

  • Column Chromatography: For non-volatile esters or to remove impurities with similar boiling points, silica gel column chromatography is a common purification technique.[12]

Data Presentation

Table 1: Comparison of this compound Esterification Methods

MethodCatalystTypical SolventTemperatureKey AdvantagesCommon Issues
Fischer Esterification H₂SO₄, p-TsOHExcess AlcoholRefluxInexpensive reagents, scalableEquilibrium limited, potential for isomerization, harsh conditions
Steglich Esterification DCC/DMAPDichloromethane, THFRoom TemperatureMild conditions, good for sensitive substratesN-acylurea byproduct, DCU removal
Enzymatic Esterification Lipase (e.g., CALB)Hexane30-60°CHigh selectivity, mild conditions, avoids isomerizationSlower reaction times, cost of enzyme

Table 2: Impact of Reactant Ratio on Fischer Esterification Yield

Molar Ratio (Alcohol:Acid)Approximate YieldReference
1:165%[1]
10:197%[1]
100:199%[1]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and shake to extract the ester.

    • Separate the layers.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted this compound), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude ethyl tiglate.

    • Purify the ester by distillation.

Protocol 2: Steglich Esterification of this compound with Isopropanol

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), isopropanol (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and anhydrous dichloromethane (DCM).

  • Reaction:

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Enzymatic Esterification of this compound with Butanol

  • Reaction Setup: To a flask, add this compound (1.0 eq), butanol (1.5 eq), immobilized Candida antarctica lipase B (CALB), and hexane as the solvent. Add molecular sieves to remove the water produced.

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50°C) for 24-72 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Work-up and Purification:

    • Filter to remove the immobilized enzyme (which can be washed and reused) and molecular sieves.

    • Remove the solvent under reduced pressure.

    • The resulting crude ester can be further purified by distillation or column chromatography if necessary.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Excess Alcohol reflux Heat to Reflux (2-4 hours) reactants->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux monitoring Monitor Progress (TLC/GC-MS) reflux->monitoring extraction Aqueous Extraction monitoring->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry with Na₂SO₄ washing->drying filtration Filter Drying Agent drying->filtration concentration Concentrate filtration->concentration distillation Distillation concentration->distillation product Pure Tiglate Ester distillation->product

Caption: Experimental workflow for Fischer esterification of this compound.

Steglich_Esterification_Troubleshooting cluster_cause Potential Causes cluster_solution Solutions start Low Yield or Impure Product in Steglich Esterification cause1 N-Acylurea Byproduct Formation start->cause1 cause2 Incomplete Reaction start->cause2 cause3 DCU Contamination start->cause3 solution1a Add Catalytic DMAP cause1->solution1a solution1b Use Milder Conditions cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Check Reagent Purity cause2->solution2b solution3a Filter Reaction Mixture cause3->solution3a solution3b Precipitate DCU from Cold Solvent cause3->solution3b solution3c Use Water-Soluble Carbodiimide (EDC) cause3->solution3c

Caption: Troubleshooting logic for Steglich esterification of this compound.

References

Technical Support Center: Tiglic Acid Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tiglic acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic acid. It is a white, crystalline solid with a sweet, warm odor.[1][2] Key physicochemical properties are summarized below.

Q2: In which solvents is this compound soluble?

This compound is sparingly soluble in cold water but freely soluble in hot water.[2] It is also soluble in several organic solvents.[3][4] A summary of its solubility is provided in the table below.

Q3: What is the mechanism of action of this compound in a cellular context?

This compound is known to be an agonist for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor.[5] Activation of FFA2 by this compound can initiate downstream signaling cascades that influence various cellular processes, including inflammatory responses.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for cell-based assays.

Issue 1: this compound is not dissolving in my desired solvent.

  • Solution:

    • For aqueous solutions: this compound has limited solubility in cold water. Try dissolving it in warm (around 37°C) sterile water or phosphate-buffered saline (PBS) with the aid of ultrasonication.[5][7]

    • For organic solvents: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments.[5][7] Ethanol is also a viable option.[2]

    • pH Adjustment: For aqueous-based media, slightly increasing the pH with a base like sodium hydroxide (NaOH) can improve the solubility of carboxylic acids like this compound by forming a more soluble salt. However, ensure the final pH is compatible with your cell culture conditions.

Issue 2: My this compound solution precipitates when added to the cell culture medium.

  • Cause: This often happens when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium.

  • Solution:

    • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) culture medium, mixing gently. Then, add this intermediate dilution to the final volume of the medium.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed cytotoxic levels. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% to minimize effects on cell viability.[1][3] Some robust cell lines may tolerate up to 1%, but this should be determined empirically for your specific cell type.[1][3]

    • Vortexing/Mixing: When adding the this compound stock to the medium, vortex or gently pipette up and down to ensure rapid and thorough mixing, which can prevent localized high concentrations and subsequent precipitation.

Issue 3: I am observing cytotoxicity in my cell-based assay.

  • Cause: This could be due to the inherent biological activity of this compound at high concentrations or cytotoxicity from the solvent (e.g., DMSO).

  • Solution:

    • Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells, but without this compound. This will help you differentiate between the effects of the compound and the solvent.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line and assay.

    • Check DMSO Concentration: Verify that the final DMSO concentration in your culture medium is within the recommended non-toxic limits (ideally ≤ 0.1%).[1][3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[2]
Molecular Weight 100.12 g/mol [8]
Melting Point 61-64 °C[3]
Appearance White crystalline solid[2]
pKa ~5.02[3]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Cold Water Sparingly soluble[2]
Hot Water Freely soluble[2]
Water 5 mg/mL (with sonication)[5]
Ethanol Soluble[2]
Ether Soluble[2]
DMSO 100 mg/mL (with ultrasound)[5][7]
Chloroform Soluble[3][4]
Dichloromethane Soluble[3][4]
Ethyl Acetate Soluble[3][4]
Acetone Soluble[3][4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated scale

    • Vortex mixer

    • Ultrasonic water bath (optional)

  • Procedure:

    • Weigh out 10.01 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Once fully dissolved, the clear solution is your 100 mM stock solution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a Working Solution of this compound for Cell-Based Assays

  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions

  • Procedure (Example for a final concentration of 100 µM):

    • Determine the final volume of the working solution needed for your experiment.

    • Calculate the volume of the 100 mM stock solution required. For a 1:1000 dilution to get 100 µM, you would add 1 µL of the stock solution for every 1 mL of final medium volume.

    • To avoid precipitation, perform a serial dilution. For example, first, dilute the 100 mM stock 1:10 in pre-warmed medium to create a 10 mM intermediate solution.

    • Then, dilute the 10 mM intermediate solution 1:100 in the final volume of pre-warmed cell culture medium to achieve the desired 100 µM concentration.

    • Mix thoroughly by gentle pipetting or inverting the tube.

    • Ensure the final DMSO concentration is at a non-toxic level (e.g., for a 1:1000 final dilution of the stock, the DMSO concentration will be 0.1%).

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without this compound.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay TA_powder This compound Powder Stock_Sol 100 mM Stock Solution (in DMSO) TA_powder->Stock_Sol Dissolve DMSO DMSO DMSO->Stock_Sol Working_Sol Working Solution (e.g., 100 µM this compound) Stock_Sol->Working_Sol Dilute Culture_Medium Pre-warmed Cell Culture Medium Culture_Medium->Working_Sol Treatment Treat Cells with Working Solution Working_Sol->Treatment Cells Plate Cells Cells->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze Results Incubation->Analysis

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

FFA2_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Tiglic_Acid This compound FFA2 FFA2 Receptor Tiglic_Acid->FFA2 Binds & Activates Gq11 Gαq/11 FFA2->Gq11 Gi Gαi/o FFA2->Gi PLC PLC Activation Gq11->PLC AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP ↓ cAMP AC_inhibition->cAMP Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 MAPK_Pathway MAPK Pathway Modulation Ca2->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inhibition cAMP->NFkB_Pathway Anti_inflammatory Anti-inflammatory Effects MAPK_Pathway->Anti_inflammatory NFkB_Pathway->Anti_inflammatory

Caption: Simplified signaling pathway of this compound via the FFA2 receptor.

References

Identifying and removing impurities from synthesized Tiglic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized tiglic acid. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized this compound?

A1: The most common impurity is its geometric isomer, angelic acid ((Z)-2-methylbut-2-enoic acid).[1][2] Depending on the synthetic route, other potential impurities include:

  • Starting materials: Unreacted starting materials such as 2-butanone or crotonaldehyde.

  • Intermediates: Residual intermediates like 2-hydroxy-2-methylbutyric acid from the dehydration route or 3-methyl-3-penten-2-one from the haloform reaction route.[3][4]

  • Byproducts: Compounds formed from side reactions, which can vary based on the specific reagents and conditions used. For instance, the haloform reaction can produce chloroform as a byproduct.[5]

Q2: My synthesized this compound appears as an oil instead of a solid. What should I do?

A2: "Oiling out" during crystallization can occur if the melting point of the impure solid is lower than the boiling point of the solvent.[6] This is often due to a high concentration of impurities.

Troubleshooting Steps:

  • Re-dissolve the oil: Add more of the primary solvent (the one in which the compound is more soluble) to the hot solution to fully dissolve the oil.[6]

  • Modify the solvent system: If using a mixed solvent system, add more of the solvent in which this compound is more soluble.

  • Lower the cooling temperature: Allow the solution to cool more slowly. Rapid cooling can promote oil formation.

  • Consider a different solvent: If the problem persists, a different recrystallization solvent with a lower boiling point may be necessary.

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. To check this, you can try to evaporate some of the solvent from the mother liquor and see if more crystals form upon cooling.

  • Premature crystallization: If crystals form too quickly in the hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[7]

Q4: How can I confirm the purity of my this compound after purification?

A4: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: Pure this compound has a sharp melting point of approximately 61-64°C.[8] A broad melting range or a depressed melting point indicates the presence of impurities.

  • Spectroscopy (NMR, IR): 1H NMR and 13C NMR spectroscopy can identify and quantify impurities by comparing the spectra of your sample to that of a pure standard. Infrared (IR) spectroscopy can confirm the presence of the correct functional groups.

  • Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying impurities.[9]

Troubleshooting Guides

Problem 1: Difficulty in Removing Angelic Acid

Angelic acid and this compound are cis-trans isomers, making their separation challenging due to similar physical properties.[2]

Solutions:

  • Fractional Crystallization: This technique relies on slight differences in solubility between the two isomers. It may require multiple recrystallization steps to achieve high purity.

  • Esterification followed by Distillation: The methyl esters of angelic and this compound have a larger boiling point difference than the free acids, making them easier to separate by fractional distillation.[3][10] The purified methyl tiglate can then be hydrolyzed back to this compound.

  • Isomerization: Heating angelic acid can convert it to the more stable this compound.[2] This can be a purification strategy if angelic acid is the primary impurity.

Problem 2: Colored Impurities in the Final Product

Solution: Use of Decolorizing Carbon

If your this compound has a noticeable color, this is likely due to high molecular weight, colored byproducts. These can often be removed by adding a small amount of activated charcoal to the hot recrystallization solution before filtration.[6]

Protocol:

  • Dissolve the impure this compound in the minimum amount of hot solvent.

  • Add a small amount of decolorizing carbon (about 1-2% by weight of the solute).

  • Swirl the hot solution for a few minutes.

  • Perform a hot gravity filtration to remove the carbon and any other insoluble impurities.

  • Allow the filtrate to cool and crystallize.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is crucial for effective purification by recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. This compound is soluble in a range of organic solvents.[8][11]

SolventBoiling Point (°C)Solubility of this compound (at elevated temp.)Solubility of this compound (at room temp.)Notes
Water 100Freely soluble in hot water[3]Sparingly soluble in cold water[3]A good "green" solvent choice. May require a larger volume.
Ethanol/Water VariesGoodLowA commonly used and effective mixed solvent system.
Hexane 69ModerateLowA non-polar solvent, good for removing more polar impurities.
Ethyl Acetate 77HighModerateMay result in lower yields due to moderate solubility at room temperature.
Chloroform 61Soluble[8]Soluble[8]Not ideal for recrystallization due to high solubility at low temperatures.
Acetone 56Soluble[8]Soluble[8]Not ideal for recrystallization due to high solubility at low temperatures.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound using a single solvent system.

Workflow Diagram:

Recrystallization_Workflow A Dissolve crude this compound in minimum hot solvent B Hot gravity filtration (if insoluble impurities are present) A->B Optional C Cool filtrate slowly to room temperature B->C D Cool in ice bath to maximize crystallization C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry purified This compound F->G

Caption: Workflow for the recrystallization of this compound.

Methodology:

  • Solvent Selection: Choose an appropriate solvent from the table above. Water or an ethanol/water mixture are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Analytical Identification of Impurities by 1H NMR

This protocol outlines the use of 1H NMR spectroscopy to identify common impurities in a sample of synthesized this compound.

Logical Diagram for Spectral Analysis:

NMR_Analysis_Logic Start Acquire 1H NMR Spectrum of this compound Sample Tiglic_Signals Identify characteristic signals of this compound: - Quartet at ~7.0 ppm (vinylic H) - Doublet at ~1.8 ppm (methyl on double bond) - Doublet of quartets at ~1.8 ppm (other methyl) Start->Tiglic_Signals Other_Signals Are there other significant signals? Tiglic_Signals->Other_Signals Angelic_Check Check for Angelic Acid signals: - Quartet at ~6.1 ppm (vinylic H) - Doublet at ~2.0 ppm (methyl on double bond) - Doublet of quartets at ~1.8 ppm (other methyl) Other_Signals->Angelic_Check Yes Pure Sample appears pure Other_Signals->Pure No Solvent_Check Compare remaining signals to known solvent impurity tables Angelic_Check->Solvent_Check Impurity_Identified Potential Impurity Identified Solvent_Check->Impurity_Identified

Caption: Decision-making process for identifying impurities in this compound via 1H NMR.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire a 1H NMR spectrum of the sample.

  • Spectral Analysis:

    • This compound Signals: Identify the characteristic peaks for this compound. In CDCl3, these typically appear around 7.02 ppm (quartet, 1H), 1.85 ppm (doublet, 3H), and 1.82 ppm (doublet of quartets, 3H).[12]

    • Angelic Acid Signals: Look for the characteristic peaks of angelic acid, which will be distinct from those of this compound.

    • Other Impurities: Compare any other significant peaks to published data for common laboratory solvents and potential synthesis-related impurities.[13][14]

  • Quantification: The relative integration of the impurity peaks compared to the this compound peaks can be used to estimate the purity of the sample.

References

Stability testing of Tiglic acid under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of tiglic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a white, crystalline solid that should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent degradation.[1] For long-term storage, refrigeration at approximately 4°C is recommended. It is incompatible with strong bases, oxidizing agents, and reducing agents.

Q2: What are the known degradation pathways for this compound?

A2: this compound, being an unsaturated carboxylic acid, is susceptible to degradation through several pathways:

  • Oxidation: The double bond can be oxidized, potentially leading to the formation of epoxides, diols, or cleavage products.

  • Isomerization: Under certain conditions (e.g., exposure to acid, base, or heat), this compound (trans-isomer) can potentially isomerize to its cis-isomer, angelic acid.

  • Reduction: The double bond can be reduced to form 2-methylbutanoic acid.[2]

  • Polymerization: Like other unsaturated compounds, it may be susceptible to polymerization under certain conditions.

Q3: What are the typical stress conditions used in forced degradation studies for this compound?

A3: Forced degradation studies for this compound should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Dry heat at temperatures ranging from 60°C to 105°C
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)

Table 1: Example of Forced Degradation Conditions for this compound. This table is for illustrative purposes and conditions may need to be optimized based on the specific drug product.

Troubleshooting Guides

HPLC Analysis Issues

Q4: I am observing peak fronting or tailing during the HPLC analysis of this compound. What could be the cause and how can I resolve it?

A4: Peak asymmetry in HPLC analysis of this compound can be caused by several factors:

  • Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Inappropriate Mobile Phase pH: this compound is an acidic compound. If the mobile phase pH is not optimal, it can lead to peak tailing due to interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (pKa ≈ 4.96) to ensure it is in its protonated form.

  • Column Degradation: The stationary phase may be degrading.

    • Solution: Replace the column with a new one of the same type.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Q5: My retention times for this compound are shifting between injections. What should I check?

A5: Retention time variability can be a common issue in HPLC. Here are some potential causes and solutions:

  • Inconsistent Mobile Phase Composition: Improperly mixed or evaporating mobile phase can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Keep the solvent reservoirs covered.

  • Fluctuations in Column Temperature: Temperature changes can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Pump Issues: Leaks or air bubbles in the pump can cause inconsistent flow rates.

    • Solution: Check for leaks in the system and purge the pump to remove any air bubbles.[6][7]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Stability Study Issues

Q6: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A6: If no degradation is observed, the stress conditions may not be harsh enough.

  • Solution: Gradually increase the severity of the stress conditions. For example, increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.[4] It is important to do this systematically to avoid excessive degradation that may not be relevant to real-world storage conditions.

Q7: I am seeing many small, unidentified peaks in my chromatogram after forced degradation. How should I proceed?

A7: The appearance of multiple small peaks indicates the formation of several degradation products.

  • Solution:

    • Method Specificity: First, ensure your analytical method is specific and can separate the main peak from all degradation products.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak to ensure no degradation products are co-eluting.

    • Identification of Degradants: If the degradation is significant, you may need to identify the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the degradation pathways.[8][9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Phosphate buffer

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize with an equivalent amount of 1 M NaOH, and dilute to the target concentration with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 1 M HCl, and dilute to the target concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw samples, dilute to the target concentration, and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound and the solid drug substance to light as per ICH Q1B guidelines.

    • Analyze the samples by HPLC and compare with a sample stored in the dark.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Method Development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~2.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 215 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products.

  • Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation

Table 2: Illustrative Stability Data for this compound under Different Storage Conditions. (Note: The following data is hypothetical and for illustrative purposes only. Actual results may vary.)

Storage ConditionTime PointAssay (%)Total Impurities (%)
25°C / 60% RH 0 months100.00.1
3 months99.50.5
6 months98.91.1
40°C / 75% RH 0 months100.00.1
1 month98.21.8
3 months96.53.5
6 months94.15.9
Photostability 1.2 million lux hours99.80.2

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (105°C, solid) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS If significant degradation Method Validate Analytical Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Tiglic_Acid This compound Drug Substance Tiglic_Acid->Acid Expose to Tiglic_Acid->Base Expose to Tiglic_Acid->Oxidation Expose to Tiglic_Acid->Thermal Expose to Tiglic_Acid->Photo Expose to HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Problem HPLC Issue Observed (e.g., Peak Tailing, RT Shift) Mobile_Phase Mobile Phase (Composition, pH, Degassing) Problem->Mobile_Phase Check Column Column (Overload, Degradation, Temp) Problem->Column Check System System Hardware (Pump, Leaks, Injector) Problem->System Check Prepare_New_MP Prepare Fresh Mobile Phase Adjust pH, Degas Mobile_Phase->Prepare_New_MP If issue persists Check_Column Reduce Sample Concentration Use Column Oven, Replace Column Column->Check_Column If issue persists Inspect_System Purge Pump, Check for Leaks Inspect Injector System->Inspect_System If issue persists

References

Challenges in the scale-up of industrial Tiglic acid production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of Tiglic acid production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Route 1: Grignard Reagent Pathway

Question Answer
Why is my Grignard reaction not initiating? The initiation of a Grignard reaction is highly sensitive to the presence of moisture and oxides on the magnesium surface. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon)[1]. The magnesium turnings should be fresh and shiny; if they appear dull, consider activating them. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates an active magnesium surface[1]. Additionally, ensure your solvent (typically THF or diethyl ether) is anhydrous[2].
What are the common side reactions in the Grignard synthesis of the 2-hydroxy-2-methylbutyric acid intermediate? A major side reaction is the Wurtz-type homocoupling of the alkyl halide, which can reduce the yield of your desired Grignard reagent[1]. This is more prevalent with primary and benzylic halides. To minimize this, maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension. Another potential issue is the enolization of the ketone by the Grignard reagent, which acts as a base. Using aprotic, anhydrous solvents and maintaining a low reaction temperature can help favor the desired nucleophilic addition over enolization.
My yield of 2-hydroxy-2-methylbutyric acid is low. How can I improve it? Low yields often stem from an incomplete Grignard reaction or side reactions. Titrate your Grignard reagent before adding the keto-acid to ensure its concentration is as expected. During the addition of pyruvic acid or α-ketobutyric acid, maintain a low temperature (e.g., -30°C to 0°C) to minimize side reactions[2]. The quality of the magnesium and the absolute exclusion of water are critical for high yields[2]. The use of additives like LiCl ("Turbo-Grignard") can accelerate the reaction and improve yields by breaking up magnesium clusters[2].
What is the optimal temperature for the dehydration of 2-hydroxy-2-methylbutyric acid to this compound? The dehydration step is typically carried out by heating the intermediate with a strong acid, such as sulfuric acid with a mass concentration of at least 67%[1]. A common protocol involves heating the mixture to 130-150°C and refluxing for 2-4 hours[1]. One specific procedure recommends refluxing at an external temperature of 140°C[1][3][4].
How do I control the exothermic nature of the Grignard reaction during scale-up? Effective heat management is crucial. Ensure your reactor has an adequate cooling system, such as a cooling jacket or external heat exchanger, to dissipate the heat generated[4]. The rate of addition of the alkyl halide should be carefully controlled to manage the rate of heat evolution. Continuous monitoring of the internal temperature is essential. For large-scale reactions, consider a semi-batch process where the Grignard reagent is prepared and then the ketone is added slowly.

Synthesis Route 2: Oxidation of 3-Methyl-3-penten-2-one

Question Answer
What are the key parameters to control during the oxidation of 3-methyl-3-penten-2-one with sodium hypochlorite? Temperature and pH are critical. The reaction is typically carried out at a controlled temperature, for instance, between 40-50°C[5]. The pH should be maintained in the alkaline range by the addition of sodium hydroxide along with the sodium hypochlorite solution[5]. Maintaining a slight negative pressure can help in the removal of the chloroform byproduct as it forms[5].
How can I minimize the formation of byproducts in the oxidation reaction? The primary byproduct of concern is chloroform, which is generated in the haloform reaction[5]. Careful control of the reaction temperature and the rate of addition of the sodium hypochlorite solution can help manage the reaction selectivity. Ensuring efficient mixing is also important to avoid localized high concentrations of reactants.
What are the safety concerns associated with the use of sodium hypochlorite and the chloroform byproduct? Sodium hypochlorite is a strong oxidizing agent and can be corrosive. Chloroform is a suspected carcinogen and is toxic. The reaction should be carried out in a well-ventilated area or a closed system to prevent the release of chloroform vapors. Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn[6]. The handling and disposal of chloroform must comply with environmental regulations.

Purification and Isolation

Question Answer
How can I effectively remove the cis-isomer, Angelic acid, from my this compound product? This compound and Angelic acid are geometric isomers, which can make their separation challenging. Fractional distillation can be employed, taking advantage of the slight difference in their boiling points[3]. Another approach is isomerization-distillation, where an organic sulfinic acid is used to catalyze the isomerization of the lower-boiling Angelic acid to the higher-boiling this compound, followed by distillation to separate the desired product[3][7]. Recrystallization can also be an effective method, as the two isomers may have different solubilities in certain solvents.
What is a good solvent for the crystallization of this compound? This compound is soluble in hot water and can be crystallized by cooling[8]. It is also soluble in many organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[8]. A mixture of ethanol and water is also reported to be effective for recrystallization[4]. The choice of solvent will depend on the impurities to be removed and the desired crystal morphology.
I am having trouble with crystal growth during large-scale crystallization. What could be the issue? Industrial crystallization can be affected by factors such as cooling rate, agitation speed, and the presence of impurities. A slow cooling rate generally favors the formation of larger, purer crystals[9]. The stirring speed should be sufficient to keep the crystals suspended but not so high as to cause excessive secondary nucleation or crystal breakage. The presence of even small amounts of impurities can inhibit crystal growth or alter the crystal habit.
How can I confirm the purity of my final this compound product? A combination of analytical techniques should be used. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantifying the purity and detecting the presence of isomers like Angelic acid[10][11]. The melting point of the product can be a good indicator of purity; pure this compound has a melting point of 61-64°C[8]. Titration can also be used to determine the acid content[8].

Frequently Asked Questions (FAQs)

Question Answer
What are the main industrial synthesis routes for this compound? The two primary industrial methods are the oxidation of 3-methyl-3-penten-2-one and a route involving the reaction of a Grignard reagent with pyruvic acid or α-ketobutyric acid followed by dehydration[4][5].
What is the typical yield for the industrial production of this compound? The yield can vary depending on the synthesis route and optimization of reaction conditions. The Grignard reagent route followed by dehydration has reported yields of around 76.5% for the final crystallization step and 83.5% to 90% for the intermediate 2-hydroxy-2-methylbutyric acid[1][4]. The oxidation method is described as having a high yield, though specific percentages are not always provided in the readily available literature[5].
What are the primary impurities in industrially produced this compound? The most common impurity is the cis-isomer, Angelic acid[4]. Other potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents from the purification process.
What are the safety precautions for handling this compound? This compound is corrosive and can cause severe skin burns and eye damage[6]. It is also an irritant to the respiratory tract. Always handle this compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[6].
How should this compound be stored? This compound should be stored in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible substances such as bases, oxidizing agents, and reducing agents[8]. Some sources recommend refrigeration (2-8°C)[8].

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for this compound

ParameterGrignard Reagent RouteOxidation of 3-Methyl-3-penten-2-one
Starting Materials Alkyl halide (e.g., ethyl bromide), Magnesium, Pyruvic acid or α-ketobutyric acid[4]3-Methyl-3-penten-2-one, Sodium hypochlorite, Sodium hydroxide[5]
Key Intermediate 2-hydroxy-2-methylbutyric acid[4]Not applicable
Reported Yield Intermediate: 83.5-90%[1][4]. Final Product: ~76.5%[4]Described as "high yield"[5]
Key Reaction Conditions Anhydrous conditions, controlled temperature for Grignard formation and addition, dehydration at 130-150°C with strong acid[1][4]40-50°C, alkaline pH, negative pressure to remove chloroform[5]
Common Byproducts Wurtz coupling products, enolates[1]Chloroform[5]
Safety Concerns Flammable solvents, highly reactive Grignard reagent, corrosive acidsStrong oxidizing agent (sodium hypochlorite), toxic and carcinogenic byproduct (chloroform)[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reagent and Dehydration [4]

Step 1: Synthesis of 2-hydroxy-2-methylbutyric acid (Intermediate)

  • In a 2L reaction flask equipped with a stirrer, dropping funnel, and reflux condenser, add 17.5g of magnesium turnings and 200g of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Slowly add a solution of 77.34g of ethyl bromide in THF dropwise to initiate the Grignard reaction. Maintain a temperature of approximately 35°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Cool the reaction mixture to 20°C and add 2.5g of HMPA or DMPU as an auxiliary agent.

  • Slowly add 25g of pyruvic acid, ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, allow the reaction to proceed for 2 hours.

  • Cool the mixture to 10-15°C and slowly add 200g of 15% sulfuric acid to adjust the pH to 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 150mL).

  • Combine the organic phases and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

Step 2: Dehydration to this compound

  • Prepare a 67% sulfuric acid solution by slowly adding 18.5g of water to 37g of concentrated sulfuric acid.

  • Add 18.5g of the intermediate from Step 1 to the sulfuric acid solution.

  • Heat the mixture to 140°C and reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 100g of 30% sodium hydroxide solution to adjust the pH to 3-4.

  • Extract the mixture with ethyl acetate (3 x 70mL).

  • Concentrate the combined organic layers to obtain crude this compound.

  • Recrystallize the crude product from an ethanol-water solution (e.g., 1:3 m/m) to yield pure this compound.

Protocol 2: Synthesis of this compound via Oxidation of 3-Methyl-3-penten-2-one [5]

  • In an appropriately sized oxidation reactor, add a calculated amount of 13.0% sodium hypochlorite solution (e.g., 3.0 kmol) and liquid caustic soda (e.g., 1.5 kmol).

  • Apply a negative pressure of 0.03-0.08 MPa.

  • Stir the mixture and heat to at least 50°C.

  • From a header tank, slowly add 98% 3-methyl-3-penten-2-one (e.g., 1.0 kmol) while maintaining the reaction temperature between 40-50°C.

  • After the addition is complete, continue the reaction for at least 110 minutes, maintaining the negative pressure to remove the chloroform byproduct.

  • Upon completion, cool the reaction mixture.

  • Transfer the mixture to a crystallization kettle and cool to 10-20°C.

  • Adjust the pH to 2-3 with 30% hydrochloric acid to induce crystallization.

  • Allow crystallization to proceed for 2 hours.

  • Collect the crude this compound by filtration.

  • The crude product can be further purified by decolorizing crystallization from an appropriate solvent.

  • Centrifuge and dry the purified white crystals to obtain the final product.

Mandatory Visualizations

Synthesis_Workflow_Grignard Start Starting Materials (Alkyl Halide, Mg, Pyruvic Acid) Grignard_Formation Grignard Reagent Formation (Anhydrous THF, N2 atm) Start->Grignard_Formation Addition Addition of Pyruvic Acid (Controlled Temperature) Grignard_Formation->Addition Intermediate Intermediate: 2-hydroxy-2-methylbutyric acid Addition->Intermediate Dehydration Acid-Catalyzed Dehydration (H2SO4, 140°C) Intermediate->Dehydration Crude_Product Crude this compound Dehydration->Crude_Product Purification Purification (Extraction, Crystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for this compound synthesis via the Grignard reagent pathway.

Synthesis_Workflow_Oxidation Start Starting Materials (3-Methyl-3-penten-2-one, NaOCl, NaOH) Oxidation Oxidation Reaction (40-50°C, Alkaline pH) Start->Oxidation Workup Acidification & Crystallization (HCl, 10-20°C) Oxidation->Workup Byproduct Byproduct Removal (Chloroform via negative pressure) Oxidation->Byproduct Crude_Product Crude this compound Workup->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for this compound synthesis via the oxidation pathway.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Synthesis Review Synthesis Step Problem->Check_Synthesis Synthesis Issue Check_Purification Review Purification Step Problem->Check_Purification Purification Issue Grignard_Issues Grignard Route: - Moisture? - Mg activation? - Temp control? Check_Synthesis->Grignard_Issues Oxidation_Issues Oxidation Route: - Temp control? - pH control? - Reagent quality? Check_Synthesis->Oxidation_Issues Crystallization_Issues Crystallization: - Solvent choice? - Cooling rate? - Agitation? Check_Purification->Crystallization_Issues Isomer_Separation Isomer Separation: - Fractional distillation? - Isomerization-distillation? Check_Purification->Isomer_Separation Solution Implement Corrective Actions Grignard_Issues->Solution Oxidation_Issues->Solution Crystallization_Issues->Solution Isomer_Separation->Solution

Caption: Logical workflow for troubleshooting this compound production issues.

References

Technical Support Center: Resolving Inconsistencies in Spectral Data of Tiglic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tiglic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common inconsistencies in spectral data and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistencies in the 1H NMR spectrum of my this compound derivative?

A1: Inconsistencies in the 1H NMR spectrum of this compound derivatives can arise from several factors:

  • Presence of the geometric isomer, angelic acid, or its derivative: this compound is the (E)-isomer, while angelic acid is the (Z)-isomer. Their protons will have slightly different chemical shifts. The presence of both isomers will result in two sets of signals.

  • Residual solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove and may appear in your spectrum.

  • Water: The presence of water can lead to broad peaks, especially for the carboxylic acid proton, and can also cause partial hydrolysis of ester derivatives.

  • Paramagnetic impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals.

  • Concentration effects: At high concentrations, intermolecular interactions such as hydrogen bonding can cause chemical shifts to vary.

Q2: My mass spectrum shows unexpected peaks. What could be the cause?

A2: Unexpected peaks in the mass spectrum of a this compound derivative can be due to:

  • Impurities from synthesis: Unreacted starting materials or byproducts from the synthesis can appear in the mass spectrum.

  • In-source fragmentation or rearrangement: The ionization process can sometimes lead to fragmentation or rearrangement reactions within the ion source, producing unexpected ions.

  • Adduct formation: Depending on the ionization method and solvent system, you might observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules.

  • Presence of isomers: If your sample contains both tiglic and angelic acid derivatives, they will have the same mass and will not be distinguished by the mass spectrometer alone, but may have different fragmentation patterns.

  • Reaction with residual water: In some cases, product ions can react with residual water in the collision cell of the mass spectrometer, leading to unexpected peaks[1].

Q3: The C=O stretching frequency in the IR spectrum of my this compound derivative is not where I expect it to be. Why?

A3: The position of the carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to several factors:

  • Physical state: The spectrum of a solid-state sample (e.g., KBr pellet) can differ from that of a solution due to different intermolecular interactions.

  • Hydrogen bonding: For this compound itself, intermolecular hydrogen bonding in the solid state or in concentrated solutions can lead to a broadening and shifting of the C=O band to a lower wavenumber.

  • Conjugation: The α,β-unsaturation in this compound derivatives already lowers the C=O frequency. Any further conjugation will lower it even more.

  • Solvent effects: The polarity of the solvent can influence the position of the C=O band. Polar solvents can stabilize the polar resonance form of the carbonyl group, leading to a slight shift to lower wavenumbers.

  • Electronic effects of the derivative group: In esters and amides, the nature of the alcohol or amine moiety can slightly influence the C=O stretching frequency.

Troubleshooting Guides

Troubleshooting Inconsistencies in NMR Spectra
Observed Problem Possible Cause Recommended Solution
Extra set of peaks for the vinyl and methyl groups. Presence of the angelic acid isomer.Purify the sample using chromatography (e.g., HPLC, column chromatography). The two isomers often have slightly different polarities.
Broad, poorly resolved peaks. Sample is too concentrated, leading to viscosity and aggregation effects. Presence of paramagnetic impurities.Dilute the sample. If the problem persists, pass the sample through a small plug of silica gel or celite to remove paramagnetic impurities.
A broad singlet that disappears upon D2O shake. Presence of an exchangeable proton (e.g., carboxylic acid, water).This is a useful diagnostic tool to identify -OH or -NH protons. To remove water, dry the sample under high vacuum or azeotrope with a suitable solvent.
Unexpected singlets or multiplets corresponding to common lab solvents. Residual solvent from purification.Dry the sample under high vacuum for an extended period. If the solvent is high-boiling, re-purify the sample, ensuring the final drying step is thorough.
Troubleshooting Inconsistencies in Mass Spectra
Observed Problem Possible Cause Recommended Solution
Molecular ion peak is weak or absent. The molecule is unstable under the ionization conditions and readily fragments.Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
Peaks at M+17 or M+18. Loss of -OH or H2O from the molecular ion, which is common for carboxylic acids[2].This is a characteristic fragmentation pattern and can help confirm the structure.
Unexpectedly high m/z values. Adduct formation with cations (e.g., Na+, K+) or solvent molecules.This is common in ESI-MS. The mass difference can help identify the adduct. Ensure high-purity solvents and glassware to minimize salt contamination.
A peak at m/z corresponding to a known impurity. Incomplete purification.Re-purify the sample using an appropriate chromatographic technique.
Troubleshooting Inconsistencies in IR Spectra
Observed Problem Possible Cause Recommended Solution
Very broad O-H stretch in a carboxylic acid derivative. Presence of water in the sample or KBr.Dry the sample thoroughly. If using a KBr pellet, dry the KBr in an oven before use and prepare the pellet in a low-humidity environment.
C=O band is shifted to a lower wavenumber than expected. Hydrogen bonding (for the acid) or conjugation effects.Run the spectrum in a dilute solution of a non-polar solvent (e.g., CCl4) to minimize intermolecular hydrogen bonding and observe the "free" C=O stretch.
Splitting of the C=O band. Fermi resonance or the presence of different conformers.This can sometimes be resolved by changing the solvent or the temperature at which the spectrum is acquired.

Data Presentation

1H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl3
Proton This compound [3][4]Ethyl Tiglate [5]
-COOH/-COOR ~12.0-
=CH- ~7.02~6.8-6.9
-O-CH2- -~4.1-4.2
=C-CH3 ~1.84~1.8-1.9
=CH-CH3 ~1.83~1.7-1.8
-CH2-CH3 -~1.2-1.3
13C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl3
Carbon This compound Ethyl Tiglate [5]
C=O ~174~168.1
=C(CH3)- ~128~129.0
=CH- ~140~136.8
-O-CH2- -~60.4
=C-CH3 ~12.2~12.0
=CH-CH3 ~14.5~14.3
-CH2-CH3 -~14.3

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Characteristic IR Frequencies (cm-1)
Functional Group Vibrational Mode This compound This compound Esters
O-H Stretch (broad)2500-3300-
C=O Stretch~1700~1715
C=C Stretch~1650~1650
C-O Stretch~1240~1260

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method involving a Grignard reaction followed by dehydration[1][6].

  • Preparation of Grignard Reagent: In a 2L reaction flask under a nitrogen atmosphere, add magnesium turnings (17.5 g) and tetrahydrofuran (200 g). Slowly add a solution of ethyl bromide (77.34 g) in tetrahydrofuran (200 g) dropwise to initiate the Grignard reaction. After the addition is complete, stir the mixture at 35°C for 30 minutes.

  • Addition Reaction: After the ethyl Grignard reagent is prepared, add HMPA (2.5 g). Cool the system to 20°C and slowly add pyruvic acid (25 g), keeping the internal temperature below 40°C. After the addition is complete, allow the reaction to proceed for 2 hours.

  • Work-up and Dehydration: Cool the reaction mixture to 10-15°C and slowly add 15% sulfuric acid (200 g) to adjust the pH to 3-4. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Concentrate the combined organic phases under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

  • Dehydration and Purification: To a solution of 67% sulfuric acid (prepared by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid), add the intermediate (18.5 g). Heat the mixture to 140°C under reflux. After cooling in an ice bath, slowly add 30% sodium hydroxide solution to adjust the pH to 3-4. Extract with ethyl acetate (3 x 70 mL) and concentrate to obtain the crude product. Recrystallize the crude product from an ethanol-water mixture to yield white crystalline this compound.

Protocol 2: Esterification of this compound (General Procedure)

This is a general procedure for the synthesis of this compound esters.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane). Add the desired alcohol (1.2 equivalents).

  • Coupling Reaction: Add a coupling agent such as DCC (dicyclohexylcarbodiimide) (1.1 equivalents) and a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_purification Purification cluster_analysis Spectral Analysis cluster_troubleshooting Troubleshooting Starting_Materials This compound + Alcohol/Amine Reaction Esterification/ Amidation Starting_Materials->Reaction Coupling Agent, Solvent Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography/ Recrystallization Crude_Product->Purification Pure_Product Pure Derivative Purification->Pure_Product NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Data_Interpretation Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Inconsistencies Inconsistencies? (e.g., extra peaks, shifted signals) Data_Interpretation->Inconsistencies Troubleshooting_Guide Consult Troubleshooting Guide/FAQs Inconsistencies->Troubleshooting_Guide Yes Final_Structure Final Structure Confirmation Inconsistencies->Final_Structure No Troubleshooting_Guide->Purification Re-purify if needed

Figure 1: A general workflow for the synthesis, purification, and spectral analysis of this compound derivatives, including a troubleshooting loop for resolving inconsistencies.

FFA2_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_l_cell Enteroendocrine L-Cell cluster_circulation Circulation cluster_downstream Downstream Effects SCFA Short-Chain Fatty Acids (e.g., this compound) FFA2 FFA2 Receptor (G-protein coupled) SCFA->SCFA_edge G_protein Gq/11 G-protein FFA2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release IP3 triggers PYY_Vesicle PYY Vesicle Ca_release->PYY_Vesicle stimulates PYY_Release PYY Release PYY_Vesicle->PYY_Release exocytosis PYY Peptide YY (PYY) PYY_Release->PYY Appetite Decreased Appetite PYY->Appetite Gastric_Emptying Slowed Gastric Emptying PYY->Gastric_Emptying SCFA_edge->FFA2 binds to

Figure 2: Simplified signaling pathway of FFA2 activation by short-chain fatty acids like this compound, leading to the release of Peptide YY (PYY).[7][8][9]

References

Validation & Comparative

Differentiating Geometric Isomers: A Comparative Guide to Analyzing Tiglic Acid and Angelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of geometric isomers is a critical step in chemical analysis and pharmaceutical development. Tiglic acid ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid), a pair of cis-trans isomers, present a classic analytical challenge due to their identical molecular weight and connectivity. This guide provides a comprehensive comparison of analytical techniques to distinguish these two compounds, supported by experimental data and detailed protocols.

The key to differentiating tiglic and angelic acid lies in their distinct spatial arrangements. As the trans isomer, this compound is generally more stable than the cis isomer, angelic acid. This difference in stereochemistry influences their physical properties and, consequently, their behavior in various analytical systems. Angelic acid can be converted to the more stable this compound through heating or in the presence of acids.

Spectroscopic Techniques: Unveiling Structural Nuances

Spectroscopic methods that probe the vibrational and electronic environments of molecules are powerful tools for distinguishing between tiglic and angelic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for differentiating tiglic and angelic acid. The distinct spatial relationship between the substituent groups relative to the double bond results in measurably different chemical shifts for the protons and carbons.

In ¹H NMR, the vinyl proton (H-3) of this compound appears further downfield compared to that of angelic acid due to the deshielding effect of the carboxylic acid group being on the opposite side of the double bond. Conversely, the methyl protons of the ethyl group (H-4) in angelic acid are more deshieldielded.

Similarly, in ¹³C NMR spectroscopy, the chemical shifts of the carbons, particularly the methyl carbons and the carbons of the double bond, show distinct differences that allow for unambiguous identification.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (in ppm)

Compound ¹H NMR ¹³C NMR
C2-CH₃ H-3 C3-CH₃ C1 (COOH) C2 C3 C4 (CH₃)
This compound ~1.84~6.99~1.82~173.5~129.2~139.1~14.5
Angelic Acid ~2.02~6.10~1.91~172.6~128.9~139.9~20.5

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

  • Sample Preparation: Dissolve approximately 5-10 mg of the acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on the expected splitting patterns and coupling constants. Assign the peaks in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman can also be employed to differentiate between tiglic and angelic acid. The different symmetries of the cis and trans isomers lead to subtle but discernible differences in their vibrational modes.

In the FT-IR spectra, the C=C stretching vibration and the out-of-plane C-H bending vibrations are particularly informative. The trans C-H wagging in this compound typically gives rise to a strong band around 965 cm⁻¹, which is absent in the spectrum of the cis isomer, angelic acid.

Raman spectroscopy complements FT-IR and can provide additional distinguishing features, especially in the C=C stretching region.

Table 2: Key Differentiating Vibrational Spectroscopy Bands (cm⁻¹)

Vibrational Mode This compound (trans) Angelic Acid (cis) Technique
C-H out-of-plane bend ~965 (strong)AbsentFT-IR
C=C stretch ~1650~1645FT-IR/Raman
C=O stretch ~1690~1690FT-IR/Raman

Note: Peak positions can vary slightly based on the sample state (solid or solution) and instrumentation.

  • Sample Preparation: For FT-IR, the sample can be analyzed as a solid (KBr pellet or ATR) or in solution. For Raman, the solid sample can be placed directly in the beam, or a concentrated solution can be used.

  • Instrumentation: Use a Fourier-transform infrared spectrometer for IR analysis and a Raman spectrometer with a suitable laser excitation wavelength.

  • Data Acquisition: Collect the spectra over the desired range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the obtained spectra, paying close attention to the fingerprint region and the key differentiating bands mentioned in Table 2.

Chromatographic Techniques: Separation in Time and Space

Chromatographic methods are highly effective for separating the two isomers, providing both qualitative and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS)

While the mass spectra of the underivatized acids are very similar, GC-MS analysis of their methyl esters allows for clear differentiation.[1] The electron ionization mass spectra of methyl tiglate and methyl angelate show unambiguous differences in their fragmentation patterns.[1] Furthermore, the two isomers, typically as their more volatile ester derivatives, can be separated chromatographically, exhibiting distinct retention times.

  • Derivatization (Methyl Esterification):

    • Dissolve the acid in methanol.

    • Add a catalyst, such as a few drops of concentrated sulfuric acid or boron trifluoride-methanol complex.

    • Heat the mixture under reflux for 30-60 minutes.

    • After cooling, extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or hexane).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is recommended.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.

  • Data Analysis: Identify the peaks corresponding to methyl angelate and methyl tiglate based on their retention times and mass spectra. Angelic acid derivatives generally have shorter retention times than this compound derivatives on polar columns.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for the separation of tiglic and angelic acids. Using a C18 column with an acidic aqueous-organic mobile phase, baseline separation can be achieved. The more polar angelic acid typically elutes earlier than the less polar this compound.

  • Sample Preparation: Dissolve the acid mixture in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer at pH 2.7) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV detection at 210-220 nm.

  • Data Analysis: Identify the peaks based on their retention times by running authentic standards of each isomer.

Thermal Analysis: A Tale of Two Melting Points

The difference in the stability and crystal packing of the two isomers leads to distinct melting points, which can be accurately measured using Differential Scanning Calorimetry (DSC). Angelic acid, being the less stable cis isomer, has a significantly lower melting point than this compound.[2][3]

Table 3: Melting Points of this compound and Angelic Acid

Compound Melting Point (°C)
This compound 64.5
Angelic Acid 45.5

Thermogravimetric analysis (TGA) can also be used to study the thermal stability of the two acids, although the primary differentiating feature is their melting behavior as observed by DSC.

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Determine the onset and peak temperatures of the endothermic melting transition from the resulting DSC curve.

Visualizing the Differentiation Workflow

The following diagram illustrates a typical workflow for the differentiation of tiglic and angelic acid using the discussed analytical techniques.

Differentiation_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Experimental Data cluster_identification Identification Sample Mixture of Tiglic & Angelic Acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Vibrational Vibrational Spectroscopy (FT-IR & Raman) Sample->Vibrational Chromatography Chromatography (GC-MS & HPLC) Sample->Chromatography Thermal Thermal Analysis (DSC) Sample->Thermal NMR_Data Distinct Chemical Shifts NMR->NMR_Data Provides Vib_Data Characteristic Bands (e.g., C-H wag) Vibrational->Vib_Data Provides Chrom_Data Separation & Retention Times Chromatography->Chrom_Data Provides Thermal_Data Different Melting Points Thermal->Thermal_Data Provides Tiglic This compound (trans) NMR_Data->Tiglic Identifies Angelic Angelic Acid (cis) NMR_Data->Angelic Identifies Vib_Data->Tiglic Identifies Vib_Data->Angelic Identifies Chrom_Data->Tiglic Identifies Chrom_Data->Angelic Identifies Thermal_Data->Tiglic Identifies Thermal_Data->Angelic Identifies

A logical workflow for the differentiation of tiglic and angelic acid.

Structural Relationship

The fundamental difference between tiglic and angelic acid is their geometric isomerism around the carbon-carbon double bond.

The geometric relationship between tiglic and angelic acid.

References

Lack of In Vivo Evidence for Tiglic Acid's Anti-Inflammatory Effects in Mouse Models: A Comparative Framework with Angelic Acid and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

Despite in vitro studies suggesting potential anti-inflammatory properties of Tiglic acid derivatives, a comprehensive review of available scientific literature reveals a significant gap in in vivo validation. Currently, there are no published studies that have evaluated the anti-inflammatory efficacy of this compound in established mouse models of inflammation. This absence of data prevents a direct comparison with other anti-inflammatory agents and hinders its potential development as a therapeutic agent.

To address the need for a comparative framework for researchers, this guide presents a template for evaluating and comparing the anti-inflammatory effects of compounds in a mouse model. As a case study, this guide will compare the known anti-inflammatory effects of Indomethacin, a conventional Nonsteroidal Anti-Inflammatory Drug (NSAID), with an ethanol extract of Angelica gigas, which contains Angelic acid, a geometric isomer of this compound. This comparison will be based on the widely used carrageenan-induced paw edema model in mice.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard preclinical assay to assess the acute anti-inflammatory activity of pharmacological agents. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a mouse, which induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling over time.

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Mice

Treatment GroupDoseTime Point (hours)Paw Edema Inhibition (%)Reference
Indomethacin 10 mg/kg457.36[1]
Ethanol Extract of Angelica gigas 500 mg/kgNot SpecifiedSignificant attenuation of exudate volume[2]

Note: The data for the ethanol extract of Angelica gigas did not specify the percentage of paw edema inhibition, but rather a significant attenuation of exudate volume in a carrageenan-induced air pouch model, which is also indicative of anti-inflammatory activity. Direct comparison of potency is challenging due to different experimental endpoints and models.

Experimental Protocols

A standardized and detailed methodology is crucial for the reproducibility and validity of experimental findings. Below are the detailed protocols for the carrageenan-induced paw edema model as described in the scientific literature.

Carrageenan-Induced Paw Edema Protocol

This protocol is a standard method for inducing acute inflammation in the mouse paw to evaluate the efficacy of anti-inflammatory drugs.

Animals:

  • Male BALB/c or ICR mice are commonly used.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (e.g., Indomethacin, plant extracts)

  • Vehicle (e.g., saline, distilled water, or a specific solvent for the test compound)

  • Plethysmometer or a digital caliper for measuring paw volume/thickness.

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial volume or thickness of the right hind paw of each mouse is measured using a plethysmometer or caliper.

  • Mice are divided into control and treatment groups.

  • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw of each mouse.

  • The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Visualizing Experimental Workflow and Inflammatory Pathways

Understanding the sequence of experimental steps and the underlying biological pathways is essential for interpreting the results. The following diagrams, generated using Graphviz, illustrate the experimental workflow and a simplified inflammatory signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_prep Animal Acclimatization & Fasting baseline Baseline Paw Measurement animal_prep->baseline compound_prep Test Compound & Vehicle Preparation administration Compound/Vehicle Administration compound_prep->administration baseline->administration induction Carrageenan Injection administration->induction measurement Paw Measurement at Time Points induction->measurement calculation Calculate Paw Edema Volume measurement->calculation inhibition Calculate % Inhibition calculation->inhibition statistics Statistical Analysis inhibition->statistics

Caption: Experimental workflow for the carrageenan-induced paw edema model.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_cellular_response Cellular Response cluster_outcome Clinical Signs carrageenan Carrageenan prostaglandins Prostaglandins (PGE2) carrageenan->prostaglandins cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) carrageenan->cytokines no Nitric Oxide (NO) carrageenan->no vasodilation Vasodilation & Increased Permeability prostaglandins->vasodilation leukocyte_infiltration Leukocyte Infiltration cytokines->leukocyte_infiltration no->vasodilation edema Edema (Swelling) vasodilation->edema leukocyte_infiltration->edema

References

A Comparative Analysis of the Reactivity of Tiglic Acid and Crotonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of tiglic acid and crotonic acid, two isomeric α,β-unsaturated carboxylic acids. Understanding the subtle differences in their reactivity is crucial for applications in organic synthesis, polymer chemistry, and drug development, where precise control over reaction outcomes is paramount. This document outlines the theoretical basis for their differential reactivity, supported by established chemical principles, and provides detailed experimental protocols for their comparative analysis.

Structural and Electronic Properties

This compound ((2E)-2-methylbut-2-enoic acid) and crotonic acid ((2E)-but-2-enoic acid) are trans isomers that differ by the presence of a methyl group at the C2 position in this compound. This seemingly minor structural variation gives rise to distinct electronic and steric environments at the C=C double bond, which in turn governs their reactivity, particularly in electrophilic addition and nucleophilic conjugate addition reactions.

PropertyThis compoundCrotonic Acid
Systematic Name (2E)-2-Methylbut-2-enoic acid(2E)-But-2-enoic acid
CAS Number 80-59-1[1][2][3]107-93-7
Molecular Formula C₅H₈O₂C₄H₆O₂
Molar Mass 100.12 g/mol [1]86.09 g/mol
Structure CH₃CH=C(CH₃)COOHCH₃CH=CHCOOH

Reactivity Comparison: Theoretical Framework

The reactivity of the carbon-carbon double bond in both tiglic and crotonic acid is influenced by a combination of electronic and steric effects.

Electronic Effects

The additional methyl group in this compound, being an electron-donating group, is expected to increase the electron density of the C=C double bond through a positive inductive effect.[4][5] This enhanced nucleophilicity should, in principle, make this compound more reactive towards electrophiles compared to crotonic acid. A higher electron density in the π-system facilitates the initial attack by an electrophile.

Steric Effects

Conversely, the methyl group at the C2 position in this compound introduces significant steric hindrance. This steric bulk can impede the approach of reagents to the double bond, potentially slowing down the reaction rate. This effect is particularly pronounced in reactions involving bulky reagents or transition states.

The overall reactivity of this compound versus crotonic acid is therefore a result of the interplay between these opposing electronic and steric factors. The dominant effect will depend on the specific reaction conditions and the nature of the reacting species.

Key Reaction Types and Predicted Reactivity

Electrophilic Addition to the Alkene

Electrophilic addition is a characteristic reaction of alkenes. The reaction proceeds via the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate.

  • Crotonic Acid: Electrophilic attack on crotonic acid can lead to two possible carbocation intermediates. The more stable carbocation will be the one where the positive charge is on the carbon atom that is better able to accommodate it. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the less substituted carbon (C3), leading to a more stable secondary carbocation at C2, which is also stabilized by resonance with the adjacent carboxylic acid group.

  • This compound: In the case of this compound, electrophilic attack will also lead to the formation of a carbocation. The presence of the additional methyl group at C2 will result in the formation of a more stable tertiary carbocation intermediate upon protonation at C3. Tertiary carbocations are significantly more stable than secondary carbocations.[6][7]

Prediction: Due to the formation of a more stable tertiary carbocation intermediate, This compound is predicted to be more reactive than crotonic acid in electrophilic addition reactions . The electron-donating effect of the C2-methyl group in this compound also contributes to a faster rate of reaction by stabilizing the transition state leading to the carbocation.

Below is a diagram illustrating the electrophilic addition of HBr to both acids and the respective carbocation intermediates formed.

G cluster_crotonic Crotonic Acid cluster_tiglic This compound crotonic Crotonic Acid hbr1 + HBr crotonic->hbr1 carbocation1 Secondary Carbocation (More Stable) hbr1->carbocation1 Electrophilic Attack product1 3-bromo-2-butanoic acid carbocation1->product1 Nucleophilic Attack (Br-) tiglic This compound hbr2 + HBr tiglic->hbr2 carbocation2 Tertiary Carbocation (Most Stable) hbr2->carbocation2 Electrophilic Attack product2 3-bromo-2-methylbutanoic acid carbocation2->product2 Nucleophilic Attack (Br-)

Carbocation intermediates in HBr addition.
Esterification of the Carboxylic Acid

Esterification is a reaction involving the carboxylic acid functional group and is typically acid-catalyzed. The rate of this reaction is primarily influenced by steric hindrance around the carbonyl carbon and the electronic nature of the carboxylic acid.

  • Crotonic Acid: The carbonyl group in crotonic acid is relatively unhindered.

  • This compound: The methyl group at the C2 position in this compound introduces steric bulk near the carboxylic acid functionality. This can hinder the approach of the alcohol nucleophile to the carbonyl carbon.

Prediction: Due to increased steric hindrance around the carboxylic acid group, This compound is predicted to be less reactive than crotonic acid in esterification reactions .

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivities of tiglic and crotonic acid, the following experimental protocols can be employed.

Experiment 1: Comparative Rate of Bromination (Electrophilic Addition)

This experiment aims to compare the rates of electrophilic addition of bromine to this compound and crotonic acid by monitoring the disappearance of the characteristic red-brown color of bromine.

Materials:

  • This compound

  • Crotonic acid

  • Bromine solution in a non-polar, inert solvent (e.g., 0.05 M Br₂ in dichloromethane)

  • Dichloromethane (or another suitable inert solvent)

  • Spectrophotometer

  • Cuvettes

  • Stopwatch

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reactant Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and crotonic acid in dichloromethane.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance of bromine at its λmax (around 520 nm in CH₂Cl₂).

  • Reaction Initiation:

    • Pipette a known volume of the this compound solution into a cuvette.

    • At time t=0, rapidly add a known, smaller volume of the bromine solution to the cuvette, mix quickly, and immediately place it in the spectrophotometer.

    • Record the absorbance at regular time intervals until the color fades significantly.

  • Repeat for Crotonic Acid: Repeat the exact same procedure using the crotonic acid solution.

  • Data Analysis:

    • Plot absorbance versus time for both reactions.

    • The initial rate of reaction can be determined from the initial slope of the curve.

    • A faster decrease in absorbance indicates a higher reaction rate.

Expected Outcome: Based on the theoretical prediction, the rate of bromine consumption is expected to be faster for this compound than for crotonic acid.

The following diagram illustrates the experimental workflow for this comparative rate study.

G start Start prep_solutions Prepare equimolar solutions of this compound and Crotonic Acid start->prep_solutions setup_spectro Set up spectrophotometer to monitor Bromine absorbance prep_solutions->setup_spectro run_tiglic Run reaction with this compound: Mix with Bromine solution Record Absorbance vs. Time setup_spectro->run_tiglic run_crotonic Run reaction with Crotonic Acid: Mix with Bromine solution Record Absorbance vs. Time setup_spectro->run_crotonic analyze_data Analyze Data: Plot Absorbance vs. Time Determine initial rates run_tiglic->analyze_data run_crotonic->analyze_data compare_rates Compare reaction rates analyze_data->compare_rates conclusion Conclusion on relative reactivity in electrophilic addition compare_rates->conclusion

Workflow for comparative bromination kinetics.
Experiment 2: Competitive Esterification

This experiment will compare the relative rates of esterification of this compound and crotonic acid with a common alcohol under acidic catalysis.

Materials:

  • This compound

  • Crotonic acid

  • Ethanol (or another primary alcohol)

  • Concentrated sulfuric acid (catalyst)

  • An inert, high-boiling solvent (e.g., toluene)

  • Gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID)

  • Internal standard (e.g., dodecane)

  • Heating mantle and reflux condenser

  • Round-bottom flasks

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, place equimolar amounts of this compound and crotonic acid.

  • Addition of Reagents: To each flask, add the same excess amount of ethanol, a catalytic amount of sulfuric acid, a known amount of the internal standard, and the solvent.

  • Reaction: Heat both reaction mixtures to reflux for a set period (e.g., 2 hours).

  • Sampling and Quenching: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture and quench it in a vial containing a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • GC Analysis: Analyze the organic layer of each quenched sample by GC-FID to determine the concentration of the respective ethyl ester product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the ethyl ester versus time for both reactions.

    • The initial rate of ester formation can be determined from the initial slope of the curves.

Expected Outcome: Based on the theoretical prediction, the rate of ester formation is expected to be slower for this compound than for crotonic acid.

Conclusion

References

Acidity of Geometric Isomers: A Comparative Analysis of Tiglic and Angelic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differing acidities of tiglic acid and angelic acid, supported by experimental data and detailed methodologies.

The geometric isomerism of this compound and angelic acid, both derivatives of 2-methyl-2-butenoic acid, provides a classic case study in how stereochemistry influences molecular properties. While structurally similar, their cis and trans configurations lead to a notable difference in their acidity. This guide presents a detailed comparison of their acid strengths, the underlying structural reasons for this disparity, and the experimental protocols used to quantify this property.

Quantitative Comparison of Acidity

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for tiglic and angelic acid clearly demonstrate that angelic acid is the stronger of the two.

CompoundStructureIsomer TypepKa (at 25°C)Relative Acidity
Angelic Acid (Z)-2-methyl-2-butenoic acidcis4.30Stronger Acid
This compound (E)-2-methyl-2-butenoic acidtrans5.02Weaker Acid

Structural Basis for Acidity Difference

The difference in acidity between angelic acid and this compound can be primarily attributed to the steric interactions within their respective conjugate bases (angelate and tiglate).

  • Angelic Acid (cis-isomer): In the angelate anion, the carboxylate group and the methyl group are on the same side of the double bond. This proximity leads to steric hindrance, forcing the carboxylate group out of the plane of the double bond. This rotation disrupts the delocalization of the negative charge between the two oxygen atoms of the carboxylate group and the pi-system of the double bond, resulting in a less stable conjugate base. A less stable conjugate base corresponds to a stronger acid.

  • This compound (trans-isomer): In the tiglate anion, the carboxylate group and the methyl group are on opposite sides of the double bond. This arrangement minimizes steric repulsion, allowing the carboxylate group to remain coplanar with the double bond. This planarity facilitates efficient resonance delocalization of the negative charge, leading to a more stable conjugate base. A more stable conjugate base corresponds to a weaker acid.

The following diagram illustrates the relationship between the molecular structure, the stability of the conjugate base, and the resulting acidity.

Acidity_Comparison A Angelic Acid A_conj Angelate (Conjugate Base) Less Stable A->A_conj Deprotonation A_acidity Stronger Acidity (pKa = 4.30) A_conj->A_acidity Results in steric_h Steric Hindrance in cis-isomer A_conj->steric_h T This compound T_conj Tiglate (Conjugate Base) More Stable T->T_conj Deprotonation T_acidity Weaker Acidity (pKa = 5.02) T_conj->T_acidity Results in resonance Effective Resonance in trans-isomer T_conj->resonance

Figure 1. Influence of stereochemistry on the acidity of angelic and tiglic acids.

Experimental Protocols for pKa Determination

The pKa values of tiglic and angelic acid can be reliably determined using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Workflow:

Potentiometric_Titration_Workflow start Start prep Prepare standardized NaOH solution start->prep sample Dissolve known weight of acid in water prep->sample titrate Titrate with NaOH while recording pH sample->titrate plot Plot pH vs. volume of NaOH titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep pka pH at Half-Equivalence Point = pKa determine_hep->pka

Figure 2. Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).

    • Accurately weigh a sample of angelic acid or this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

    • Place a known volume (e.g., 25.00 mL) of the acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then for several milliliters beyond this point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

UV-Vis Spectrophotometry

This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a compound have different ultraviolet or visible light absorption spectra. By measuring the absorbance of the solution at various pH values, the ratio of the two forms can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

Experimental Workflow:

Spectrophotometry_Workflow start Start prep_buffers Prepare a series of buffer solutions with known pH start->prep_buffers prep_samples Prepare solutions of the acid in each buffer prep_buffers->prep_samples measure_abs Measure absorbance spectra of each solution prep_samples->measure_abs identify_lambda Identify wavelength of maximum absorbance difference measure_abs->identify_lambda plot_data Plot absorbance at λmax vs. pH identify_lambda->plot_data calculate_pka Calculate pKa from the inflection point of the sigmoid curve plot_data->calculate_pka

Figure 3. Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the expected pKa of the acid.

    • Prepare a stock solution of the acid (angelic or tiglic) in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is an issue).

    • Prepare a series of test solutions by diluting a small, constant volume of the stock solution into a larger, constant volume of each buffer solution. This ensures the total concentration of the acid is the same in all samples.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each buffered solution over a relevant wavelength range (typically 200-400 nm for these compounds).

    • Identify the wavelength (λ) where the difference in absorbance between the fully protonated form (at low pH) and the fully deprotonated form (at high pH) is maximal.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal. This pH is the pKa of the acid.

    • Alternatively, the pKa can be calculated for each pH value using the following equation, and the average value taken: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance of the solution at a given pH.

      • AA is the absorbance of the fully protonated (acidic) form.

      • AB is the absorbance of the fully deprotonated (basic) form.

Unveiling the Anti-Inflammatory Potential of Tiglic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of novel hydroxylated tiglic acid derivatives. The structure-activity relationship (SAR) is explored, supported by experimental data and detailed protocols, to inform future drug discovery efforts.

A recent study by Wang et al. has shed light on the anti-inflammatory potential of a series of hydroxylated this compound derivatives isolated from the stems and branches of Enkianthus chinensis. This research provides valuable quantitative data on the inhibitory effects of these compounds on nitric oxide (NO) production, a key mediator in the inflammatory process. This guide summarizes these findings to facilitate a comparative analysis of these novel compounds.

Comparative Anti-inflammatory Activity

The anti-inflammatory activity of 14 isolated compounds, including 11 new hydroxylated this compound derivatives, was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages. The half-maximal inhibitory concentration (IC50) values are presented in the table below, offering a clear comparison of their potency.

Compound NumberCompound Name/StructureIC50 (μM) for NO Production Inhibition
1 (2'E)-2-(1'-hydroxyethyl)acrylic acid> 100
2 (2'E)-2-(1'-hydroxy-1'-methoxycarbonylethyl)acrylic acid> 100
3 (2'E)-2-methyl-4-((3R,4R)-3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)but-2-enoic acid2.9
4 (2'E)-2-methyl-4-((2R,3R)-2,3-dihydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid15.6
5 (2'E)-2-methyl-4-((2S,3R)-2,3-dihydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid8.7
6 (2'E)-2-methyl-4-((2R,3S)-2,3-dihydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid22.4
7 (2'E)-2-methyl-4-((2R)-2-hydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid> 50
8 (2'E)-2-methyl-4-((2S)-2-hydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid> 50
9 (2'E)-2-methyl-4-((3S,4R)-3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)but-2-enoic acid10.3
10 (2'E)-2-methyl-4-((3R,4S)-3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)but-2-enoic acid12.1
11 (2'E)-2-methyl-4-((2S,3S)-2,3-dihydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid18.9
12 (2'E)-2-methyl-4-((3S,4S)-3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)but-2-enoic acid1.2
13 (2'E)-2-methyl-4-((2R,3'S)-2-hydroxy-3'-methoxycarbonyl-4'-oxotetrahydrofuran-2-yl)but-2-enoic acid> 50
14 Known Compound> 50

Structure-Activity Relationship Analysis

The data reveals significant variations in anti-inflammatory activity based on the hydroxylation and stereochemistry of the tetrahydrofuran ring attached to the this compound scaffold.

  • Potent Activity: Compounds 3 and 12 demonstrated the most potent inhibitory effects on NO production, with IC50 values of 2.9 μM and 1.2 μM, respectively.[1] This suggests that specific stereochemical arrangements of the hydroxyl groups on the tetrahydrofuran ring are crucial for high activity.

  • Moderate Activity: Compounds 4 , 5 , 9 , 10 , and 11 exhibited moderate activity, with IC50 values ranging from 8.7 to 22.4 μM.

  • Weak or Inactive Compounds: The ethacrylic acid derivatives (1 and 2 ) and several other this compound derivatives (7 , 8 , 13 , and 14 ) showed weak or no activity at the tested concentrations.

These findings indicate that both the presence and the stereochemistry of the dihydroxy motif on the furanone ring system are critical determinants of the anti-inflammatory activity of these this compound derivatives.

Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)

Cell Culture and Treatment: Mouse peritoneal macrophages were collected from the peritoneal cavity of Kunming mice. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. For the experiment, macrophages were seeded in 96-well plates at a density of 1 × 10^5 cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 μg/mL of lipopolysaccharide (LPS) for an additional 24 hours.

Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatants was measured as an indicator of NO production using the Griess reagent. Briefly, 50 μL of the cell culture supernatant was mixed with 50 μL of Griess reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 μL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve. The IC50 value for each compound was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The production of nitric oxide in macrophages stimulated by LPS is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is regulated by the transcription factor NF-κB. The following diagram illustrates the simplified signaling pathway leading to NO production and the experimental workflow for assessing the anti-inflammatory activity of the this compound derivatives.

experimental_workflow cluster_pathway NF-κB Signaling Pathway cluster_workflow Experimental Workflow LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus iNOS_gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis (L-arginine) macrophages Mouse Peritoneal Macrophages treatment Compound Treatment + LPS Stimulation macrophages->treatment supernatant Collect Supernatant treatment->supernatant griess_assay Griess Assay supernatant->griess_assay data_analysis Data Analysis (IC50) griess_assay->data_analysis Tiglic_Derivatives This compound Derivatives Tiglic_Derivatives->treatment Inhibition

Caption: Signaling pathway of LPS-induced NO production and the experimental workflow.

References

Cross-validation of different analytical methods for Tiglic acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of Tiglic acid, a naturally occurring α,β-unsaturated monocarboxylic acid, is crucial in various research and development fields, including pharmaceutical sciences and metabolic studies. This guide provides a comprehensive cross-validation of two common analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The information presented is based on established methodologies for organic acid analysis and aims to assist researchers in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the quantification of small organic acids like this compound. These values are derived from validated methods for similar analytes and serve as a reliable estimate for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999[1][2]> 0.999[3]
Accuracy (% Recovery) 98.3 - 101.6%[1][2]95.8 - 103.1%[4]
Precision (RSD%) ≤ 2.56%[1][2]< 3.34%[4]
Limit of Detection (LOD) 0.03 - 0.34 mmol/mol creatinine (for similar organic acids)[5]0.13 - 0.46 µg/mL (for similar phenolic acids)[3][4]
Limit of Quantification (LOQ) Estimated based on LOD0.42 - 2.47 µg/mL (for similar phenolic acids)[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and HPLC-UV.

GC-MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection (Urine/Plasma) Sample Collection (Urine/Plasma) Deproteinization (if Plasma) Deproteinization (if Plasma) Sample Collection (Urine/Plasma)->Deproteinization (if Plasma) Derivatization Derivatization Deproteinization (if Plasma)->Derivatization Injection Injection Derivatization->Injection Gas Chromatography Gas Chromatography Injection->Gas Chromatography Mass Spectrometry Mass Spectrometry Gas Chromatography->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Quantification Quantification Data Acquisition->Quantification

GC-MS Experimental Workflow for this compound Quantification.

HPLC-UV Workflow for this compound Quantification cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Sample Collection (Plasma/Urine) Sample Collection (Plasma/Urine) Deproteinization Deproteinization Sample Collection (Plasma/Urine)->Deproteinization Filtration Filtration Deproteinization->Filtration Injection_hplc Injection Filtration->Injection_hplc Liquid Chromatography Liquid Chromatography Injection_hplc->Liquid Chromatography UV Detection UV Detection Liquid Chromatography->UV Detection Data Acquisition_hplc Data Acquisition UV Detection->Data Acquisition_hplc Quantification_hplc Quantification Data Acquisition_hplc->Quantification_hplc

HPLC-UV Experimental Workflow for this compound Quantification.

Detailed Experimental Protocols

The following are detailed protocols for the quantification of this compound in biological samples using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for organic acid analysis in urine.[6][7][8]

1. Sample Preparation and Derivatization:

  • For Urine Samples:

    • To 100 µL of urine, add an internal standard.

    • Perform methoximation by adding 50 µL of methoxyamine hydrochloride (MOX-HCl) in pyridine (20 mg/mL).

    • Incubate at 50°C for 90 minutes.[8]

    • Dry the sample under a stream of nitrogen.

    • Perform silylation by adding 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).[8]

    • Incubate at 60°C for 60 minutes.[8]

  • For Plasma Samples:

    • To 100 µL of plasma, add an internal standard.

    • Deproteinize the sample by adding 200 µL of cold acetonitrile, vortex, and centrifuge.[9]

    • Transfer the supernatant and dry it down.

    • Proceed with the methoximation and silylation steps as described for urine samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

  • Column: Agilent J&W HP-5ms GC capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.[10]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve using standard solutions of this compound and an internal standard. The concentration of this compound in the samples is determined from this curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on validated methods for the analysis of organic and phenolic acids.[3][4]

1. Sample Preparation:

  • For Plasma Samples:

    • To 200 µL of plasma, add an internal standard.

    • Deproteinize by adding 400 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.[9]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • For Urine Samples:

    • To 500 µL of urine, add an internal standard.

    • Centrifuge at 10,000 rpm for 10 minutes to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • This compound is quantified by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of known concentrations.

References

In Vitro Validation of Tiglic Acid as an FFA2 Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of FFA2 Receptor Agonists

The following tables summarize the in vitro performance of well-characterized FFA2 receptor agonists. These compounds serve as essential benchmarks for evaluating the potential of novel agonists like Tiglic acid. The data is compiled from various in vitro functional assays that measure different aspects of receptor activation.

Table 1: Potency (EC50/pEC50) of FFA2 Receptor Agonists in Gαi/o-Mediated Signaling Assays

AgonistAssay TypeSpeciesEC50 / pEC50Citation
Natural Ligands
Acetate (C2)cAMP InhibitionHuman~300.7 µM[1]
Propionate (C3)cAMP InhibitionHumanpEC50: ~3.46[2]
[35S]GTPγS BindingHuman-
Synthetic Ligands
4-CMTBcAMP InhibitionHumanpEC50: 6.38[3]
TUG-1375cAMP InhibitionHumanpEC50: 7.11[4]
[35S]GTPγS BindingHuman-

Note: EC50 is the half-maximal effective concentration. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Potency (EC50) of FFA2 Receptor Agonists in Gαq/11-Mediated Signaling Assays

AgonistAssay TypeSpeciesEC50Citation
Natural Ligands
Acetate (C2)Calcium MobilizationHuman57.72 µM[1]
Propionate (C3)Calcium MobilizationHuman-
Synthetic Ligands
4-CMTBCalcium MobilizationHuman-
TUG-1375Calcium MobilizationHuman-

Table 3: Potency (EC50) of FFA2 Receptor Agonists in Other Functional Assays

AgonistAssay TypeSpeciesEC50Citation
Natural Ligands
Acetate (C2)β-Arrestin 2 RecruitmentHuman1438 µM[1]
NF-κB InhibitionHuman77.38 µM[1]
Synthetic Ligands
TUG-1375β-Arrestin 2 RecruitmentHuman-

Key Signaling Pathways of the FFA2 Receptor

Activation of the FFA2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. FFA2 is known to couple to two primary G protein families: Gαi/o and Gαq/11, leading to distinct downstream effects.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gi Gαi/o Pathway cluster_Gq Gαq/11 Pathway cluster_downstream Downstream Effects Agonist This compound / Agonist FFA2 FFA2 Receptor Agonist->FFA2 Binds Gi Gαi/o FFA2->Gi Activates Gq Gαq/11 FFA2->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ERK ERK Phosphorylation cAMP->ERK PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->ERK Cellular_Response Cellular Response (e.g., anti-inflammatory effects) ERK->Cellular_Response Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Line Expressing Human FFA2 Receptor GTP_Assay [³⁵S]GTPγS Binding Assay (Gαi/o activation) Cell_Culture->GTP_Assay cAMP_Assay cAMP Inhibition Assay (Gαi/o activation) Cell_Culture->cAMP_Assay Ca_Assay Calcium Mobilization Assay (Gαq/11 activation) Cell_Culture->Ca_Assay ERK_Assay ERK Phosphorylation Assay (Downstream signaling) Cell_Culture->ERK_Assay Compound_Prep Prepare Serial Dilutions of this compound & Comparators Compound_Prep->GTP_Assay Compound_Prep->cAMP_Assay Compound_Prep->Ca_Assay Compound_Prep->ERK_Assay Dose_Response Generate Dose-Response Curves GTP_Assay->Dose_Response cAMP_Assay->Dose_Response Ca_Assay->Dose_Response ERK_Assay->Dose_Response EC50_Calc Calculate EC50/pEC50 Values Dose_Response->EC50_Calc Comparison Compare Potency & Efficacy EC50_Calc->Comparison

References

A Comparative Analysis of the Therapeutic Potential of Tiglic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data reveals the distinct therapeutic profiles of tiglic acid and its ester derivatives, highlighting their potential in anti-inflammatory and anticancer applications. This comparative guide, designed for researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further investigation and development in this promising area of study.

This compound, a naturally occurring α,β-unsaturated carboxylic acid, and its esters have demonstrated a range of biological activities. While both the parent acid and its derivatives show therapeutic promise, esterification appears to significantly modulate their potency and, in some cases, their mechanism of action. This guide provides a comparative overview of their efficacy in key therapeutic areas based on available preclinical data.

Comparative Anticancer Activity

Emerging evidence suggests that esterification of this compound can enhance its cytotoxic effects against various cancer cell lines. Notably, complex tiglate esters have shown significant antiproliferative activity.

Table 1: Comparative Cytotoxicity of this compound Esters in Cancer Cell Lines

CompoundCell LineAssayIC50Citation(s)
Isoatriplicolide tiglateMDA-MB-231 (Breast Cancer)Proliferation Assay<10 µg/mL (antiproliferative)[1]
Isoatriplicolide tiglateMultiple Breast and Cervical Cancer LinesProliferation Assay<10 µg/mL (antiproliferative)[1]
Cinchonine tiglateMCF-7 (Breast Cancer)Alamar Blue Assay1.22 ppm[2]

Note: IC50 values for this compound under comparable conditions were not available in the reviewed literature, highlighting a key area for future research.

The data indicates that complex esters of this compound, such as isoatriplicolide tiglate and cinchonine tiglate, are potent inhibitors of cancer cell growth. Isoatriplicolide tiglate, in particular, demonstrates broad antiproliferative activity at low concentrations.[1] The increased lipophilicity of these esters compared to the parent acid may contribute to enhanced cellular uptake and, consequently, greater cytotoxic efficacy.

Comparative Anti-inflammatory Potential

Both this compound and its derivatives have been investigated for their anti-inflammatory properties. Studies have particularly focused on their ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.

Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives

CompoundCell ModelAssayIC50Citation(s)
Hydroxylated this compound derivative (Compound 3)LPS-induced mouse peritoneal macrophagesNitric Oxide (NO) Production Inhibition2.9 µM[3][4]
Hydroxylated this compound derivative (Compound 12)LPS-induced mouse peritoneal macrophagesNitric Oxide (NO) Production Inhibition1.2 µM[3][4]

Note: Comparative IC50 data for this compound in the same experimental setup was not available in the reviewed literature.

Hydroxylated derivatives of this compound have demonstrated potent inhibition of NO production in macrophage models, with IC50 values in the low micromolar range.[3][4] This suggests that specific structural modifications to the this compound backbone can significantly enhance its anti-inflammatory activity.

Mechanisms of Action: A Comparative Overview

The therapeutic effects of this compound and its esters are underpinned by distinct and, in some cases, overlapping mechanisms of action.

Anticancer Mechanisms

The anticancer activity of tiglate esters, particularly isoatriplicolide tiglate, involves the induction of apoptosis through both extrinsic and intrinsic pathways.[1] This process is characterized by the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[1][5] Furthermore, isoatriplicolide tiglate has been shown to induce cell cycle arrest at the S/G2 phase, thereby inhibiting cancer cell proliferation.[1][6]

Another notable tiglate ester, tigilanol tiglate, exerts its anticancer effects through a different mechanism involving the activation of Protein Kinase C (PKC).[7][8] This leads to hemorrhagic necrosis and rapid tumor cell death.[7]

cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondria Mitochondria Pro-caspase-9 Pro-caspase-9 Mitochondria->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Isoatriplicolide Tiglate Isoatriplicolide Tiglate Isoatriplicolide Tiglate->Death Receptors activates Isoatriplicolide Tiglate->Mitochondria activates

Apoptotic signaling pathway activated by Isoatriplicolide Tiglate.

Tigilanol Tiglate Tigilanol Tiglate PKC PKC Tigilanol Tiglate->PKC activates Vascular Disruption Vascular Disruption PKC->Vascular Disruption Hemorrhagic Necrosis Hemorrhagic Necrosis Vascular Disruption->Hemorrhagic Necrosis Tumor Cell Death Tumor Cell Death Hemorrhagic Necrosis->Tumor Cell Death

Mechanism of action for Tigilanol Tiglate.
Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism identified for this compound derivatives is the inhibition of nitric oxide (NO) production in macrophages. This is a crucial step in mitigating the inflammatory cascade. The activation of macrophages by stimuli like lipopolysaccharide (LPS) triggers the expression of inducible nitric oxide synthase (iNOS), which in turn produces large amounts of NO. Hydroxylated this compound derivatives have been shown to effectively suppress this process.

LPS LPS Macrophage Macrophage LPS->Macrophage activates iNOS Expression iNOS Expression Macrophage->iNOS Expression NO Production NO Production iNOS Expression->NO Production Inflammation Inflammation NO Production->Inflammation This compound Derivatives This compound Derivatives This compound Derivatives->iNOS Expression inhibits

Inhibition of Nitric Oxide production by this compound Derivatives.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay (Alamar Blue)

This assay quantitatively measures the proliferation of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., cinchonine tiglate) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Alamar Blue Addition Alamar Blue Addition Compound Treatment->Alamar Blue Addition Measurement Measurement Alamar Blue Addition->Measurement Data Analysis Data Analysis Measurement->Data Analysis

Workflow for the Alamar Blue cytotoxicity assay.
Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for a short period (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

Macrophage Culture Macrophage Culture Compound & LPS Treatment Compound & LPS Treatment Macrophage Culture->Compound & LPS Treatment Incubation (24h) Incubation (24h) Compound & LPS Treatment->Incubation (24h) Griess Reaction Griess Reaction Incubation (24h)->Griess Reaction Absorbance Measurement Absorbance Measurement Griess Reaction->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Workflow for the Nitric Oxide production inhibition assay.

Conclusion

The available data, while not exhaustive, strongly suggests that esterification of this compound is a viable strategy for enhancing its therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The increased potency and diverse mechanisms of action exhibited by various tiglate esters warrant further investigation. Direct comparative studies of this compound and a systematic library of its esters are crucial to fully elucidate structure-activity relationships and identify lead candidates for clinical development. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

Angelic acid to Tiglic acid conversion and its implications in research.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances between closely related isomers is critical for designing effective and specific therapeutic agents. Angelic acid and its trans-isomer, tiglic acid, are two such molecules that, despite their structural similarity, exhibit distinct properties and biological activities. This guide provides a comprehensive comparison of the conversion between these two isomers, their respective biological implications, and detailed experimental protocols.

Chemical Conversion: A Tale of Two Isomers

Angelic acid ((2Z)-2-methylbut-2-enoic acid) and this compound ((2E)-2-methylbut-2-enoic acid) are geometric isomers, with this compound being the more thermodynamically stable of the two.[1] The conversion from the cis isomer (angelic acid) to the trans isomer (this compound) is a relatively facile process, often achievable through heating or acid catalysis.[2] The reverse transformation, from this compound to angelic acid, is more challenging but can be accomplished, for instance, through exposure to ultraviolet light.[2]

Isomerization of this compound to Angelic Acid

While the direct isomerization of this compound to angelic acid is not the most common synthetic route due to unfavorable thermodynamics, it can be achieved. One method involves a three-step process starting with the bromination of this compound.[1]

Table 1: Multi-step Conversion of this compound to Angelic Acid [3]

StepReactionReagentsYield
1BrominationBromine86%
2Dehydrobromination25% Methanolic Potassium Hydroxide62.5%
3Reduction9% Sodium Amalgam in water61%
Overall - - ~33%
Synthesis of Angelic Acid

A more direct synthetic approach to obtaining angelic acid involves the hydrolysis of a mixture of (Z)- and (E)-2-methyl-2-butene nitrile, followed by fractional distillation.[4]

Synthesis of this compound

This compound can be synthesized from 2-hydroxy-2-methylbutyric acid through a dehydration reaction catalyzed by sulfuric acid.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Hydroxy-2-methylbutyric acid

This protocol is adapted from a method described for the convenient synthesis of this compound.[5][6][7]

Materials:

  • 2-Hydroxy-2-methylbutyric acid (Intermediate III)

  • Concentrated sulfuric acid

  • Water

  • 30% Sodium hydroxide solution

  • Ethyl acetate

  • Ethanol

Procedure:

  • Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water.

  • Add 18.5 g of 2-hydroxy-2-methylbutyric acid to the sulfuric acid solution.

  • Heat the mixture to 140°C and reflux for 2-4 hours.[6]

  • Cool the reaction mixture in an ice bath.

  • Slowly add 100 g of 30% sodium hydroxide solution to neutralize the mixture to a pH of 3-4.[5][6]

  • Extract the product with ethyl acetate (3 x 70 mL).[5][7]

  • Concentrate the combined organic phases to obtain the crude product.

  • Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline this compound.[5]

  • Yield: 76.5%[5]

Protocol 2: Conversion of this compound to Angelic Acid

This three-step protocol is based on a classic method for the inversion of configuration.[1]

Step 1: Bromination of this compound

  • Detailed protocol and specific reagents would follow a standard bromination procedure of an alkene.

  • Yield: 86%[3]

Step 2: Dehydrobromination

  • React the dibromide from Step 1 with 25% methanolic potassium hydroxide.

  • Yield: 62.5%[3]

Step 3: Reduction

  • Reduce the resulting 3-bromoangelic acid with 9% sodium amalgam in water.

  • Yield: 61%[3]

Protocol 3: Synthesis of Angelic Acid

This method is adapted from a patent describing the synthesis from 2-methyl-3-crotononitrile.[4]

Materials:

  • 2-methyl-3-crotononitrile

  • Activated alumina

  • 10% aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Treat 2-methyl-3-crotononitrile with activated alumina to obtain a mixture of (Z)-2-methyl-2-butene nitrile and (E)-2-methyl-2-butene nitrile.

  • Dissolve 49 g of the nitrile mixture in 300 mL of 10% aqueous sodium hydroxide solution.

  • Heat the solution to 70°C and react for 5 hours.

  • Cool the reaction system to room temperature.

  • Extract with 200 mL of ethyl acetate three times.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain a mixture of angelic acid and this compound.

  • Separate the mixture by vacuum distillation, collecting the fraction at 83°C to obtain 21 g of pure angelic acid.

Implications in Research and Drug Development

The distinct stereochemistry of angelic and this compound has significant implications for their biological activity. This is most evident in the differential effects of their naturally occurring esters, such as the sesquiterpene esters found in plants of the Petasites genus.

Differential Biological Activity of Angelic Acid Esters

S-Petasin, an angelic acid ester, has been shown to possess anti-adipogenic properties by inhibiting the PPAR-γ signaling pathway.[8] Furthermore, S-petasin demonstrates cytoprotective effects against oxidative stress through the activation of the Nrf2 signaling pathway.[9]

In contrast, studies on petasin and its stereoisomers, isopetasin and neopetasin, have revealed that only petasin (the angelic acid ester) can inhibit agonist-mediated intracellular calcium mobilization.[10] This specificity suggests that the cis configuration of the angeloyl moiety is crucial for this particular biological activity.

Table 2: Comparative Biological Activity of Angelic and this compound Moieties

Compound/MoietyBiological Target/PathwayObserved EffectReference
S-Petasin (Angelic acid ester)PPAR-γ Signaling PathwayInhibition of adipogenesis[8]
S-Petasin (Angelic acid ester)Nrf2 Signaling PathwayCytoprotective against oxidative stress[9]
Petasin (Angelic acid ester)Intracellular Calcium MobilizationInhibition[10]
Isopetasin/Neopetasin (this compound analogs)Intracellular Calcium MobilizationNo inhibition[10]

Visualizing the Chemical and Biological Landscape

To better illustrate the concepts discussed, the following diagrams outline the conversion process and the signaling pathways influenced by angelic acid esters.

Angelic_Acid Angelic Acid (cis) Tiglic_Acid This compound (trans) Angelic_Acid->Tiglic_Acid Heat / Acid Tiglic_Acid->Angelic_Acid UV Light

Caption: Isomerization of Angelic Acid and this compound.

cluster_0 S-Petasin Action on Adipogenesis S_Petasin S-Petasin (Angelic Acid Ester) PPARg PPAR-γ S_Petasin->PPARg inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis

Caption: S-Petasin inhibits the PPAR-γ signaling pathway.

cluster_1 S-Petasin and Cytoprotection S_Petasin S-Petasin (Angelic Acid Ester) Nrf2 Nrf2 S_Petasin->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE Cytoprotection Cytoprotection ARE->Cytoprotection

References

Safety Operating Guide

Proper Disposal of Tiglic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiglic acid is a corrosive, acidic organic solid that requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2][3][4][5][6] This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is essential for safe laboratory operations.

Hazard Profile and Safety Data

Understanding the hazardous properties of this compound is the first step in its safe management. Below is a summary of key quantitative data related to its hazard profile.

PropertyValueSignificance for Disposal
UN Number 3261International identifier for "Corrosive solid, acidic, organic, n.o.s."[1][6]
Transport Hazard Class 8 (Corrosive)Indicates the material can cause severe skin burns and eye damage upon contact.[1][2][3][4][5]
Packing Group IIIDesignates a substance with a minor degree of danger in transport.[1][6]
Flash Point 95 °C / 203 °FWhile not highly flammable, it can be combustible at elevated temperatures.
pH No data available, but as an acid, it is < 7. Aqueous solutions with a pH ≤ 2 are considered corrosive hazardous waste.[7]The acidity is a primary reason for its corrosive nature and classification as hazardous waste. Large amounts can affect the pH of aquatic environments and harm organisms.[1]
Melting Point 61 - 65 °C / 141.8 - 149 °FIt is a solid at room temperature, which can make handling spills easier than for liquids.
Boiling Point 198.4 °C / 389.1 °F
Solubility Water solubleIts solubility in water means it can easily spread in aquatic systems if not properly contained.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed through your institution's hazardous waste program.[8] Never dispose of this compound down the drain or in the regular trash.[1][9]

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment (PPE) to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[10]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., natural rubber).[1]

  • Body Protection: Wear a lab coat or other suitable protective clothing.[2][3][11]

  • Respiratory Protection: If there is a risk of inhaling dust, use a respirator.[11] Handling should be performed in a well-ventilated area, preferably a fume hood.[3][12]

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with corrosive materials; plastic is preferred.[7][13] Do not use metal containers, as this compound may be corrosive to them.[2][3][4][14] The original container can be used if it is in good condition.[15]

  • Segregate Waste: Store this compound waste separately from incompatible materials, particularly bases, oxidizing agents, and reducing agents.[6][12][15]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its hazards (e.g., "Corrosive").[7][13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][15]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[7][8][15]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[13]

  • Monitor Accumulation: Do not exceed the maximum allowable quantities for your SAA (typically 55 gallons of hazardous waste or 1 quart for acutely toxic waste).[7]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you are ready for it to be removed, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup.[7]

  • Do Not Treat Waste: Do not attempt to neutralize or treat the this compound waste yourself unless it is a documented and approved laboratory procedure. Neutralization reactions generate heat and should only be performed by trained personnel.[4]

Step 5: Managing Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste.[8]

  • Triple Rinsing: An empty container can be disposed of as regular trash only after it has been triple-rinsed with a solvent capable of removing the this compound (e.g., water).[8]

  • Collect Rinsate: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[8]

  • Deface Labels: Before disposing of the triple-rinsed container in the regular trash, all hazardous chemical labels must be defaced or removed.[8][13]

Spill Management Protocol

In the event of a this compound spill, follow these immediate procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Isolate the Area: Isolate the spill area to prevent further spread.[4]

  • Wear Appropriate PPE: Do not attempt to clean up a spill without the proper PPE as described in Step 1.

  • Containment and Cleanup: For solid this compound, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.[3][12]

  • Report the Spill: Report the spill to your institution's EHS department, especially if it is large or has entered a drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TiglicAcidDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty Empty Container Management start This compound Identified as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty this compound Container? start->empty_container container Select Compatible, Labeled Waste Container (e.g., Plastic) ppe->container segregate Segregate from Incompatible Chemicals (Bases, Oxidizers) container->segregate saa Store in Designated SAA (Keep Container Closed) segregate->saa pickup Request Pickup from EHS/Hazardous Waste Program saa->pickup end Proper Disposal by Licensed Facility pickup->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Labels and Dispose of Container collect_rinsate->deface_label

References

Personal protective equipment for handling Tiglic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tiglic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also an irritant to the respiratory system.[3] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are its corrosive nature.[4][5][6][7] The following table summarizes the required PPE for safely handling this chemical.

Exposure Route Required PPE Specifications & Rationale
Eyes & Face Chemical Safety Goggles & Full-Face ShieldGoggles provide a seal around the eyes to protect from dust and splashes.[3][8] A face shield offers a secondary layer of protection for the entire face.[1][8][9]
Skin & Body Nitrile Gloves & Chemical-Resistant Lab CoatNitrile gloves are recommended for their resistance to a variety of chemicals.[8][9] A lab coat made of a chemical-resistant material should be worn to protect against skin contact.[1][3][8]
Respiratory NIOSH-Approved Dust RespiratorA respirator is crucial when handling the solid form to prevent inhalation of dust particles, especially when weighing or transferring the material.[1][3][8] All handling of solid this compound should be performed in a certified chemical fume hood.[8]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for safely managing this compound from receipt to experimental use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and combustible substances.[3][8] The storage container must be corrosion-resistant and kept tightly sealed.[1][3] It is recommended to store it in a locked cabinet in a refrigerator (approximately 4°C).[1][3]

Preparation and Handling for Experiments
  • Work Area Preparation: All handling of this compound must occur within a designated area, such as a chemical fume hood, to control dust and vapors.[1][8] Ensure an eyewash station and safety shower are immediately accessible.[1][8]

  • Weighing and Transfer:

    • Don all required PPE as specified in the table above.

    • To minimize dust generation, handle the solid material gently.[3]

    • Use a non-sparking spatula or scoop for transferring the acid.

    • Weigh the required amount in a tared, sealed container.

  • Dissolution:

    • Slowly add the weighed this compound to the solvent (it is sparingly soluble in cold water and freely soluble in hot water, alcohol, and ether).[6]

    • Stir the mixture gently to avoid splashing. The reaction of carboxylic acids with bases can generate substantial heat.[4][5]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15-30 minutes.[3][4][5] Remove all contaminated clothing while flushing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air immediately.[3][8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[3] The effects of inhalation may be delayed.[3][8]

  • Spill:

    • Evacuate and isolate the spill area.[4][5]

    • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.

    • Carefully sweep up the absorbed material, avoiding dust creation, and place it into a labeled, sealed container for hazardous waste disposal.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused or excess this compound is considered hazardous waste. It must be disposed of through a licensed hazardous waste disposal company.[10]

  • Contaminated Materials: All materials that have come into contact with this compound, including PPE (gloves, lab coats), weighing papers, and absorbent materials from spills, must be treated as hazardous waste.

  • Disposal Procedure:

    • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be stored in a secure, designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by a certified environmental services contractor in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain.[10]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

TiglicAcid_Workflow cluster_emergency Contingency Plans prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing (Minimize Dust) prep->weigh Proceed emergency Emergency First Aid prep->emergency Exposure Event dissolve Dissolution (Slow Addition to Solvent) weigh->dissolve Proceed spill Spill Response weigh->spill weigh->emergency Exposure Event experiment Experimental Use dissolve->experiment Proceed dissolve->spill dissolve->emergency Exposure Event decon Decontamination (Clean Workspace, Doff PPE) experiment->decon Complete experiment->spill experiment->emergency Exposure Event waste Waste Collection (Segregate Hazardous Waste) decon->waste Segregate disposal Disposal (Approved Vendor) waste->disposal Store for

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiglic acid
Reactant of Route 2
Tiglic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.